Isoquinolinesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZCYMXZJQCAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435654 | |
| Record name | Isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100107-43-5, 1026410-00-3 | |
| Record name | Isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Decoding the Isoquinolinesulfonamide Scaffold: Mechanisms, Selectivity, and Kinase Profiling Workflows
Introduction: The Pharmacophore of Isoquinolinesulfonamides
Since their initial discovery, isoquinolinesulfonamide derivatives have served as foundational tools in signal transduction research and as viable clinical candidates for cardiovascular and neurodegenerative diseases. As a Senior Application Scientist who has spent years optimizing high-throughput kinase screens, I view this class of molecules not just as chemical probes, but as elegant structural keys designed to exploit the highly conserved ATP-binding pocket of AGC kinases (such as PKA, PKG, and PKC) and the AGC-related Rho-associated protein kinases (ROCK1/2).
Isoquinolinesulfonamides are classified as Type I kinase inhibitors [1]. They bind to the active conformation of the kinase, directly competing with the endogenous phosphate donor, adenosine triphosphate (ATP), for access to the catalytic cleft[2][3].
Structural Causality of Inhibition
The core mechanism of action relies on the structural mimicry of ATP:
-
The Isoquinoline Ring: This bicyclic system acts as an adenine bioisostere. It inserts deeply into the hydrophobic cleft of the kinase hinge region, forming critical hydrogen bonds with the backbone amides of the hinge residues.
-
The Sulfonamide Linker: This functional group directs the tail of the molecule out toward the solvent-exposed region, mimicking the trajectory of the ribose and phosphate groups of ATP.
-
The Amine/Piperazine Tail: Modifications to this basic tail dictate the inhibitor's selectivity profile. By interacting with specific, non-conserved amino acids at the lip of the ATP-binding pocket, the tail determines whether the compound will preferentially inhibit PKA (e.g., H-89) or ROCK (e.g., Fasudil, Y-27632)[4].
Target Selectivity and Off-Target Landscapes
A common pitfall in assay development is treating kinase inhibitors as perfectly specific. They are not. Because the ATP-binding site is conserved across the kinome (over 500 kinases), achieving absolute selectivity is thermodynamically improbable.
Understanding the quantitative inhibition constants (
Table 1: Quantitative Selectivity Profiles of Key Isoquinolinesulfonamides
| Inhibitor | Primary Target | Primary Potency ( | Notable Off-Targets (Potency) | Clinical / Research Utility |
| H-89 | PKA | ROCK2 (270 nM), MSK1 (120 nM) | Widely used PKA probe; limited in vivo use due to off-targets[2][6]. | |
| Fasudil | ROCK1 / ROCK2 | PKA (1.6 µM), PKG (1.6 µM) | Approved for cerebral vasospasm; neuroprotection[7]. | |
| Y-27632 | ROCK1 / ROCK2 | PRK2 (600 nM), PKC (>10 µM) | Prevents stem cell anoikis; studies of cytoskeletal dynamics[3][8]. |
Mechanistic Pathway Modulation: The RhoA/ROCK Axis
To appreciate the utility of ROCK-selective isoquinolinesulfonamides like Y-27632 and Fasudil, we must map the signaling architecture they disrupt. The RhoA/ROCK pathway is the master regulator of the actin cytoskeleton.
When ROCK is active, it phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), inhibiting its phosphatase activity. Concurrently, ROCK directly phosphorylates the Myosin Light Chain (MLC). This dual action locks the cell in a state of actomyosin contraction, leading to stress fiber formation and, in stem cells, dissociation-induced apoptosis (anoikis)[8]. By competitively blocking ATP at the ROCK catalytic site, Y-27632 rapidly collapses this contractile machinery[4].
Figure 1: Mechanism of RhoA/ROCK pathway inhibition by isoquinolinesulfonamides.
Self-Validating Experimental Workflow: TR-FRET Kinase Profiling
To accurately determine the
The Causality Behind the Assay Choice
Why TR-FRET? Standard fluorescence assays are plagued by background autofluorescence from the compound library or biological buffers. TR-FRET utilizes lanthanide chelates (like Terbium, Tb³⁺) which have a uniquely long fluorescence lifetime (in the millisecond range). By introducing a microsecond time delay before measuring the emission, we allow all short-lived background fluorescence to decay, yielding an exceptionally high signal-to-noise ratio[9][10].
Furthermore, because isoquinolinesulfonamides are ATP-competitive, the assay must be run at the Apparent Michaelis Constant (
Step-by-Step Protocol: TR-FRET Assay for ROCK1 Inhibition by Y-27632
Phase 1: Assay Calibration (Self-Validation Step)
-
Determine ATP
: Run a titration matrix of ROCK1 enzyme against varying concentrations of ATP (1 µM to 1 mM) using a fixed concentration of a fluorescein-labeled substrate (e.g., Fluorescein-poly-GT). Calculate the ATP concentration that yields half-maximal velocity ( )[11]. -
Calculate Z'-Factor: Run 16 wells of positive control (max activity) and 16 wells of negative control (no enzyme). A Z'-factor > 0.6 validates the assay window for high-throughput screening.
Phase 2: Inhibitor Profiling
-
Compound Preparation: Serially dilute Y-27632 in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume black microplate (final DMSO concentration must be
1% to prevent kinase denaturation). -
Kinase Reaction: Add ROCK1 enzyme and Fluorescein-labeled substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Initiate the reaction by adding ATP at the previously determined
. Incubate at room temperature for 60 minutes. -
Quenching (The Causality): Add TR-FRET Dilution Buffer containing EDTA (20 mM) . Why EDTA? EDTA is a potent chelator that strips Mg²⁺ from the solution. Because kinases absolutely require Mg²⁺ to coordinate the ATP phosphates, this step instantly and irreversibly halts the enzymatic reaction, ensuring your endpoint read is a true snapshot of that exact time[10].
-
Detection: Add the Terbium (Tb)-labeled phospho-specific antibody. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm. Measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 ratio to determine the extent of phosphorylation[10].
Figure 2: TR-FRET assay workflow demonstrating the critical Mg2+ chelation quench step.
Conclusion
Isoquinolinesulfonamides represent a masterclass in rational chemical design. By exploiting the spatial geometry of the ATP-binding pocket, compounds like H-89, Fasudil, and Y-27632 have unlocked our understanding of AGC and related kinases. However, as demonstrated through the structured TR-FRET methodologies above, the successful deployment of these inhibitors requires a rigorous understanding of their competitive kinetics, their off-target liabilities, and the precise biochemical parameters of the assays used to measure them.
References
1.2 2.5 3.6 4.3 5.8 6.4 7.7 8.1 9.9 10.10 11.11
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. apexbt.com [apexbt.com]
- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 8. stemcell.com [stemcell.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Decoding the Isoquinolinesulfonamide Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide
Introduction to the Isoquinolinesulfonamide Class
Isoquinolinesulfonamides represent a foundational and highly versatile class of ATP-competitive small-molecule kinase inhibitors. Originally discovered in the 1980s, early derivatives like H-7 and H-89 were characterized as broad-spectrum inhibitors of cyclic nucleotide-dependent kinases (Protein Kinase A [PKA], Protein Kinase G [PKG]) and Protein Kinase C (PKC) 1. Over decades of rigorous medicinal chemistry and structural biology, this scaffold has been successfully optimized to yield highly selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This evolution has culminated in clinically approved therapeutics such as fasudil, ripasudil, and netarsudil, which are utilized for cardiovascular diseases and ophthalmic conditions like glaucoma 2, 3.
Pharmacophore and SAR Mechanics
As an ATP-competitive inhibitor, the this compound pharmacophore binds directly to the highly conserved kinase hinge region. The scaffold consists of three critical modular zones that dictate potency and selectivity:
-
The Isoquinoline Head Group (Adenine Mimetic): The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region.
-
The Sulfonamide Linker (Geometric Director): The sulfonamide group serves a dual purpose. Its oxygen atoms can interact with the conserved catalytic lysine, while the rigid vector of the S-N bond projects the attached tail moiety out of the adenine pocket and toward the ribose-binding pocket or the solvent-exposed channel.
-
The Aliphatic Amine/Diazepane Tail (Selectivity Driver): This is the primary driver of kinase selectivity. In PKA inhibitors like H-89, a bulky bromocinnamylamino tail exploits a specific hydrophobic sub-pocket unique to PKA 4. In contrast, ROCK inhibitors like fasudil utilize a homopiperazine (1,4-diazepane) ring [[5]]().
Evolution of ROCK Selectivity: Fasudil exhibits moderate potency but poor selectivity, inhibiting PKA and PKC at concentrations similar to ROCK 5. To overcome this, researchers systematically modified the homopiperazine ring and the isoquinoline core. The addition of a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group at the C2′ position of the 1,4-diazepane ring yielded ripasudil. These precise modifications induce a steric clash in the PKA ATP-binding pocket while perfectly complementing the slightly larger hydrophobic pocket of ROCK, shifting the selectivity index by over 1000-fold 2.
Quantitative SAR Profiling
To illustrate the evolutionary trajectory of the this compound series, the following table summarizes the half-maximal inhibitory concentration (IC50) values across key AGC kinases, demonstrating the shift from broad-spectrum to highly selective targeted inhibition 6, 4.
| Compound | Target Focus | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | PKC IC50 (nM) | Key Structural Modification |
| H-89 | PKA | ~270 | ~270 | 140 | >30,000 | Bromocinnamyl tail added to ethylamine |
| Fasudil | ROCK (Pan) | 1,200 | 1,900 | 1,600 | 3,300 | Unsubstituted 1,4-diazepane tail |
| Ripasudil | ROCK (Selective) | 51 | 19 | >25,000 | >25,000 | C4-Fluoro, C2'-Methyl on diazepane |
| Netarsudil | ROCK / NET | 1 | 2 | >1,000 | >1,000 | Amino-isoquinoline, extended ether link |
Mechanism of Action: The ROCK Signaling Axis
Isoquinolinesulfonamides primarily exert their therapeutic effects (e.g., vasodilation, reduction of intraocular pressure) by antagonizing the RhoA/ROCK signaling pathway. In a pathological state, ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), inactivating it. This leads to an accumulation of phosphorylated myosin light chain (MLC), promoting actin-myosin contractility. By competitively inhibiting ROCK at the ATP-binding site, isoquinolinesulfonamides restore MLCP activity, leading to smooth muscle relaxation 2, 5.
Fig 1. ROCK signaling axis and the mechanism of action of this compound inhibitors.
Experimental Methodology: Self-Validating Kinase Inhibition Assay
To accurately determine the IC50 and Ki values that drive SAR decisions, a radiometric [γ-32P]ATP kinase assay remains the gold standard due to its direct measurement of substrate phosphorylation, avoiding the artifactual interference common in fluorescent or luminescent proxy assays 6.
Step-by-Step Protocol: Radiometric ROCK2 Kinase Assay
Core Principle: Because isoquinolinesulfonamides are ATP-competitive, they must be evaluated at or below the Km for ATP to ensure assay sensitivity. The Cheng-Prusoff equation dictates that higher ATP concentrations will artificially inflate the apparent IC50, masking true SAR improvements 7.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Mg2+ is essential for ATP coordination in the kinase active site; Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is structurally driven, not an artifact of precipitation.
-
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the this compound compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.
-
Causality: Maintaining a constant, low DMSO concentration across all wells prevents solvent-induced kinase denaturation, making the protocol self-validating against vehicle effects.
-
-
Enzyme-Substrate Mix: Add recombinant active ROCK2 (0.5 nM final) and long S6 kinase substrate peptide (30 µM final) to the assay wells. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Initiate the reaction by adding an ATP mix containing unlabeled ATP (at the predetermined Km, e.g., 10 µM) spiked with 0.5 µCi of [γ-32P]ATP per well.
-
Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by adding 3% phosphoric acid.
-
Causality: The acid quenches the kinase activity immediately and protonates the basic residues of the peptide substrate, ensuring it binds tightly to the negatively charged phosphocellulose filter in the next step.
-
-
Filtration & Washing: Transfer the reaction to a P81 phosphocellulose filter plate. Wash 3 times with 75 mM phosphoric acid to remove unreacted [γ-32P]ATP.
-
Quantification: Add scintillation fluid and read on a microplate scintillation counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Fig 2. Iterative SAR screening workflow for optimizing this compound kinase inhibitors.
Conclusion
The this compound scaffold is a masterclass in medicinal chemistry. By systematically exploring the steric and electronic requirements of the hinge-binding isoquinoline and the solvent-exposed tail, researchers have successfully navigated the highly conserved AGC kinase kinome. The transition from the broad-spectrum PKA inhibitor H-89 to the highly selective ROCK inhibitor ripasudil underscores the power of structure-based drug design and rigorous enzymatic profiling.
References
-
BenchChem Technical Support Team. "A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases." BenchChem. 6
-
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry (2021). ACS Publications. 2
-
Cayman Chemical. "H-89 (hydrochloride) (CAS 130964-39-5)." Cayman Chemical. 4
-
Hidaka, H., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry (1984). PubMed. 1
-
ResearchGate. "Development of specific Rho-kinase inhibitors and their clinical application." ResearchGate. 5
-
ResearchGate. "Idealised values for the potency (IC 50 ) of an inhibitor with intrinsic affinity K i =10 nM in an ATP-competitive assay." ResearchGate. 7
-
Google Patents. "US10174017B2 - Dual mechanism inhibitors for the treatment of disease." Google Patents. 3
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Deep Dive: Binding Affinity of Isoquinolinesulfonamide to Rho-associated Kinase (ROCK)
Executive Summary & Biological Context
Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of the small GTPase RhoA.[1][2][3][4] It serves as a central regulator of the actin cytoskeleton, governing cellular motility, contraction, and morphology.[5] Dysregulation of ROCK signaling is implicated in cardiovascular diseases (vasospasm, hypertension), glaucoma, and neurodegeneration.
Isoquinolinesulfonamides represent a foundational class of ROCK inhibitors. Unlike the aminopyridine derivative Y-27632, isoquinolines like Fasudil (HA-1077) and its optimized analog H-1152 offer distinct structure-activity relationships (SAR) that have driven their evolution from non-selective serine/threonine kinase inhibitors to highly potent, isoform-selective therapeutic agents.
This guide analyzes the molecular binding kinetics, structural determinants of affinity, and validated protocols for quantifying the interaction between isoquinolinesulfonamides and the ROCK ATP-binding pocket.
Molecular Mechanism of Action
The Signaling Cascade
ROCK exists as two isoforms, ROCK1 and ROCK2, sharing 92% homology in their kinase domains. Activation occurs when GTP-bound RhoA disrupts the auto-inhibitory interaction between the ROCK C-terminal pleckstrin homology (PH) domain and the N-terminal kinase domain.
Isoquinolinesulfonamides function as Type I ATP-competitive inhibitors . They occupy the adenine-binding cleft of the kinase domain, preventing the phosphotransfer of the
Figure 1: The RhoA/ROCK signaling cascade and the point of intervention for this compound inhibitors.
Structural Basis of Binding
Crystallographic studies (e.g., PDB: 2ETR, 2ETK) reveal that the isoquinoline ring mimics the adenine ring of ATP.
-
Hinge Region Interaction: The nitrogen atoms of the isoquinoline ring and the sulfonyl group form critical hydrogen bonds with the backbone of the hinge region (specifically Met156 and Glu154 in ROCK1).
-
Hydrophobic Pocket: The potency difference between Fasudil and H-1152 is driven by the extension of the inhibitor into a hydrophobic pocket adjacent to the ATP site. H-1152 possesses a dimethyl group that exploits this pocket, significantly reducing
(dissociation rate).
Structure-Activity Relationship (SAR) & Affinity Data
The evolution from Fasudil to H-1152 and Ripasudil illustrates how minor chemical modifications drastically alter binding affinity (
Comparative Binding Data
The following data synthesizes results from radiometric kinase assays. Note that
| Compound | Structure Class | Target | Selectivity Profile | ||
| Fasudil (HA-1077) | Isoquinoline | ROCK1/2 | 330 | 10,700 | Moderate. Inhibits PKA ( |
| Hydroxyfasudil | Isoquinoline | ROCK1/2 | 170 | 730 | Active metabolite of Fasudil. Slightly more potent. |
| H-1152 | Dimethyl-isoquinoline | ROCK1/2 | 1.6 | 5 - 10 | High. >100-fold selective over PKA/PKC. |
| Ripasudil (K-115) | Fluorinated Isoquinoline | ROCK1/2 | N/A | 19 (ROCK2) | High. Approved for Glaucoma. |
| Y-27632 | Pyridine (Reference) | ROCK1/2 | 140 | 800 | Standard tool compound. Less potent than H-1152. |
*Note:
SAR Evolution Logic
The transition from Fasudil to H-1152 involves the addition of two methyl groups to the homopiperazine ring. This structural change creates a "latch" effect, anchoring the molecule more firmly within the kinase cleft.
Figure 2: Chemical evolution of this compound potency.
Validated Protocol: Radiometric Filter Binding Assay
While fluorescence polarization (IMAP) and FRET (LanthaScreen) are popular for high-throughput screening, the Radiometric Filter Binding Assay using
Reagents & Equipment
-
Enzyme: Recombinant human ROCK1 or ROCK2 (active, catalytic domain).
-
Substrate: Long S6 kinase substrate peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK).
-
Tracer:
(Specific activity Ci/mmol). -
Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM Mg-acetate, 0.1%
-mercaptoethanol. -
Detection: P81 phosphocellulose filter plates and Scintillation Counter.
Step-by-Step Methodology
Step 1: Compound Preparation
-
Dissolve this compound (e.g., H-1152) in 100% DMSO to 10 mM stock.
-
Prepare 10-point serial dilutions (1:3) in assay buffer. Final DMSO concentration in assay must be
.
Step 2: Reaction Assembly (Total Volume 25
-
Add 5
L of diluted compound to wells. -
Add 10
L of Enzyme/Substrate mix (Final: 5-10 nM ROCK, 20 M S6 peptide). -
Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding equilibrium.
Step 3: Initiation
-
Initiate reaction by adding 10
L of ATP mix (Cold ATP + -ATP). -
Crucial: To determine
, run the assay at the of ATP for ROCK (approx. 10-20 M). If determining for screening, 100 M ATP is standard.
Step 4: Incubation & Termination
-
Incubate for 40 minutes at RT.
-
Stop reaction by adding 50
L of 75 mM Phosphoric Acid ( ).
Step 5: Filtration & Counting
-
Transfer contents to P81 phosphocellulose filter plates (binds the positively charged peptide).
-
Wash 3x with 75 mM
to remove unreacted ATP. -
Add scintillation fluid and read on a MicroBeta counter.[7]
Data Analysis & Self-Validation
To ensure trustworthiness, the assay must include:
-
Z' Factor Calculation: Must be
using Max (DMSO) and Min (EDTA) controls. -
Reference Standard: Run Y-27632 in parallel;
should fall within 2-fold of historical mean (approx. 200-300 nM). -
Cheng-Prusoff Correction: Convert
to :
Figure 3: Workflow for the Radiometric Filter Binding Assay.[4]
References
-
Uehata, M., et al. (1997).[6] Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994. Link
-
Sasaki, Y., Suzuki, M., & Hidaka, H. (2002).[6] The novel and potent Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine as a probing molecule for Rho-kinase involved in histaminergic-induced constriction of coronary artery. Pharmacology & Therapeutics, 93(2-3), 225-232. Link
-
Jacobs, M., et al. (2006).[1] The structure of dimeric ROCK I reveals the mechanism for ligand selectivity.[1] Journal of Biological Chemistry, 281(1), 260-268. Link
-
Breitenlechner, C. B., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[8] Structure, 11(12), 1595-1607.[8] Link
-
Garnock-Jones, K. P. (2014).[6] Ripasudil: first global approval. Drugs, 74(18), 2211-2215. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Dynamics and Molecular Docking of Isoquinolinesulfonamides in AGC Kinases: A Comparative Analysis of PKA and PKG
Executive Summary
The AGC kinase family, encompassing cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), represents a cornerstone of intracellular signal transduction. Dysregulation of these pathways is implicated in cardiovascular diseases, neuropathic pain, and tumorigenesis. Isoquinolinesulfonamide derivatives, notably H-89 and Fasudil, have historically served as the primary pharmacological probes for these kinases. However, the structural homology between the ATP-binding pockets of PKA and PKG presents a profound challenge for inhibitor selectivity. As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular docking workflows required to accurately model these interactions. By moving beyond static docking scores and implementing self-validating molecular dynamics (MD) protocols, researchers can rationally design next-generation, isoform-selective kinase inhibitors.
The Structural Topography of PKA and PKG Catalytic Domains
Understanding the causality of inhibitor binding requires a deep dive into kinase structural biology. PKA was the first protein kinase to have its crystal structure elucidated, establishing the canonical bi-lobal kinase architecture[1]. The ATP-binding cleft, situated between the N-terminal
Isoquinolinesulfonamides function as robust, competitive antagonists of ATP. The mechanism underlying their inhibitory effect is that they occupy the catalytic subunit's active site, preventing the transfer of the terminal phosphate from ATP to downstream substrates[2].
Fig 1. Competitive inhibition of AGC kinases by isoquinolinesulfonamides via ATP-pocket blockade.
The isoquinoline core anchors to the hinge region via critical hydrogen bonds (e.g., with the backbone of Val123 in PKA), while the sulfonamide moiety and its extended aliphatic or aromatic substituents project into the hydrophobic sub-pockets[3]. Because PKA and PKG share approximately 45% sequence identity in their catalytic domains[4], achieving true selectivity requires exploiting subtle topographical variances in the solvent-exposed regions and the conformational plasticity of the DFG (Asp-Phe-Gly) motif.
Mechanistic Insights: The "Many Faces" of Isoquinolinesulfonamides
Why does precise molecular docking matter? H-89 is universally marketed as a selective PKA inhibitor, yet empirical data reveals a "many faces" paradigm. At standard in vitro concentrations (e.g., 10
Furthermore, H-89 exhibits PKA-independent off-target effects. It alters intracellular trafficking and secretory pathways in a manner distinct from pure PKA blockade[7], and it has even been shown to directly attenuate bioluminescence in reporter assays by inhibiting Renilla luciferase[8]. This promiscuity underscores the necessity of rigorous computational modeling. Relying solely on static docking scores often leads to false positives in hit-to-lead optimization; therefore, we must employ dynamic, self-validating workflows to capture the true binding thermodynamics.
Quantitative Affinity and Selectivity Data
To benchmark our computational models, we must ground our scoring functions in empirical kinetic data. The table below summarizes the inhibition constants (
| Compound | Target Kinase | Inhibition Constant ( | Key Structural Interactions & Selectivity Profile |
| H-89 | PKA | 0.048 | Hinge region H-bonds; highly potent for PKA[2]. |
| H-89 | PKG | ~0.48 | 10-fold lower affinity for PKG compared to PKA[2]. |
| Fasudil | ROCK | ~0.33 | Isoquinoline core anchors to hinge; clinically approved for cerebral vasospasm[1]. |
| KT5720 | PKA | 0.060 | Binds ATP pocket; effectiveness is highly dependent on intracellular [ATP][2]. |
Protocol: A Self-Validating Molecular Docking Workflow
To accurately model the differential binding of isoquinolinesulfonamides to PKA and PKG, I have developed a self-validating computational protocol. Do not merely execute these steps; understand the causality behind each parameter choice.
Fig 2. Self-validating computational workflow for kinase-ligand docking and MD simulation refinement.
Step 1: Target Preparation
-
Action: Retrieve high-resolution crystal structures (e.g., PDB ID: 1ATP for PKA). Remove crystallographic waters beyond 3 Å of the active site. Use a Protein Preparation Wizard to assign tautomeric states to Histidine residues and optimize the hydrogen bond network at pH 7.4.
-
Causality: Crystal structures often contain unresolved side chains or non-physiological protonation states. The protonation state of the active site aspartate in the DFG motif critically dictates ligand binding affinity. Failure to optimize this network will result in artificial electrostatic repulsion during docking.
Step 2: Ligand Preparation
-
Action: Generate 3D conformers of the this compound derivatives. Assign AM1-BCC partial charges.
-
Causality: Isoquinolinesulfonamides possess a highly delocalized
-electron system. Standard force field charges (e.g., Gasteiger) fail to capture the electrostatic potential accurately. AM1-BCC charges provide quantum-mechanically derived accuracy, ensuring the sulfonamide oxygen atoms correctly orient towards the lysine residues in the active site.
Step 3: Grid Generation and Receptor Constraints
-
Action: Center the docking grid on the hinge region (e.g., Val123 in PKA). Apply a positional constraint requiring a hydrogen bond donor/acceptor interaction with the hinge backbone.
-
Causality: The ATP-binding pocket of AGC kinases is highly conserved. By enforcing a hinge-binding constraint, we filter out thermodynamically unstable poses early in the workflow, preventing the algorithm from trapping the ligand in superficial, solvent-exposed crevices.
Step 4: Molecular Docking & MM-GBSA Rescoring
-
Action: Execute flexible-ligand docking (e.g., via Glide XP or AutoDock Vina). Rescore the top 10 poses using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.
-
Causality: Standard empirical scoring functions struggle with the desolvation penalties of the highly charged sulfonamide group. MM-GBSA calculates the true binding free energy (
), effectively penalizing poses that bury polar groups without satisfying hydrogen bonds.
Step 5: Molecular Dynamics (MD) Validation
-
Action: Subject the top MM-GBSA pose to a 100 ns MD simulation in explicit solvent (TIP3P water model) using periodic boundary conditions. Monitor the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the kinase activation loop.
-
Causality: Kinases are highly dynamic entities. The
disparity between PKA and PKG for H-89 is largely driven by transient, water-mediated hydrogen bond networks that rigid-receptor docking fails to capture. MD simulations validate whether the this compound-kinase complex remains stable over time or if solvent competition forces the ligand to diffuse out of the pocket.
Conclusion
The rational design of selective AGC kinase inhibitors requires a paradigm shift from static structural viewing to dynamic thermodynamic modeling. While isoquinolinesulfonamides like H-89 have been foundational in elucidating PKA and PKG signaling pathways, their off-target promiscuity necessitates rigorous computational validation. By implementing the self-validating docking and MD workflow detailed above, drug development professionals can accurately predict the causality of inhibitor selectivity, paving the way for highly specific, next-generation therapeutics.
References
-
Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A Frontiers in Pharmacology[Link][2]
-
Protein kinase inhibitors: contributions from structure to clinical compounds Quarterly Reviews of Biophysics | Cambridge Core[Link][1]
-
PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands PubMed - NIH[Link][7]
-
Rationally designed PKA inhibitors for positron emission tomography PMC - NIH[Link][3]
-
Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors MDPI[Link][4]
-
The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase PLOS One[Link][8]
-
Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins AACR Journals[Link][6]
Sources
- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. Rationally designed PKA inhibitors for positron emission tomography: Synthesis and cerebral biodistribution of N-(2-(4-bromocinnamylamino)ethyl)-N- [11C]methyl-isoquinoline-5-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One [journals.plos.org]
The Dawn of Kinase Inhibition: History, Discovery, and Application of H-Series Isoquinolinesulfonamides
Executive Summary
The discovery of the H-series isoquinolinesulfonamides in the 1980s marked a watershed moment in pharmacology and cellular biology. By proving that the highly conserved ATP-binding pocket of protein kinases could be selectively targeted with small molecules, this class of inhibitors laid the groundwork for modern targeted kinase therapeutics. This technical whitepaper explores the historical genesis, structural evolution, mechanistic paradigms, and rigorous experimental validation protocols associated with H-series inhibitors.
The Genesis of the H-Series: From Calmodulin to Kinases
In the early 1980s, a team of Japanese researchers led by Hiroyoshi Hidaka was systematically investigating naphthalenesulfonamides, such as W-7, which were known to function as calmodulin antagonists . During routine screening, the team observed a serendipitous off-target effect: at higher concentrations, these compounds exhibited competitive inhibition of protein kinases.
Recognizing the immense therapeutic potential of this off-target activity, Hidaka’s group initiated a structure-activity relationship (SAR) campaign. They discovered that substituting the naphthalene ring with an isoquinoline ring shifted the molecule's affinity away from calmodulin and directly toward the catalytic domain of kinases. This chemical exploration culminated in a landmark 1984 publication detailing the first generation of "H-series" compounds (H-7, H-8, and H-9) .
Fig 1. Structural evolution of H-series inhibitors from W-7.
Mechanistic Paradigm: ATP-Competitive Inhibition
The core mechanistic breakthrough of the H-series was the demonstration of ATP-competitive inhibition. The isoquinoline ring serves as a bioisostere for the adenine ring of endogenous ATP. When the inhibitor enters the deep catalytic cleft between the N-lobe and C-lobe of the kinase, the isoquinoline nitrogen forms a critical, high-affinity hydrogen bond with the backbone amides of the kinase hinge region .
Because intracellular ATP concentrations are exceptionally high (typically 1–5 mM), H-series inhibitors must possess sub-micromolar to nanomolar affinity to effectively compete in a physiological environment.
Pharmacological Evolution: Key Inhibitors
The PKA Standard: H-89
Synthesized to improve the potency of early iterations, H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) emerged as the gold standard for inhibiting Protein Kinase A (PKA). It exhibits a
The ROCK Revolution: Fasudil (HA-1077) and Beyond
By substituting the side chain with a diazepine ring, researchers developed Fasudil (HA-1077) . Approved in Japan in 1995 for the treatment of cerebral vasospasm, Fasudil holds the distinction of being one of the first clinically approved protein kinase inhibitors .
Fasudil selectively targets Rho-associated coiled-coil kinase (ROCK), a downstream effector of the small GTPase RhoA. By blocking ROCK, Fasudil prevents the phosphorylation (and subsequent inactivation) of Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation and vasodilation [[2]]([Link]). Further optimization of the Fasudil scaffold yielded H-1152 (dimethylfasudil), which boasts a highly selective
Fig 2. RhoA/ROCK signaling pathway and its inhibition by Fasudil.
Quantitative Selectivity Profiles
To guide experimental design, the following table summarizes the quantitative binding affinities of key H-series inhibitors across their primary and secondary targets , , .
| Inhibitor | Primary Target(s) | Potency ( | Notable Off-Targets ( | Key Structural Feature |
| H-7 | PKC / PKA | 6.0 µM / 3.0 µM | PKG (5.8 µM) | Unmodified Isoquinoline |
| H-89 | PKA | 48 nM ( | S6K1 (80 nM), MSK1 (120 nM) | p-bromocinnamylamino group |
| Fasudil | ROCK1 / ROCK2 | ~344–385 nM | PKA (1.0 µM) | Diazepine ring |
| H-1152 | ROCK1 / ROCK2 | 1.6 nM ( | PKA (630 nM) | Dimethylated diazepine |
Self-Validating Experimental Protocol: Kinase Inhibition Assays
When utilizing H-series compounds in biochemical assays, researchers must design workflows that inherently validate the ATP-competitive mechanism. The following protocol utilizes a dual-ATP challenge to ensure data trustworthiness and rule out allosteric interference.
Objective
Determine the
Step-by-Step Methodology
-
Kinase Preparation & Activation
-
Action: Dilute recombinant kinase in an assay buffer containing physiological
(10 mM) and 0.01% BSA to prevent non-specific plastic binding. -
Causality: Kinases require divalent cations to coordinate ATP. Without optimal
, the ATP-binding pocket collapses or alters conformation, artificially skewing the inhibitor's binding affinity and rendering the assay biologically irrelevant.
-
-
Inhibitor Titration & Pre-incubation
-
Action: Perform a 10-point serial dilution of the H-series compound in DMSO. Add to the kinase and pre-incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium. Because H-series inhibitors are reversible, failing to reach equilibrium prior to substrate addition results in an underestimation of the inhibitor's potency.
-
-
Dual-ATP Concentration Challenge (Self-Validation Step)
-
Action: Initiate the reaction by adding a mixture of substrate peptide and ATP. Run two parallel plates: Plate A at
(e.g., 10 µM) and Plate B at (e.g., 100 µM). -
Causality & Trustworthiness: According to the Cheng-Prusoff equation (
), an ATP-competitive inhibitor's apparent is directly dependent on ATP concentration. If the compound is truly acting via the ATP pocket, Plate B must yield an approximately 10-fold higher than Plate A. If the remains static across both plates, the inhibitor is acting allosterically (indicating assay interference, compound aggregation, or degradation).
-
-
Quenching and Signal Detection
-
Action: Quench the reaction strictly at 30 minutes using an EDTA-based stop solution. Measure phosphorylation via a TR-FRET or radiometric readout.
-
Causality: Immediate chelation of
by EDTA halts the catalytic transfer of phosphate instantly, ensuring that the measured signal accurately reflects the steady-state kinetics at the exact time of quenching.
-
Fig 3. Self-validating workflow for ATP-competitive kinase assays.
Conclusion
The transition from W-7 calmodulin antagonists to highly selective ROCK and PKA inhibitors underscores the power of systematic chemical biology. The H-series isoquinolinesulfonamides not only provided the scientific community with indispensable tools to map complex intracellular signaling pathways but also proved that kinases were viable, druggable targets for clinical intervention. As drug development professionals continue to design next-generation kinase inhibitors, the foundational principles established by the H-series—ATP competition, hinge-region binding, and rigorous selectivity profiling—remain as relevant today as they were four decades ago.
References
-
Scilight Press. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives.[2] URL: [Link]
-
Portland Press / Bioscience Reports. FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity.[3] URL:[Link]
-
PMC / National Institutes of Health. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension.[4] URL:[Link]
-
ACS Publications / Journal of Medicinal Chemistry. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors.[5] URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives [sciltp.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Isoquinolinesulfonamides in Neurodegenerative Diseases
A Technical Guide for Drug Development & Application Scientists
Executive Summary
The pharmacological landscape for neurodegenerative diseases (NDDs) is shifting from symptomatic management to disease-modifying therapies that target upstream convergence points. Isoquinolinesulfonamides, a class of ATP-competitive kinase inhibitors historically utilized for cerebral vasospasm (e.g., Fasudil/HA-1077), have emerged as potent modulators of neuroinflammation, cytoskeletal plasticity, and proteostasis.
This guide analyzes the therapeutic utility of this chemical class, specifically focusing on the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA) . We provide a mechanistic breakdown of how these compounds reverse axonal retraction, induce autophagy to clear protein aggregates (α-synuclein, tau), and repolarize microglia.
Chemical Biology & Structure-Activity Relationship (SAR)
To effectively utilize isoquinolinesulfonamides, researchers must understand the structural basis of their kinase selectivity. These compounds function as ATP-competitive inhibitors.[1][2][3][4]
The Isoquinoline Scaffold
The core isoquinoline ring mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase catalytic domain.[4]
-
Nitrogen Position: The position of the nitrogen in the isoquinoline ring (typically position 5 or 8) dictates the orientation within the ATP binding pocket.
-
Sulfonamide Linker: This moiety extends towards the solvent-accessible region, allowing for chemical modifications that enhance solubility and specificity.
Key Compounds & Selectivity Profiles
| Compound | Primary Target | IC50 (approx.) | Secondary Targets | Application Context |
| Fasudil (HA-1077) | ROCK1 / ROCK2 | 1.9 µM / 1.6 µM | PKA (mild), PKG | Clinical candidate for ALS, PD, AD. Excellent BBB permeability. |
| H-89 | PKA | 0.05 - 0.14 µM | MSK1, S6K1, ROCKII | Widely used in vitro tool compound; limited clinical use due to "dirty" kinase profile. |
| Ripasudil (K-115) | ROCK1 / ROCK2 | ~0.05 µM | - | Glaucoma treatment; emerging potential in reducing mitochondrial ROS. |
| Y-27632 | ROCK1 / ROCK2 | 0.14 - 0.22 µM | PKC, PKN | Standard preclinical reference compound for ROCK inhibition. |
Technical Insight: While H-89 is often labeled a "specific PKA inhibitor," its inhibition of MSK1 and S6K1 complicates data interpretation regarding autophagy. For neurodegeneration studies focusing on cytoskeletal repair, Fasudil or Y-27632 are the preferred validated standards.
Mechanistic Pathways: The "Neuro-Trinity"
Isoquinolinesulfonamides exert neuroprotection through three distinct but interconnected pathways controlled largely by the RhoA/ROCK axis.
-
Cytoskeletal Dynamics (Axon Regeneration): Hyperactive ROCK phosphorylates LIM kinase (LIMK) and Myosin Light Chain (MLC), leading to growth cone collapse and neurite retraction. Inhibition reverses this, promoting actin polymerization and axon regrowth.
-
Proteostasis (Aggregate Clearance): ROCK inhibition activates autophagy (via Beclin-1 and Bcl-2 modulation), facilitating the lysosomal degradation of misfolded proteins like α-synuclein and hyperphosphorylated tau.
-
Immunomodulation (Microglial Shift): ROCK signaling is essential for the pro-inflammatory (M1) phenotype. Inhibition shifts microglia toward the neuroprotective (M2) phenotype, reducing TNF-α and IL-1β release.
Visualization: The ROCK Signaling Nexus
Caption: Mechanism of Action.[5][6][7][8][9][10][11] Isoquinolinesulfonamides inhibit ROCK, preventing downstream cascades that lead to neurodegeneration, thereby restoring regenerative capacity and proteostasis.
Therapeutic Applications & Clinical Status
| Disease | Target Mechanism | Key Preclinical/Clinical Findings | Status |
| ALS | Motor neuron survival; Microglial modulation | Fasudil (180-300 mg/day) reduced Neurofilament Light (NfL) levels by 15% and slowed ALSFRS-R decline. | Phase 2a (NCT05218668) |
| Parkinson's (PD) | α-Synuclein clearance; Dopaminergic rescue | Fasudil prevents α-synuclein aggregation in SynT/Sph1 models; restores dopamine levels in MPTP models. | Phase 2 (NCT05931575) |
| Alzheimer's (AD) | Aβ/Tau reduction; Synaptic plasticity | Reduced hippocampal neuronal death; decreased IL-1β/TNF-α; improved spatial memory in transgenic mice. | Preclinical / Early Clinical |
| Tauopathies | Tau phosphorylation | Inhibition of ROCK reduces tau burden in PSP/CBS models. | Phase 2a (NCT04734379) |
Experimental Validation Framework
For researchers validating new this compound derivatives, the following protocols provide a robust testing ground.
Workflow: Compound Validation Pipeline
Caption: Validation Pipeline. A hierarchical approach to screening isoquinolinesulfonamides, moving from biochemical affinity to functional cellular recovery.
Protocol A: Assessment of Neurite Outgrowth (Regenerative Potential)
Purpose: To quantify the ability of a compound to reverse ROCK-mediated growth cone collapse. Cell Model: NSC-34 cells or iPSC-derived motor neurons.
-
Preparation: Coat 24-well plates with Laminin (10 µg/mL) to provide a permissive substrate.
-
Seeding: Plate dissociated neurons at low density (5 × 10³ cells/cm²).
-
Treatment:
-
Control: Vehicle (H2O/DMSO).
-
Inhibitor: Treat with 10 µM Fasudil or Y-27632.
-
Challenge (Optional): Co-treat with myelin-associated inhibitors (e.g., Nogo-A peptide) to simulate injury environment.
-
-
Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.
-
Fixation & Staining: Fix with 4% paraformaldehyde (PFA). Stain with anti-βIII-tubulin (neuronal marker) and DAPI.[12]
-
Analysis:
-
Image using automated fluorescence microscopy.
-
Quantification: Use ImageJ (NeuronJ plugin) to measure total neurite length and number of branch points .
-
Success Metric: A statistically significant increase (>20%) in mean neurite length compared to vehicle.
-
Protocol B: Monitoring Autophagic Flux (Proteostasis)
Purpose: To confirm the compound induces autophagy to clear aggregates.
-
Transfection: Transfect N2a or SH-SY5Y cells with an LC3-GFP-RFP reporter (flux sensor).
-
Treatment: Incubate cells with the this compound (10–30 µM) for 6–24 hours.
-
Western Blot Validation:
-
Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Blot for LC3-II (autophagosome marker) and p62/SQSTM1 (substrate).
-
Causality Check: Treat a parallel group with Bafilomycin A1 (lysosome inhibitor). If LC3-II levels increase further with Bafilomycin + Compound compared to Compound alone, autophagic flux is confirmed.
-
References
-
Koch, J. C., et al. (2018). ROCK inhibition in models of neurodegeneration and its potential for clinical translation.[6][7] Pharmacology & Therapeutics.
-
Tönges, L., et al. (2014). Rho kinase inhibition modulates microglia activation and improves survival in a model of amyotrophic lateral sclerosis. Glia.
-
Tatenhorst, L., et al. (2016). Fasudil attenuates aggregation of α-synuclein in models of Parkinson’s disease. Acta Neuropathologica Communications.
-
Lingor, P., et al. (2019). ROCK-ALS: Protocol for a randomized, placebo-controlled, double-blind phase IIa trial of Fasudil in ALS. Frontiers in Neurology.
-
Hidaka, H., et al. (1984). Isoquinolinesulfonamides as potent and selective protein kinase inhibitors. Biochemistry.
-
ClinicalTrials.gov. (2024). Fasudil in Patients With Amyotrophic Lateral Sclerosis (ALS). Identifier: NCT05218668.[13]
-
ClinicalTrials.gov. (2024). ROCK-PD: Fasudil for Parkinson's Disease. Identifier: NCT05931575.
Sources
- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-89 - Wikipedia [en.wikipedia.org]
- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 6. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Molecular Hydrogen: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
Technical Guide: Isoquinolinesulfonamide Modulation of Smooth Muscle Contraction
The following technical guide details the mechanistic impact of isoquinolinesulfonamides on smooth muscle contraction, designed for researchers and drug development professionals.
Executive Summary
Isoquinolinesulfonamides represent a critical class of pharmacological agents used to dissect the signaling pathways regulating smooth muscle tone. Historically evolving from broad-spectrum kinase inhibitors (e.g., H-7, H-8) to highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors (e.g., Fasudil, Y-27632), these compounds have redefined our understanding of calcium sensitization . This guide provides a mechanistic analysis of their action, detailed experimental protocols for validation, and a comparative analysis of kinase selectivity profiles.
Introduction: The Dual Regulation of Smooth Muscle Tone
To understand the efficacy of isoquinolinesulfonamides, one must first distinguish between the two primary axes of smooth muscle contraction:
-
Calcium-Dependent (Canonical) Pathway: Mediated by intracellular
binding to calmodulin (CaM), activating Myosin Light Chain Kinase (MLCK). -
Calcium-Independent (Sensitization) Pathway: Mediated by the RhoA/ROCK signaling axis, which inhibits Myosin Light Chain Phosphatase (MLCP), maintaining tension without elevating
.
Isoquinolinesulfonamides primarily target the latter, offering a method to induce vasodilation in vasospastic disorders where calcium channel blockers may fail.
Mechanistic Action & Pharmacology[1][2][3][4][5][6][7]
Structure-Activity Relationship (SAR)
The core pharmacophore consists of an isoquinoline ring coupled to a sulfonyl group. Specificity is dictated by the side chain attached to the sulfonamide nitrogen:
-
Piperazine/Homopiperazine rings: Enhance solubility and target ROCK (e.g., Fasudil).
-
Alkylamines: Tend toward PKA/PKC inhibition (e.g., H-7, H-8).[1][2][3][4]
The Evolution of Selectivity
Early compounds like H-7 were "pan-kinase" inhibitors, useful for rough screening but poor for mechanistic dissection. The development of Fasudil (HA-1077) and Y-27632 introduced selectivity for ROCK, allowing researchers to isolate the calcium sensitization pathway.
Pathway Visualization
The following diagram illustrates the specific intervention points of these compounds within the contractile machinery.
Figure 1: Signal transduction pathways in smooth muscle contraction.[5] Red lines indicate inhibitory action of isoquinolinesulfonamides. Note the distinction between the Ca2+-dependent MLCK pathway and the RhoA/ROCK sensitization pathway.
Comparative Kinase Selectivity Data[2][8]
When selecting a compound for experimental design, selectivity profiles are paramount to avoid off-target effects. The table below synthesizes inhibition constants (
| Compound | Primary Target | ROCK ( | PKA ( | PKC ( | MLCK ( | Experimental Utility |
| Y-27632 | ROCK 1/2 | 0.14 µM | > 10 µM | > 10 µM | > 10 µM | Gold standard for isolating ROCK-mediated Ca2+ sensitization. |
| Fasudil (HA-1077) | ROCK | 0.33 µM | 1.6 µM | 3.3 µM | 36 µM | Clinical vasodilator; less selective than Y-27632 at high doses. |
| H-7 | Broad (PKC/PKA) | ~3 µM | 3.0 µM | 6.0 µM | 97 µM | Historical control; largely obsolete for specific pathway dissection. |
| H-8 | PKA / PKG | - | 1.2 µM | 15 µM | 68 µM | Used to investigate cyclic nucleotide dependence. |
| H-89 | PKA | 27 µM | 0.048 µM | 31 µM | 28 µM | Highly selective PKA inhibitor (often confused with H-series). |
Data compiled from Uehata et al. (1997) and Davies et al. (2000).
Experimental Protocols
Protocol A: Isometric Tension Measurement (Organ Bath)
Objective: To quantify the relaxant effect of isoquinolinesulfonamides on pre-contracted smooth muscle tissues (e.g., rat aorta, guinea pig trachea).
Self-Validating Steps:
-
Tissue Preparation:
-
Excise thoracic aorta from male Wistar rats.
-
Remove connective tissue and cut into 3-4 mm rings.
-
Critical Step: Mechanically remove endothelium (optional) by gently rubbing the lumen to exclude NO-mediated relaxation. Validate removal by testing lack of relaxation to Acetylcholine (1 µM).
-
-
Equilibration:
-
Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, aerated with 95% O2/5% CO2).
-
Apply resting tension (e.g., 2g for aorta) and equilibrate for 60 mins, washing every 15 mins.
-
-
Pre-contraction:
-
Induce stable contraction using Phenylephrine (PE, 1 µM) or High
(60 mM). -
Causality Check: PE induces contraction via
-receptors (involving both and RhoA). High induces contraction purely via Voltage-Gated Calcium Channels (VGCC). -
Validation: If the drug relaxes PE-induced contraction more potently than
-induced contraction, it suggests a mechanism involving calcium sensitization (ROCK inhibition) rather than simple calcium channel blockade.
-
-
Cumulative Dosing:
-
Once a contraction plateau is reached, add the isoquinolinesulfonamide (e.g., Y-27632) in cumulative log increments (
M to M). -
Record tension changes.
-
-
Analysis:
-
Calculate relaxation as a percentage of the pre-contraction amplitude. Plot log-concentration vs. response curves to determine
.
-
Protocol B: Western Blot Analysis of MYPT1 Phosphorylation
Objective: To confirm molecular target engagement (ROCK inhibition) by measuring the phosphorylation status of the Myosin Phosphatase Target Subunit 1 (MYPT1).
Workflow Visualization:
Figure 2: Workflow for assessing kinase activity via phosphorylation state. Rapid freezing and TCA precipitation are critical to prevent phosphatase activity during lysis.
Methodology:
-
Treatment: Incubate tissue strips with the inhibitor (e.g., 10 µM Y-27632) for 20 mins, then stimulate with agonist (PE).
-
Snap Freezing: At the peak of contraction, instantly freeze tissue in liquid nitrogen. Why: Phosphorylation states change in milliseconds; slow freezing invalidates data.
-
Extraction: Homogenize in ice-cold trichloroacetic acid (TCA) to denature phosphatases immediately. Wash pellets with acetone.
-
Immunoblotting:
-
Probe for p-MYPT1 (Thr853) . This residue is a specific substrate for ROCK.
-
Probe for Total MYPT1 as a loading control.
-
-
Interpretation: A decrease in the p-MYPT1/Total-MYPT1 ratio in drug-treated samples confirms ROCK inhibition.
Clinical & Translational Implications
The transition of isoquinolinesulfonamides from bench to bedside is best exemplified by Fasudil . Unlike H-7, Fasudil's selectivity allowed it to be approved (in Japan and China) for the treatment of cerebral vasospasm following subarachnoid hemorrhage. By inhibiting ROCK, it prevents the pathological calcium sensitization that causes persistent arterial narrowing, improving patient outcomes where standard calcium channel blockers (like nimodipine) have limited efficacy on the sensitization component.
References
-
Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature. [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]
-
Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological Reviews. [Link]
-
Shimokawa, H., & Takeshita, A. (2005). Rho-kinase is an important therapeutic target in cardiovascular medicine. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine as a probing molecule for Rho-kinase signaling. Pharmacology & Therapeutics. [Link]
Sources
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The Isoquinolinesulfonamide Scaffold: Chemical Properties, Stability, and Kinase Inhibition Profiling
Executive Summary
As a Senior Application Scientist, I frequently encounter the isoquinolinesulfonamide class of compounds (e.g., Fasudil, H-89, Ripasudil) in both early-stage phenotypic screening and late-stage stability profiling. Originally discovered by Hidaka and colleagues in the 1980s, these molecules revolutionized our understanding of kinase pharmacology by demonstrating that the 1[1]. Today, they serve as foundational probes for cyclic nucleotide-dependent protein kinases (PKA/PKG) and Rho-associated coiled-coil kinases (ROCK)[2].
This technical guide dissects the chemical stability, degradation pathways, and structural biology of isoquinolinesulfonamides. Furthermore, I provide field-tested, self-validating experimental protocols to ensure high-fidelity data generation in your kinase assays and analytical workflows.
Structural Biology and Chemical Foundations
The defining feature of this scaffold is its bipartite structure: an isoquinoline ring coupled to a sulfonamide linker.
-
The Isoquinoline Core: The nitrogen atom (N-2) of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the 3[3].
-
The Sulfonamide Linker: This moiety dictates the spatial orientation of the molecule, extending the attached functional groups (e.g., piperazine or homopiperazine rings) into the ribose and phosphate-binding sub-pockets to confer selectivity[1].
Causality in Design: Replacing the isoquinoline ring with a naphthalene ring (as seen in earlier calmodulin antagonists like W-7) completely abolishes kinase inhibitory activity. This proves that the specific stereoelectronic profile of the isoquinoline nitrogen is non-negotiable for ATP competition[1],[2].
Physicochemical Properties and Stability Profile
Isoquinolinesulfonamides are generally formulated as hydrochloride salts (e.g., Fasudil HCl, H-89 dihydrochloride) to enhance aqueous solubility for in vitro and in vivo applications[4],[5].
Degradation Pathways: While chemically stable under standard ambient conditions, isoquinolinesulfonamides are susceptible to specific degradation routes under metabolic or oxidative stress. For instance, Fasudil undergoes 6 to form hydroxyfasudil[6]. Interestingly, this degradation product is an active metabolite; the oxo-tautomer of hydroxyfasudil exhibits a >10-fold increase in potency for ROCK over PKA compared to the parent compound[6].
Table 1: Quantitative Stability and Physicochemical Data
| Compound | Target Selectivity | Molecular Weight | Solubility | Stability / Storage | Key Structural Mod |
| Fasudil (HA-1077) | ROCK1/2, PKA | 327.8 g/mol (HCl) | High (Aqueous) | Stable at RT; hygroscopic | Unsubstituted isoquinoline |
| H-89 | PKA (selective) | 519.3 g/mol (di-HCl) | Moderate (Water) | Store at -20°C; avoid strong oxidizers | p-bromocinnamylamino group |
| Ripasudil (K-115) | ROCK1/2 (IC50=31nM) | 324.8 g/mol (free base) | High (Aqueous) | Highly stable; non-hygroscopic | C4-Fluoro, C2'-methyl |
(Data synthesized from standardized safety data sheets and pharmacological profiles[7],[8],[9].)
Mechanism of Action: Kinase Inhibition Pathways
Isoquinolinesulfonamides act as reversible, ATP-competitive inhibitors[2]. In pathophysiological conditions like cerebral vasospasm or glaucoma, the Rho/ROCK pathway is overactivated. Inhibitors like Fasudil and Ripasudil competitively displace ATP, preventing the10 and the myosin phosphatase targeting subunit 1 (MYPT1)[1],[10].
Caption: Competitive inhibition of ROCK/PKA signaling by isoquinolinesulfonamides.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, I have designed the following protocols with built-in self-validation mechanisms.
Protocol 1: Accelerated Degradation and LC-MS/MS Profiling
Purpose: To map the oxidative degradation of isoquinolinesulfonamides (e.g., conversion of Fasudil to Hydroxyfasudil) and establish shelf-life parameters. Causality: We utilize forced degradation (H₂O₂) to simulate long-term oxidative stress. Quenching with cold acetonitrile precipitates proteins (if testing in plasma) and halts oxidation immediately, ensuring the LC-MS/MS snapshot accurately reflects the specific kinetic time-point.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 µM stock of the this compound in 50 mM ammonium bicarbonate buffer (pH 7.4).
-
Stress Induction: Add H₂O₂ to a final concentration of 0.1% (v/v). Incubate at 40°C in a thermomixer at 300 rpm.
-
Time-Course Sampling: Aliquot 50 µL at 0, 1, 4, and 24 hours.
-
Reaction Quenching (Self-Validation Step): Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Fasudil-d4). Why? The internal standard controls for matrix effects and ionization variability during MS analysis, validating the quantitative output.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to remove particulates.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor the parent mass transition (e.g., m/z 292 → 99 for Fasudil) and the +16 Da oxidative shift (m/z 308) for hydroxyfasudil.
Caption: LC-MS/MS workflow for profiling this compound degradation.
Protocol 2: Radiometric Kinase Assay for IC50 Determination
Purpose: To quantify the inhibitory potency of isoquinolinesulfonamides against purified ROCK or PKA. Causality: We use[γ-³²P]ATP because radiometric assays remain the gold standard for direct phosphorylation measurement, avoiding the steric hindrance and fluorescence interference artifacts common in antibody-based FRET assays[1].
Step-by-Step Methodology:
-
Reaction Master Mix: Combine 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 µg of substrate peptide (e.g., long S6 kinase substrate peptide).
-
Inhibitor Titration: Add the this compound in a 10-point dose-response series (1 nM to 100 µM). Self-Validation: Include a vehicle control (DMSO) and a known reference inhibitor (e.g., Staurosporine) to validate assay sensitivity and dynamic range.
-
Enzyme Addition: Add 10 ng of purified ROCK or PKA. Pre-incubate for 10 minutes at room temperature to allow equilibrium binding.
-
Initiation: Start the reaction by adding 10 µM ATP spiked with 1 µCi [γ-³²P]ATP[1].
-
Incubation: Incubate at 30°C for exactly 15 minutes.
-
Termination: Spot 25 µL of the reaction onto P81 phosphocellulose paper. The basic peptide binds to the negatively charged paper, while unreacted ATP is washed away.
-
Washing & Detection: Wash the P81 paper three times in 0.75% phosphoric acid. Dry and quantify using a scintillation counter.
Conclusion
Isoquinolinesulfonamides remain a cornerstone in kinase pharmacology. Understanding their structural nuances—such as the critical N-2 hydrogen bond—and their stability profiles, including the active hydroxyfasudil metabolite, is essential for robust assay design. By implementing the self-validating protocols detailed above, researchers can ensure high-confidence data in both drug screening and analytical stability profiling.
References
- Title: The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides Source: BenchChem URL
- Source: PMC (NIH)
- Source: PubMed (NIH)
- Title: Safety data sheet: N-(2-Aminoethyl)
- Title: SAFETY DATA SHEET: H-89 dihydrochloride hydrate Source: Sigma-Aldrich URL
- Title: Protein kinase inhibitors: contributions from structure to clinical compounds Source: Cambridge Core URL
- Title: Safety Data Sheet: Protein Kinase Inhibitor H-89 Source: Cayman Chemical URL
- Title: Ripasudil Source: New Drug Approvals URL
- Title: H89 (N-[2-(p-bromocinnamylamino)
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
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Selectivity Profiling of Isoquinolinesulfonamides Against the Kinome: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology and inflammatory diseases.[1][2] Isoquinolinesulfonamides were among the first classes of synthetic small molecules identified as potent, ATP-competitive kinase inhibitors, and they remain invaluable as both research tools and scaffolds for therapeutic development.[3][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] Insufficient selectivity can lead to off-target effects, potential toxicity, and misinterpretation of biological data.[7][8] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret kinome-wide selectivity profiling studies for isoquinolinesulfonamide-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and explore robust methods for data analysis and visualization, grounding all recommendations in authoritative sources.
The this compound Scaffold: A Cornerstone of Kinase Inhibition
The journey into targeted kinase inhibition began in the early 1980s when Hidaka and colleagues, while investigating calmodulin antagonists, discovered that replacing a naphthalenesulfonamide ring with an isoquinoline moiety abolished calmodulin activity but retained potent protein kinase inhibitory action.[3][4] This seminal discovery established that the highly conserved ATP-binding site could be effectively targeted by small molecules.
Mechanism of Action: Isoquinolinesulfonamides act as Type I, ATP-competitive inhibitors. Their core structure mimics the adenine ring of ATP, enabling them to anchor within the active site. The isoquinoline ring's nitrogen atom is crucial, forming a key hydrogen bond with the kinase's "hinge" region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain.[3][9] Selectivity for individual kinases is then achieved primarily through interactions of chemical substituents on the isoquinoline ring with adjacent regions of the ATP-binding pocket.[9]
This scaffold has given rise to several widely used research tools and clinically relevant molecules, each with a distinct selectivity profile that dictates its utility.
| Compound | Primary Target(s) | Key Applications & Insights |
| H-7 / H-89 | PKA (Protein Kinase A), PKC, ROCK | Early-generation, relatively broad-spectrum inhibitors used to probe cyclic nucleotide and calcium signaling pathways. H-89 is commonly used as a PKA inhibitor.[10][11][12][13] |
| Fasudil (HA-1077) | ROCK (Rho-associated kinase) | A clinically approved drug in Japan for cerebral vasospasm. It functions by inhibiting ROCK, leading to smooth muscle relaxation and vasodilation.[3][14] |
| Y-27632 | ROCK (Rho-associated kinase) | A highly selective and potent ROCK inhibitor, widely used in research to study cell adhesion, motility, and apoptosis. It is crucial in stem cell research for enhancing survival of dissociated cells.[14][15][16] |
The Imperative of Kinome-Wide Profiling
Profiling an inhibitor against a broad panel of kinases is essential for understanding its activity and mitigating potential off-target liabilities that can cause undesirable side effects.[5] This process is a cornerstone of the hit-to-lead and lead optimization phases, providing a detailed "fingerprint" of a compound's interaction space across the kinome.[6][17]
Key Objectives of Selectivity Profiling:
-
Define On-Target Potency: Quantify the inhibitor's affinity and functional effect on its intended target.
-
Identify Off-Target Liabilities: Uncover interactions with other kinases that could lead to toxicity or confound biological results.[6]
-
Guide Structure-Activity Relationship (SAR): Provide data to medicinal chemists to rationally design more selective and potent compounds.[18]
-
Enable Polypharmacology: Intentionally design or identify compounds that hit multiple desired targets for a synergistic therapeutic effect.
The following diagram illustrates a comprehensive workflow for kinome selectivity profiling.
Conclusion and Future Outlook
The this compound scaffold was instrumental in launching the era of targeted kinase inhibition. Comprehensive selectivity profiling is not merely a quality control step but a fundamental component of the drug discovery process that provides deep biological insights, guides medicinal chemistry efforts, and helps build a robust safety profile for candidate drugs. While traditional endpoint assays measuring potency (IC₅₀) are well-established, the field is increasingly appreciating the importance of kinetic selectivity (i.e., the residence time of an inhibitor on its target). [2]Future profiling efforts will likely integrate kinetic parameters to build more sophisticated models that better predict in vivo efficacy and duration of action. By employing the rigorous, multi-faceted approach outlined in this guide, researchers can effectively characterize their this compound inhibitors and make better-informed decisions to advance the next generation of kinase-targeted therapies.
References
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
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Selectivity assessment of kinase inhibitors: Strategies and challenges. (2025, August 7). ResearchGate. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. [Link]
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Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308–6313. [Link]
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Kinase Profiling Inhibitor Database. (n.d.). MRC PPU, University of Dundee. [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
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Sciammetta, N., Grazia, L., & Schech, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 944-948. [Link]
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Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Royal Society of Chemistry Books. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. [Link]
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Yu, K., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(11), 9216-9226. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
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KINASE PROFILING & SCREENING. (2020, July). Reaction Biology. [Link]
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Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 763773. [Link]
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Graczyk, P. P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1-13. [Link]
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Ishizuka, T., Goshima, N., & Sadoshima, J. (1993). Differential effects of this compound protein kinase inhibitors on CA1 responses in hippocampal slices. Neuroscience Letters, 157(2), 193-196. [Link]
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Johnson, J. L., et al. (2018). KInhibition: A Kinase Inhibitor Selection Portal. Cell Chemical Biology, 25(11), 1337-1343.e3. [Link]
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Somers, S. D., & Weiel, J. E. (1988). Inhibition of macrophage activation by isoquinolinesulfonamides, phenothiazines, and a napthalenesulfonamide. European Journal of Pharmacology, 154(1), 57-66. [Link]
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Hu, H., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Scientific Data, 10(1), 532. [Link]
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Bournez, C., et al. (2018). PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials. Molecules, 23(4), 920. [Link]
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PKIDB - Database Commons. (2019, October 28). CNCB-NGDC. [Link]
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Miljković, F., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega, 3(1), 1148-1153. [Link]
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Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041. [Link]
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Kinase Selectivity Panels. (2023, October). Reaction Biology. [Link]
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Saghapour, E., et al. (2025). KinoViz: A User-Friendly Web Application for High-Throughput Kinome Profiling Analysis and Visualization in Cancer Research. bioRxiv. [Link]
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Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022, December 10). bioRxiv. [Link]
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Heatmap and hierarchical clustering of kinome microarray profiles from... (n.d.). ResearchGate. [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, April 26). ResearchGate. [Link]
-
Nie, Y. Z., et al. (2016). Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. Human Reproduction, 31(4), 832-843. [Link]
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Nie, Y. Z., et al. (2016). Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation. Cell Proliferation, 49(5), 589-598. [Link]
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Narin, F., et al. (2004). Effects of HA-1077 and Y-27632, two rho-kinase inhibitors, in the human umbilical artery. European Journal of Pharmacology, 484(2-3), 253-260. [Link]
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Heatmap for the kinase selectivity profile. Mean percent inhibition... (n.d.). ResearchGate. [Link]
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Kinome Inhibition States and Multiomics Data Enable Prediction of Cell Viability in Diverse Cancer Types. (2022, April 10). bioRxiv. [Link]
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Kinome Profiling. (2024, October 19). Oncolines B.V. [Link]
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[Rho kinase inhibitor Y27632 promotes survival of human induced pluripotent stem cells during differentiation into functional midbrain dopaminergic progenitor cells in vitro]. (2024, February 20). Nan Fang Yi Ke Da Xue Xue Bao, 44(2), 236-243. [Link]
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Eid, S., et al. (2017). KinMap: a web-based tool for interactive navigation through human kinome data. BMC Bioinformatics, 18(1), 16. [Link]
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Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... (n.d.). ResearchGate. [Link]
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Methodological & Application
Synthesis and Optimization of Novel Isoquinolinesulfonamide Analogs: A Protocol for ROCK Inhibitor Development
Isoquinolinesulfonamides, exemplified by clinical agents like fasudil and Y-27632, represent a foundational class of small-molecule inhibitors targeting Rho-associated protein kinases (ROCK1 and ROCK2)[1]. While historically deployed for cardiovascular indications, recent drug discovery paradigms emphasize their potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS)[2].
To address the complex pathophysiology of such diseases, modern synthetic efforts focus on the Multitarget-Directed Ligand (MTDL) approach. By hybridizing the isoquinolinesulfonamide core with secondary pharmacophores—such as NRF2-inducing phenolic acids (e.g., caffeic and ferulic acids)—researchers can engineer analogs that simultaneously inhibit ROCK-mediated actin cytoskeletal dysregulation and mitigate oxidative stress[2].
This application note provides a comprehensive, self-validating protocol for the synthesis, purification, and biochemical evaluation of these novel hybrid analogs.
Mechanistic Rationale & Pathway Design
ROCK kinases are critical downstream effectors of RhoA GTPase, regulating cell morphology and survival. Isoquinolinesulfonamides act as ATP-competitive inhibitors, binding directly to the hinge region of the kinase domain. Structurally, the isoquinoline nitrogen forms a critical, highly conserved hydrogen bond with the Met172 residue in the ROCK2 ATP-binding pocket[3].
By selectively modifying the solvent-exposed homopiperazine ring via peptide coupling, we can append antioxidant moieties without disrupting the primary kinase-binding pharmacophore[3].
Fig 1. Dual-action mechanism of novel this compound MTDLs targeting ROCK and NRF2.
Synthetic Strategy and Workflow
The synthesis of hybrid this compound analogs is a convergent, three-stage process designed to maximize yield and prevent cross-reactivity.
Fig 2. Three-stage convergent synthesis workflow for hybrid this compound analogs.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the why behind the how. The following protocols integrate causality and self-validating checkpoints to ensure high-fidelity execution.
Protocol A: Synthesis of Isoquinoline-5-sulfonyl chloride
-
Step 1: In a flame-dried round-bottom flask under an argon atmosphere, chill 10 mL of chlorosulfonic acid to 0°C.
-
Causality: Argon prevents atmospheric moisture from violently hydrolyzing the highly reactive chlorosulfonic acid.
-
-
Step 2: Slowly add isoquinoline (10 mmol) dropwise over 30 minutes.
-
Causality: The electrophilic aromatic substitution is highly exothermic. Controlled addition prevents thermal decomposition and charring of the isoquinoline ring.
-
-
Step 3: Gradually warm the mixture to 70°C and stir for 4 hours.
-
Step 4: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g).
-
Causality: Ice quenches unreacted chlorosulfonic acid while maintaining a temperature near 0°C, preventing the thermodynamic hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid.
-
-
Step 5: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation Checkpoint: Quench a 10 µL aliquot of the organic phase in methanol and analyze via LC-MS. The presence of the methyl sulfonate ester mass shift confirms the successful generation of the sulfonyl chloride intermediate.
Protocol B: Synthesis of the Fasudil Core (Sulfonamidation)
-
Step 1: Dissolve homopiperazine (30 mmol) in 50 mL of dry DCM. Add triethylamine (TEA, 15 mmol).
-
Causality: The 3-fold stoichiometric excess of homopiperazine statistically favors mono-substitution over di-substitution. TEA acts as an acid scavenger for the HCl byproduct, preventing the protonation of the unreacted amine.
-
-
Step 2: Dissolve the isoquinoline-5-sulfonyl chloride (10 mmol) in 20 mL of dry DCM and add dropwise to the amine solution at 0°C. Stir at room temperature for 12 hours.
-
Step 3: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL) and brine. Dry and concentrate. Purify via flash chromatography (DCM:MeOH, 9:1).
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). A Ninhydrin stain will show a distinct color change (typically purple/blue) for the secondary amine of the homopiperazine ring, confirming successful mono-coupling without over-reaction.
Protocol C: Peptide Coupling for Hybridization (MTDL Synthesis)
-
Step 1: In a dry flask, dissolve the phenolic acid (e.g., ferulic acid, 5 mmol) and HATU (6 mmol) in anhydrous DMF (15 mL). Add DIPEA (15 mmol) and stir for 15 minutes at room temperature.
-
Causality: HATU forms an active O-7-azabenzotriazolyl ester. This uronium-based coupling reagent ensures rapid activation of the carboxylic acid, minimizing epimerization and maximizing yield compared to traditional carbodiimides (like EDC/DCC)[2].
-
-
Step 2: Add the synthesized fasudil core (5 mmol) to the activated mixture. Stir for 8 hours.
-
Step 3: Dilute with ethyl acetate (50 mL) and wash extensively with 5% LiCl aqueous solution (3 × 20 mL).
-
Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic phase, preventing solvent contamination during downstream isolation.
-
-
Step 4: Dry the organic layer, concentrate, and purify via preparative HPLC.
-
Self-Validation Checkpoint: The disappearance of the secondary amine spot on TLC (negative Ninhydrin response) and the emergence of a higher R_f product spot under UV (254 nm) confirms amide bond formation.
Quantitative Data & Structure-Activity Relationship (SAR)
Evaluating the synthesized analogs requires profiling their kinase inhibition and cellular viability. The data below summarizes the SAR of piperazine versus homopiperazine derivatives and their respective phenolic substituents[3].
Key Insight: Piperazine derivatives are generally less active as ROCK2 inhibitors than their homopiperazine counterparts, and the inclusion of a double bond (as seen in ferulic/caffeic acids) generally favors ROCK2 inhibition[3].
| Compound | Amine Core | Phenolic Moiety | ROCK2 IC₅₀ (µM) | Cell Viability (MTT, % of Control) | NRF2 Activation (Fold Change) |
| Fasudil (Ref) | Homopiperazine | None | 0.85 ± 0.05 | 100% | 1.0 |
| Analog 1a | Piperazine | Caffeic Acid | 12.4 ± 1.2 | 115% | 2.8 |
| Analog 1b | Homopiperazine | Caffeic Acid | 2.1 ± 0.3 | 122% | 3.1 |
| Analog 1c | Piperazine | Ferulic Acid | 15.6 ± 1.5 | 110% | 2.5 |
| Analog 1d | Homopiperazine | Ferulic Acid | 3.4 ± 0.4 | 128% | 3.5 |
Table 1: SAR analysis demonstrating that homopiperazine derivatives retain superior ROCK2 inhibition compared to piperazine derivatives. The hybridization with ferulic acid (Analog 1d) significantly boosts cell viability and NRF2 transcription, validating the MTDL approach[3].
Final Quality Control & Functional Validation
To ensure the integrity of the synthesized analogs before in vivo application, the following analytical gates must be passed:
-
Purity: >95% as determined by analytical HPLC (UV detection at 254 nm).
-
Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) matching the calculated [M+H]⁺ mass within 5 ppm. ¹H/¹³C NMR must show characteristic isoquinoline aromatic protons (δ 7.5–9.5 ppm) and the newly formed amide carbonyl carbon (δ ~165 ppm).
-
Functional Validation: Utilize a luminescent kinase assay (e.g., Kinase-Glo) to quantify ATP depletion. This confirms the ATP-competitive inhibitory mechanism of the synthesized analogs against recombinant ROCK2, ensuring the structural modifications did not abolish target engagement[4].
References
-
Title: Synthesis and Biological Activity Evaluation of Novel Fasudil Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis and Biological Activity Evaluation of Novel Fasudil Derivatives Source: ResearchGate URL: [Link]
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Application Note: Precision Dosing and Specificity Management of H-89 in Cell Signaling Assays
Abstract & Core Directive
H-89 is widely cited as the "gold standard" inhibitor for Protein Kinase A (PKA).[1] However, its utility is compromised by a specificity paradox : at the concentrations commonly found in literature (10–30 µM), H-89 is a potent inhibitor of at least eight other kinases, including MSK1, S6K1, and ROCKII.
This guide moves beyond the simplistic "add and assay" approach. It provides a titration-based protocol designed to isolate PKA-dependent effects from off-target artifacts. Researchers are advised to treat H-89 not as a binary switch for PKA, but as a variable requiring rigorous validation via dose-response matrices and genetic controls.
Mechanistic Insight: The ATP-Competition Problem
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) functions as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the PKA catalytic subunit, preventing phosphorylation of downstream substrates like CREB.
The Flaw: Because the ATP-binding pocket is structurally conserved across the kinome, H-89 lacks absolute selectivity. Its ability to inhibit a kinase depends on the intracellular concentration of ATP and the specific affinity (
Visualization: H-89 Target Landscape
The following diagram illustrates the intended PKA pathway versus the critical off-target pathways activated/inhibited at high H-89 doses.
Caption: H-89 inhibits MSK1 and S6K1 with potency equal to or greater than PKA.[1][2][3][4][5][6][7] High doses (>5 µM) indiscriminately block multiple pathways.
The Specificity Paradox (Data Summary)
The table below highlights why the "standard" 10 µM dose is scientifically hazardous. Note that the IC50 for MSK1 and S6K1 is lower or comparable to PKA.
Table 1: H-89 Inhibition Profile (Cell-Free Assays)
| Kinase Target | IC50 (nM) | Biological Consequence of Off-Target Inhibition |
| PKA (Target) | 48 – 135 | Inhibition of cAMP-dependent gene transcription |
| S6K1 | ~80 | Altered protein synthesis/translation control |
| MSK1 | ~120 | Reduced phosphorylation of Histone H3 and CREB (mimics PKA inhibition) |
| ROCK-II | ~270 | Changes in cell morphology, neurite outgrowth, and migration |
| PKB / Akt | ~2,600 | Inhibition of survival signaling (apoptosis artifacts) |
Data aggregated from Chijiwa et al. (1990) and Murray (2008).[7]
Critical Warning: If you use H-89 at 10 µM to block PKA-dependent CREB phosphorylation, you are also blocking MSK1-dependent CREB phosphorylation. You cannot distinguish the upstream kinase without further validation.
Preparation and Handling
To ensure reproducibility, strict adherence to solubility and storage protocols is required.
-
Solvent: Dimethyl sulfoxide (DMSO).[8] H-89 is poorly soluble in water.[2]
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 5 mg of H-89 dihydrochloride (MW: 519.28) in 963 µL of anhydrous DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.
-
Note: Protect from light.
-
-
Working Solution: Dilute the stock into warm culture media immediately before use. Do not store diluted media.
Protocol: The "Titration Matrix" Approach
Do not rely on a single concentration. This protocol establishes a dose-response curve to identify the "Therapeutic Window"—the concentration where PKA is inhibited but off-targets (like Akt/Rho) are minimally affected.
Phase 1: Experimental Setup
-
Cell State: Cells should be 70–80% confluent.
-
Serum Starvation (Recommended): Serum contains growth factors that activate kinases (MAPK, Akt) which may mask PKA effects or interact with H-89 off-targets. Starve cells in serum-free media for 4–12 hours prior to treatment (cell type dependent).
Phase 2: Treatment Workflow
-
Preparation of Dilutions: Prepare H-89 in culture media at 1000x the final concentration to keep DMSO constant at 0.1%.
-
Dose Range: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM, 20.0 µM.
-
Vehicle Control: 0.1% DMSO (Mandatory).
-
-
Pre-Incubation (Critical):
-
Replace media with H-89 containing media.
-
Incubate for 45–60 minutes at 37°C.
-
Why? H-89 must compete with high intracellular ATP levels to occupy the kinase pocket before the agonist is added.
-
-
Stimulation:
-
Add the PKA agonist (e.g., Forskolin 10 µM or db-cAMP) directly to the H-89 media. Do not wash out the inhibitor.
-
Incubate for the appropriate time (e.g., 15–30 min for phosphorylation, 4–24 hours for gene expression).
-
-
Lysis/Fixation: Proceed immediately to cell lysis or fixation.
Phase 3: Validation Logic (Decision Tree)
Use the following workflow to determine if your observed effect is truly PKA-dependent.
Caption: Validation workflow. Effects requiring >5 µM H-89 are suspect. Genetic confirmation (siRNA) is the gold standard.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No inhibition observed | High intracellular ATP | Increase dose cautiously, but do not exceed 20 µM. Ensure 1 hour pre-incubation. |
| Cell shrinkage/detachment | ROCK inhibition | H-89 inhibits ROCK-II (~270 nM).[2] This causes cytoskeletal collapse. Reduce dose or use a specific ROCK inhibitor (Y-27632) as a control to distinguish effects. |
| Inconsistent Replicates | DMSO precipitation | Warm stock to 37°C and vortex before diluting. Ensure final DMSO < 0.1%. |
| Effect seen in PKA-null cells | Off-target toxicity | This confirms the effect is PKA-independent (likely MSK1 or Akt). Report this as a negative control result. |
References
-
Chijiwa, T., et al. (1990). Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89). Journal of Biological Chemistry.
-
Murray, A.J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science Signaling.
-
Lochner, A. & Moolman, J.A. (2006). The many faces of H89.[7] Cardiovascular Drug Reviews.
-
Davies, S.P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.
-
Limbutara, K., et al. (2019). Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells. Journal of the American Society of Nephrology.
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- 2. apexbt.com [apexbt.com]
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- 4. H-89 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 7. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 8. ziath.com [ziath.com]
In Vivo Administration of Isoquinolinesulfonamides in Rodent Models: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo administration of isoquinolinesulfonamide-based compounds in rodent models. With full editorial control, this document is structured to deliver not just protocols, but the scientific rationale behind the selection of administration routes, formulation strategies, and experimental design. Every recommendation is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and trustworthiness.
Introduction to Isoquinolinesulfonamides
The this compound scaffold is a cornerstone in the development of protein kinase inhibitors.[1] This class of compounds gained prominence with the discovery of its ability to competitively inhibit the ATP-binding site of various kinases.[1][2] A significant breakthrough was the development of fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which was approved in Japan for the treatment of cerebral vasospasm.[1] The Rho/ROCK signaling pathway is a critical regulator of smooth muscle contraction, cell adhesion, and motility, and its overactivation is implicated in numerous pathologies.[1][3]
This compound derivatives, including fasudil and Y-27632, have become invaluable tools in preclinical research, demonstrating therapeutic potential in models of cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5][6] Their mechanism of action primarily involves the inhibition of ROCK, leading to the relaxation of smooth muscle and other cellular effects.[1]
Preclinical Considerations for Route of Administration
The choice of an in vivo administration route is a critical decision that can significantly impact the experimental outcome. Several factors must be considered to ensure optimal drug delivery, bioavailability, and animal welfare.
Research Question and Desired Pharmacokinetic Profile
The primary driver for selecting an administration route should be the scientific question. For acute, short-term studies requiring rapid and high peak plasma concentrations, intravenous (IV) administration is often the preferred method. In contrast, for chronic studies aiming to maintain steady-state drug levels, oral (PO), subcutaneous (SC), or intraperitoneal (IP) routes may be more appropriate. The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[7]
Physicochemical Properties of the this compound
The solubility, stability, and pH of the compound formulation are paramount.[8] Isoquinolinesulfonamides are often available as hydrochloride salts to improve aqueous solubility. The chosen vehicle must be sterile, non-toxic, and compatible with the compound.[8] Common vehicles include saline, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in an aqueous carrier.
Rodent Model and Animal Welfare
The species (mouse or rat), strain, and health status of the animals must be considered. Administration volumes should be kept to a minimum to avoid discomfort and potential adverse effects.[7] All procedures must adhere to institutional and national guidelines for the ethical use of animals in research.[3][8]
Common In Vivo Administration Routes and Protocols
This section details the most frequently used administration routes for isoquinolinesulfonamides in rodent models, providing step-by-step protocols and the rationale behind key steps.
Intraperitoneal (IP) Injection
IP injection is a widely used route for systemic drug administration in rodents, offering a larger surface area for absorption compared to subcutaneous injection.
Rationale: This route is technically straightforward and allows for the administration of larger volumes than intravenous or subcutaneous routes. It provides a relatively rapid onset of action, though slower than IV.
Protocol for IP Administration of Fasudil in Rats:
-
Preparation: Dissolve fasudil hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 5, 10, or 15 mg/kg).[5][9]
-
Animal Restraint: Gently restrain the rat, exposing the abdomen. The animal should be positioned with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 45-degree angle.[7] Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement.
-
Administration: Inject the solution slowly and steadily.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Oral Administration (Gavage)
Oral administration is a non-invasive route that is particularly suitable for chronic studies.
Rationale: This method mimics the clinical route of administration for many drugs and is less stressful for the animals with repeated dosing compared to injections. The bioavailability of orally administered fasudil has been confirmed in rodent models.[10]
Protocol for Oral Administration of Y-27632 in Mice:
-
Preparation: Y-27632 can be dissolved in drinking water at a concentration calculated to deliver the desired daily dose (e.g., 2 or 30 mg/kg/day).[4] Alternatively, for gavage, dissolve the compound in a suitable vehicle like water or a 0.5% carboxymethyl cellulose solution.
-
Animal Restraint: Firmly but gently restrain the mouse.
-
Gavage: Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice).[7] Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Administer the solution slowly.
-
Post-administration Monitoring: Observe the animal to ensure proper recovery and no signs of respiratory distress.
Intravenous (IV) Injection
IV injection provides the most rapid and complete drug bioavailability.
Rationale: This route is ideal for studies requiring a rapid onset of action or precise control over plasma concentrations. It bypasses absorption barriers.
Protocol for IV Administration via the Tail Vein in Mice:
-
Preparation: Dissolve the this compound in sterile, isotonic saline. The volume should be minimal, typically less than 0.2 ml for an adult mouse.[7]
-
Animal Restraint and Vein Dilation: Place the mouse in a restraint device. Dilate the tail veins using a heat lamp or warm water.
-
Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Administration: Inject the solution slowly. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding.
Summary of Administration Parameters
The following table summarizes typical administration parameters for common isoquinolinesulfonamides in various rodent models.
| Compound | Rodent Model | Administration Route | Dosage Range | Vehicle | Reference |
| Fasudil | Rat (Myocardial Ischemia) | Intraperitoneal | 15 mg/kg | Saline | [9] |
| Fasudil | Rat (Alzheimer's Model) | Intraperitoneal | 5 and 10 mg/kg/day | Saline | [5] |
| Fasudil | Mouse (Ischemic Stroke) | Intraperitoneal | 10 mg/kg | Not Specified | [3] |
| Fasudil | Rat (Chronic Kidney Disease) | Oral | 30 and 100 mg/kg/day | 0.1% NaHCO3 and 0.1% KHCO3 | [10] |
| Y-27632 | Mouse (ALS Model) | Oral (in drinking water) | 2 and 30 mg/kg/day | Drinking Water | [4] |
| Y-27632 | Mouse (Pain Model) | Intraperitoneal | 1-5 mg/kg | Not Specified | [11] |
| H-1152 | Rat (Erectile Dysfunction) | Intraperitoneal | 100 nmol/kg | Not Specified | [12] |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for conceptualizing experimental designs and understanding the molecular mechanisms of action.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo administration of isoquinolinesulfonamides.
The Rho-Kinase (ROCK) Signaling Pathway
Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the inhibitory action of isoquinolinesulfonamides.
Conclusion
The successful in vivo application of isoquinolinesulfonamides in rodent models hinges on a well-reasoned approach to selecting the administration route, careful formulation, and adherence to best practices in animal handling. This guide provides the foundational knowledge and detailed protocols to empower researchers to design and execute robust and reproducible preclinical studies. By understanding the interplay between the compound's properties, the biological question, and the animal model, scientists can maximize the translational potential of their research.
References
- Compound PZ-1262, a 4-isoquinoline-sulfonamide analog of Brexpiprazole, produces potential antidepressant, anxiolytic and procognitive effects in rodent models - PubMed. (2025). Pharmacological Reports.
- The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. (2025). Benchchem.
- Inhibition of Rho-Kinase Leads to Rapid Activation of Phosphatidylinositol 3-Kinase/Protein Kinase Akt and Cardiovascular Protection. (n.d.).
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (n.d.). Protein Science.
- The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. (2014). Frontiers in Cellular Neuroscience.
- Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway. (n.d.). Cellular and Molecular Biology.
- Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in R
- Inhibition of Rho kinase (ROCK) leads to increased cerebral blood flow and stroke protection. (2005). Stroke.
- Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. (n.d.). Life Sciences.
- Protective effects of Rho kinase inhibitor fasudil on rats with chronic kidney disease. (n.d.). American Journal of Physiology-Renal Physiology.
- RhoA/Rho-Kinase in the Cardiovascular System. (2016).
- Specificity and mechanism of action of some commonly used protein kinase inhibitors. (2000). Biochemical Journal.
- Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis. (2005). Journal of Pharmacology and Experimental Therapeutics.
- Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 P
- Novel Rho Kinase Inhibitors with Anti-inflammatory and Vasodilatory Activities. (2007). Journal of Pharmacology and Experimental Therapeutics.
- Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer's Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil. (2023).
- Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024).
- Rho-kinase inhibitor, Y-27632, has an antinociceptive effect in mice. (2006). Anesthesia & Analgesia.
- Table 1 from Development of Rho-kinase inhibitors for cardiovascular medicine. (n.d.). Semantic Scholar.
- Routes and Volumes of Administration in Mice. (n.d.). University of Arizona.
- Rho kinase inhibitor Y-27632 downregulates IL-1β expression in mice with experimental autoimmune myocarditis. (2024). Scientific Reports.
- Routes of Administration. (n.d.).
- Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). Molecules.
- H-1152 | ROCK Inhibitor. (n.d.). MedchemExpress.com.
- Inhibition of ROCK with H1152 causes relaxation of rat mesenteric... (n.d.).
- In vivo and in vitro toxicodynamic analyses of new quinolone-and nonsteroidal anti-inflammatory drug-induced effects on the central nervous system. (n.d.). Antimicrobial Agents and Chemotherapy.
- ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. (2011). PLOS ONE.
- Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. (2024). Pharmaceuticals.
- A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. (2021).
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
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- 4. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Probing Vascular Tone with Isoquinolinesulfonamides in Ex Vivo Tissues
Introduction: A New Angle on Vasodilation
For researchers, scientists, and drug development professionals investigating vascular physiology and pharmacology, isoquinolinesulfonamide derivatives represent a pivotal class of chemical tools. Compounds such as Fasudil (HA-1077) and Y-27632 have emerged as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), offering a direct line of inquiry into the calcium sensitization pathways that govern vascular smooth muscle tone.[1][2] Unlike traditional vasodilators that primarily target calcium influx or cyclic nucleotide pathways, isoquinolinesulfonamides modulate the contractile apparatus downstream of calcium signals. This unique mechanism of action makes them invaluable for dissecting the nuanced contributions of the RhoA/ROCK pathway to both physiological vascular function and the pathophysiology of conditions like hypertension and vasospasm.[2][3][4]
This comprehensive guide provides an in-depth exploration of the scientific rationale and technical execution of ex vivo vasodilation studies using isoquinolinesulfonamides. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Scientific Foundation: The RhoA/ROCK Signaling Axis in Vascular Smooth Muscle
The contraction of vascular smooth muscle is fundamentally regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC).[2] While this process is initiated by an increase in intracellular calcium ([Ca2+]i) and subsequent activation of myosin light chain kinase (MLCK), the sustained contraction and the sensitivity of the contractile machinery to Ca2+ are critically modulated by the RhoA/ROCK pathway.[2][3]
G-protein-coupled receptor (GPCR) agonists, such as phenylephrine and angiotensin II, activate the small GTPase RhoA.[5] Activated, GTP-bound RhoA then stimulates its downstream effector, ROCK.[6] ROCK, a serine/threonine kinase, enhances MLC phosphorylation through a key mechanism: the inhibition of myosin light chain phosphatase (MLCP).[1][2][3] It achieves this by phosphorylating the myosin-binding subunit of MLCP, thereby inactivating it.[1][7] This "brake" on dephosphorylation leads to a higher level of MLC phosphorylation for a given [Ca2+]i, a phenomenon known as Ca2+ sensitization.[3][5]
Isoquinolinesulfonamides, like Fasudil and Y-27632, act as competitive inhibitors of ATP at the catalytic site of ROCK.[8][9] By blocking ROCK activity, they prevent the inhibitory phosphorylation of MLCP, allowing it to dephosphorylate MLC and induce smooth muscle relaxation, and consequently, vasodilation.[7][10]
Experimental Design: Wire Myography for Ex Vivo Vascular Reactivity
Wire myography is the gold standard for in vitro assessment of vascular tone in small arteries and veins.[11][12] This technique allows for the precise measurement of isometric force generated by an isolated blood vessel segment in a controlled physiological environment.[11]
Core Principles of the Assay
-
Isolation and Mounting: A segment of the vessel of interest (e.g., mesenteric artery, aorta, pulmonary artery) is carefully dissected and mounted on two fine wires or pins within a chamber of a myograph.[11][12]
-
Physiological Conditions: The chamber is filled with a physiological salt solution (PSS), such as Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with a gas mixture (typically 95% O2 / 5% CO2) to maintain pH and oxygenation.[11][13]
-
Normalization: The vessel is stretched to a predetermined optimal resting tension, which approximates physiological conditions and ensures maximal contractile response.[11][14]
-
Viability and Integrity Checks: The health of the tissue is confirmed by eliciting a contractile response with a high-potassium solution (KPSS).[11] The integrity of the endothelium is typically assessed by evaluating the relaxation response to acetylcholine in a pre-constricted vessel.[11]
-
Pharmacological Intervention: Once the vessel is stable, a vasoconstrictor is added to induce a sustained contraction. The this compound is then added in a cumulative, concentration-dependent manner to elicit relaxation, which is recorded as a decrease in force.
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- 14. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
Methods for determining IC50 of isoquinolinesulfonamide derivatives
Application Note: Precise Determination of IC50 for Isoquinolinesulfonamide Derivatives (ROCK/PKA Inhibitors)
Introduction & Strategic Overview
This compound derivatives, including the "H-series" (H-7, H-8, H-9) and the clinically relevant Fasudil (HA-1077) and Ripasudil (K-115), represent a cornerstone class of ATP-competitive protein kinase inhibitors. Historically significant for dissecting the roles of Protein Kinase A (PKA) , Protein Kinase C (PKC) , and Rho-associated Kinase (ROCK) , these compounds are now critical in developing therapeutics for glaucoma, cerebral vasospasm, and neuroregeneration.
The Challenge:
Because these derivatives are ATP-competitive , their apparent potency (
This guide provides a dual-track protocol:
-
Track A (High-Throughput): The ADP-Glo™ Bioluminescent Assay (Modern Standard).
-
Track B (Gold Standard): The Radiometric [γ-32P]ATP Filter Binding Assay (Validation).
Experimental Design Strategy
The ATP-Competition Factor
Isoquinolinesulfonamides bind to the ATP-binding pocket (hinge region). Therefore, the
Target & Substrate Selection
Select the specific peptide substrate to minimize off-target noise.
| Target Kinase | Recommended Substrate | Sequence | Notes |
| ROCK1 / ROCK2 | Long S6 Kinase Substrate | KRRRLASLR | Highly specific; preferred over Histone H1. |
| PKA | Kemptide | LRRASLG | The classic, highly specific PKA substrate. |
| PKC | Neurogranin (28-43) | AAKIQA... | Alternatively, Histone H1 (less specific). |
| MLCK | MLC-derived peptide | KKRAARATSNVFA | Derived from Myosin Light Chain. |
Visualizing the Mechanism & Pathway
To understand the biological context of Fasudil/ROCK inhibition, consider the downstream effects on actin cytoskeleton dynamics.
Figure 1: The RhoA-ROCK signaling cascade. Isoquinolinesulfonamides inhibit ROCK, preventing MLC phosphorylation and reducing cytoskeletal contraction.
Protocol 1: Reagent Preparation
Safety Note: Isoquinolinesulfonamides are bioactive. Handle with PPE.
-
Compound Solubilization:
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM or 20 mM stock .
-
Solubility Check: Fasudil Hydrochloride is water-soluble, but for IC50 assays, DMSO stocks are preferred to ensure consistency with hydrophobic analogs.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Serial Dilution (3-fold series):
-
Prepare a 10-point dose-response curve.
-
Top Concentration: Start at 100 µM (final assay concentration).
-
Diluent: Kinase Buffer (ensure final DMSO < 1% to prevent enzyme denaturation).
-
Protocol 2: Modern High-Throughput Assay (ADP-Glo™)
This homogeneous assay quantifies kinase activity by measuring the ADP generated.[5] It is sensitive and non-radioactive.
Reagents:
-
Recombinant Kinase (e.g., ROCK2 human recombinant).[6]
-
Substrate (Long S6K peptide).
-
Ultrapure ATP.[7]
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
Assay Buffer:
-
50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT, 0.01% Brij-35.
Workflow (384-well Plate):
-
Enzyme Addition (2 µL): Add diluted Kinase (0.5–2 ng/well) to the plate.
-
Inhibitor Addition (1 µL): Add the this compound dilution series.
-
Control 1: No Inhibitor (Max Activity).
-
Control 2: No Enzyme (Background).
-
-
Pre-incubation: Incubate for 10–15 minutes at Room Temp (RT) to allow inhibitor binding.
-
Substrate/ATP Mix (2 µL): Initiate reaction by adding the ATP/Peptide mix.
-
Critical: [ATP] should be equal to the
of the kinase (typically 10–50 µM for ROCK). -
[Peptide] should be saturating (e.g., 20 µM).
-
-
Kinase Reaction: Incubate for 60 minutes at RT.
-
ADP-Glo Reagent (5 µL): Add to stop reaction and deplete remaining ATP.[8] Incubate 40 min.
-
Detection Reagent (10 µL): Add to convert ADP to ATP -> Luciferase signal.[8] Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5–1 sec).
Figure 2: Step-by-step workflow for the ADP-Glo kinase assay.
Protocol 3: The Gold Standard (Radiometric Filter Binding)
Use this method to validate novel derivatives or if ADP-Glo interference is suspected.
-
Reaction Mix: Similar buffer as above. Use [γ-32P]ATP (approx.[6][9] 0.5 µCi/reaction) mixed with cold ATP.
-
Incubation: Incubate Kinase, Inhibitor, Substrate, and ATP for 30 min at 30°C.
-
Termination: Spot 20 µL of reaction onto P81 Phosphocellulose squares .
-
Washing:
-
Wash filters 3x with 0.75% Phosphoric Acid (5 min each).
-
The acid washes away unreacted ATP; the positively charged peptide (Kemptide/S6K) binds to the negatively charged P81 paper.
-
-
Wash: 1x with Acetone (to dry).
-
Quantification: Place dried filters in scintillation vials with fluid and count (CPM).
Data Analysis & Validation
Curve Fitting
Convert raw signals (RLU or CPM) to % Inhibition :
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit using a 4-parameter logistic (Sigmoidal) equation :
Calculating (The True Potency)
Since isoquinolinesulfonamides are competitive inhibitors, report the
-
Note: If you ran the assay at
, then .
Assay Validation (Z-Factor)
For high-throughput screening, ensure the Z-factor is > 0.5:
- : Standard Deviation
- : Mean signal of controls
References
-
Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors." Biochemistry, 23(21), 5036-5041. Link
-
Sasaki, Y., et al. (2002). "The discovery of a novel, potent, and selective ROCK inhibitor." Pharmacology & Therapeutics, 93(2-3), 225-232. Link
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[10] Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. xenotech.com [xenotech.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for Cell Permeability and Uptake Assays of Isoquinolinesulfonamides
Introduction: Unlocking the Therapeutic Potential of Isoquinolinesulfonamides
The isoquinolinesulfonamide scaffold is a cornerstone of many biologically active compounds, most notably as a versatile class of protein kinase inhibitors.[1][2][3] Molecules such as H-7, H-89, and fasudil have been instrumental in dissecting cellular signaling pathways and hold significant therapeutic promise. More recently, novel isoquinoline sulfonamides have been identified as allosteric inhibitors of bacterial DNA gyrase, highlighting their potential as next-generation antibiotics.[4] For any of these compounds to be effective, particularly those with intracellular targets, they must first cross the cell membrane to reach their site of action. Therefore, a thorough understanding of their cell permeability and uptake characteristics is a critical step in the drug discovery and development process.[5][6]
Cellular entry is not a simple process. It can be governed by passive diffusion across the lipid bilayer, facilitated by solute carrier (SLC) transporters, or actively opposed by efflux pumps like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[7][8][9][10] Indeed, some isoquinolinesulfonamides have been shown to interact directly with efflux pumps, a mechanism that can influence multidrug resistance in cancer cells.[11][12]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and executing the most appropriate assays to characterize the permeability and cellular uptake of this compound derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to generate robust, reliable, and interpretable data.
Strategic Assay Selection: A Multi-Faceted Approach to Permeability
No single assay can fully capture the complex interplay of factors governing a compound's journey into a cell. A strategic, tiered approach is recommended, starting with high-throughput screening for passive permeability and progressing to more complex, biologically relevant models. The choice of assay depends on the specific question being asked—are you ranking early-stage compounds for passive diffusion, or are you investigating the specific transport mechanisms of a lead candidate?
The following decision framework illustrates a logical progression for characterizing an this compound's permeability profile.
Caption: Integrating data from multiple assays for a complete profile.
Conclusion
Characterizing the cell permeability and uptake of isoquinolinesulfonamides is essential for advancing them through the drug development pipeline. A purely passive diffusion model is often insufficient to describe their behavior. By employing a strategic combination of cell-free (PAMPA) and cell-based (Caco-2) permeability assays, alongside direct measurements of cellular uptake and localization, researchers can build a comprehensive profile of their lead candidates. This multi-assay approach provides critical insights into potential absorption issues, the influence of drug transporters, and confirmation of target engagement, ultimately enabling more informed decisions and increasing the probability of success for these promising therapeutic agents.
References
-
van Breemen, R.B. & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec Website. Available at: [Link]
-
Volpe, D.A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. Available at: [Link]
-
Troutman, M.D. & Thakker, D.R. (2009). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Available at: [Link]
-
Artursson, P., et al. (2012). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available at: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. Available at: [Link]
-
Garberg, P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. Available at: [Link]
-
Nishikawa, R., et al. (1991). Obviation of drug resistance and affinity purification of P-glycoprotein by isoquinolinesulfonamides. Cancer Research. Available at: [Link]
-
Volpe, D.A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available at: [Link]
-
Gertz, M., et al. (2009). Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Volpe, D.A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available at: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website. Available at: [Link]
-
BioDuro. ADME Pampa Permeability Assay. BioDuro Website. Available at: [Link]
-
Schwaninger, M., et al. (1994). Differential effects of this compound protein kinase inhibitors on CA1 responses in hippocampal slices. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Pury, M., et al. (2024). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website. Available at: [Link]
-
van der Heijden, J., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry. Available at: [Link]
-
Öztürk, N. & Tuncay, Taner. (2020). Evaluation of drug permeability methods recommended by health authorities. Bibliomed. Available at: [Link]
-
Kruman, I.I. & Mattson, M.P. (1996). Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. Life Sciences. Available at: [Link]
-
Asano, T., et al. (1992). Inhibition of P-glycoprotein-dependent multidrug resistance by an this compound compound H-87 in rat ascites hepatoma AH66 cells. Japanese Journal of Cancer Research. Available at: [Link]
-
Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry. Available at: [Link]
-
Gomez, G.G., et al. (1989). Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. The Journal of Biological Chemistry. Available at: [Link]
-
Wiedenfeld, S., et al. (2008). A mechanistical model for the uptake of sulfonamides by bacteria. Journal of Biosciences. Available at: [Link]
-
University of Southampton. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton. Available at: [Link]
-
Wilson, C.G., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Available at: [Link]
-
Bennion, B.J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Available at: [Link]
-
Gámez-Valero, A., et al. (2020). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. Organic Letters. Available at: [Link]
-
Admescope. Permeability and Transporters. Admescope Website. Available at: [Link]
-
Jain, T.K., et al. (2005). The cellular uptake mechanism of SPIONs: an in-vitro study. ResearchGate. Available at: [Link]
-
LGC. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. LGC Group. Available at: [Link]
-
Grignard, B., et al. (2023). Commercially Available Cell-Free Permeability Tests for Industrial Drug Development. Arzneimittelforschung. Available at: [Link]
-
Neves, A.R., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available at: [Link]
-
Rocci, M.L. Jr., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B. Available at: [Link]
-
Pan, W., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Semantic Scholar. Available at: [Link]
-
Chico, J., et al. (2001). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International. Available at: [Link]
-
Kaufmann, A., et al. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]
-
Shroff, H., et al. (2015). Localization-Based Super-Resolution Imaging of Cellular Structures. PMC. Available at: [Link]
-
Kenworthy, A.K. (2008). Confocal Microscopy for Intracellular Co-Localization of Proteins. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications. MDPI. Available at: [Link]
-
ShimadzuTV. (2021). Advancing Cell Culture Media Analysis and Monitoring with LC-MS/MS. YouTube. Available at: [Link]
-
Kell, D.B. & Oliver, S.G. (2009). The cellular uptake of pharmaceutical drugs is mainly carrier-mediated and is thus an issue not so much of biophysics but of systems biology. Research Explorer - The University of Manchester. Available at: [Link]
-
Kell, D.B. (2018). The role of drug transporters in phenotypic screening. Drug Target Review. Available at: [Link]
-
Sharma, S. (2023). Editorial on the Special Issue “Fluorescence Imaging and Analysis of Cellular Systems”. MDPI. Available at: [Link]
-
Walsh Medical Media. (2023). Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. Walsh Medical Media Website. Available at: [Link]
-
Chen, H., et al. (2022). Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. MDPI. Available at: [Link]
Sources
- 1. Differential effects of this compound protein kinase inhibitors on CA1 responses in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Obviation of drug resistance and affinity purification of P-glycoprotein by isoquinolinesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-glycoprotein-dependent multidrug resistance by an this compound compound H-87 in rat ascites hepatoma AH66 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescence-based kinase assays using isoquinolinesulfonamide inhibitors
Application Note: High-Fidelity Characterization of Isoquinolinesulfonamide Kinase Inhibitors via TR-FRET
Abstract
Isoquinolinesulfonamides (e.g., H-89, Fasudil, Y-27632) represent a foundational class of ATP-competitive kinase inhibitors critical for studying PKA, PKG, and Rho-kinase (ROCK) signaling. However, their intrinsic fluorescence and potential for light scattering present significant challenges in standard intensity-based assays. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed to eliminate compound interference, ensuring accurate
Part 1: The Chemistry & Biology of Isoquinolinesulfonamides
Mechanism of Action
Isoquinolinesulfonamides function as competitive inhibitors with respect to ATP.[1][2] The isoquinoline ring system mimics the adenine moiety of ATP, forming critical hydrogen bonds within the kinase hinge region, while the sulfonamide side chain extends into the solvent-exposed region or hydrophobic pocket, dictating isoform selectivity.
-
H-89: A potent, cell-permeable inhibitor of Protein Kinase A (PKA).[3]
-
Fasudil (HA-1077): A clinically relevant inhibitor targeting Rho-associated protein kinase (ROCK), utilized in cerebral vasospasm therapies.
-
Y-27632: A highly selective ROCK inhibitor widely used in stem cell research to prevent apoptosis.
The "Fluorescence Trap"
A critical, often overlooked artifact in screening these compounds is their intrinsic fluorescence . Many isoquinoline derivatives absorb light in the UV/Blue region (300–370 nm) and emit in the Blue/Green region (400–500 nm).
-
The Problem: In standard Fluorescence Polarization (FP) or intensity assays using fluorescein (FAM) or coumarin, the inhibitor's autofluorescence can mask the assay signal, leading to false negatives (underestimation of potency).
-
The Solution: TR-FRET .[4][5][6] By utilizing lanthanide donors (Europium or Terbium) with long fluorescence lifetimes (milliseconds), the measurement window can be delayed (gated) to allow the short-lived inhibitor autofluorescence (nanoseconds) to decay completely before the signal is read.
Part 2: Signaling Pathways & Assay Logic
Target Pathway: Rho/ROCK Signaling
Fasudil and Y-27632 target ROCK, a central regulator of cytoskeletal mechanics.
Figure 1: The RhoA-ROCK signaling cascade. Isoquinolinesulfonamides block the phosphorylation of MLC, preventing cytoskeletal contraction.
Part 3: Experimental Protocol (TR-FRET)
This protocol uses a Terbium (Tb) donor and a Red-shifted acceptor (e.g., ULight or Alexa Fluor 647). This combination is superior to Europium/APC for this class of inhibitors because Terbium is brighter and the red-shifted emission (665 nm) is far removed from isoquinoline interference.
Reagents & Materials
| Component | Specification | Purpose |
| Enzyme | Recombinant human ROCK2 (active) | Target Kinase |
| Substrate | Biotinylated S6 Peptide or ULight-labeled Peptide | Phosphorylation Target |
| Inhibitor | Fasudil (HA-1077) or H-89 | Test Compound |
| Donor | Europium-anti-phospho-Ab or Tb-Streptavidin | Energy Donor (Long Lifetime) |
| Acceptor | ULight-Streptavidin or Alexa647-Ab | Energy Acceptor (Red Emission) |
| ATP | Ultra-pure (10 mM stock) | Co-substrate |
| Plate | 384-well Low Volume, White | Assay Vessel |
Assay Workflow
Figure 2: TR-FRET Assay Workflow. The stop solution (EDTA) chelates
Detailed Step-by-Step Procedure
Step 1: Compound Preparation
-
Dissolve Fasudil/H-89 in 100% DMSO to 10 mM.
-
Prepare a 10-point serial dilution (1:3) in Kinase Buffer.[7] Ensure final DMSO concentration is <1% to avoid solvent effects.
Step 2: Kinase Reaction (10
-
Add 2.5
of Inhibitor (at 4X final concentration) to the plate. -
Add 2.5
of ROCK2 Enzyme (approx. 0.5–2 nM final). -
Centrifuge briefly and incubate for 10 mins. (Allows inhibitor to bind the ATP pocket).
-
Add 5
of Substrate/ATP Mix (Substrate: 50 nM, ATP: at , typically 10 ). -
Seal and incubate for 60 minutes at Room Temperature (20-25°C).
Step 3: Detection (10
-
Prepare Detection Buffer containing EDTA (20 mM final), Tb-Donor Antibody (2 nM), and Acceptor (100 nM).
-
Add 10
of Detection Mix to the 10 reaction. -
Incubate for 60 minutes (equilibrium binding of antibody to phosphorylated substrate).
Step 4: Measurement
-
Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Settings:
-
Excitation: 337 nm (Laser) or 340 nm (Flashlamp).
-
Delay: 50
(Critical to gate out inhibitor fluorescence). -
Integration Time: 400
.
-
Part 4: Data Analysis & Validation
Ratiometric Calculation
To correct for well-to-well variability and light scattering (a known issue with isoquinolines at high concentrations), use the FRET ratio:
Determination
Fit the data to a sigmoidal dose-response equation (variable slope):
Expected Results:
| Compound | Target | Expected
Mode of Inhibition Validation (Cheng-Prusoff)
To confirm the ATP-competitive nature of the this compound:
-
Run the
assay at three different ATP concentrations ( , , ). -
The
should shift to higher values as ATP concentration increases. -
Calculate
using:-
If
remains constant across ATP concentrations, the mechanism is competitive.
-
References
-
Hidaka, H., et al. (1984).[1] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[1][2] Biochemistry.
-
Lochner, A., et al. (2009). "The cAMP-dependent protein kinase inhibitor H-89 attenuates the bioluminescence signal produced by Renilla Luciferase."[8] PLoS One.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Fasudil in In Vitro Neuronal Assays." BenchChem.[1][7]
-
Sino Biological. (2024). "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological.
-
BMG Labtech. (2010). "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective modulation of calcium-dependent myosin phosphorylation by novel protein kinase inhibitors, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The cAMP-dependent protein kinase inhibitor H-89 attenuates the bioluminescence signal produced by Renilla Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of radiolabeled isoquinolinesulfonamide for metabolic tracking
Application Note: Synthesis and Metabolic Tracking of [ C]-Isoquinolinesulfonamides
Abstract
This application note details the radiosynthesis and metabolic profiling of [
Introduction & Strategic Design
Isoquinolinesulfonamides, such as Fasudil and H-89, are critical tools in dissecting signal transduction pathways involving PKA, PKG, and ROCK. In drug development, understanding the metabolic fate of these compounds is mandatory.[1]
Why Carbon-14?
For metabolic tracking (Mass Balance/ADME), the radiolabel must remain attached to the core pharmacophore during metabolism.
-
Tritium (
H): High specific activity but prone to metabolic exchange (loss of label to water), rendering it unsuitable for definitive metabolite identification. -
Carbon-14 (
C): Incorporated into the ring structure, it remains stable against oxidative defluorination or dealkylation, ensuring that all drug-related material (parent + metabolites) is tracked.
Retrosynthetic Strategy
The synthesis targets the isoquinoline ring for labeling. Direct chlorosulfonation of isoquinoline is the most direct route but presents a regioselectivity challenge: it produces both 5-sulfonyl (active) and 8-sulfonyl (inactive) isomers.
-
Critical Decision: We utilize [1-
C]-Isoquinoline as the starting material. -
Purification Strategy: The 5-isomer is isolated via fractional crystallization of the sulfonic acid intermediate, a critical step often overlooked in standard organic synthesis texts but essential for radiochemical purity.
Workflow Overview
Figure 1: Integrated workflow from radiosynthesis to metabolic data analysis.
Protocol: Radiosynthesis of [ C]-Fasudil
Safety Warning: This procedure involves radioactive material (
Materials
-
Precursor: [1-
C]-Isoquinoline (Specific Activity: 50–60 mCi/mmol). -
Reagents: Fuming sulfuric acid (60% SO
), Thionyl chloride (SOCl ), Homopiperazine, Anhydrous DMF. -
Equipment: HPLC with Radiomatic flow detector, Liquid Scintillation Counter (LSC).
Step-by-Step Synthesis
Step A: Chlorosulfonation and Isomer Separation
The reaction of isoquinoline with fuming sulfuric acid is electrophilic aromatic substitution.
-
Reaction: In a sealed reaction vial, dissolve [1-
C]-Isoquinoline (370 MBq, 10 mCi) in fuming sulfuric acid (1.0 mL) at 0°C. -
Heating: Slowly warm to room temperature, then heat to 200°C for 4 hours. Note: High temperature is required to thermodynamically favor the 5-position over the kinetically favored 8-position, though a mixture is inevitable.
-
Quenching: Cool the mixture and pour onto crushed ice (10 g).
-
Isomer Isolation (Critical Step):
-
The 5-isoquinolinesulfonic acid is less soluble in water/acid than the 8-isomer.
-
Allow the precipitate to stand at 4°C overnight.
-
Filter the solid. The filter cake contains predominantly the 5-isomer . The filtrate (waste) contains the 8-isomer.
-
Validation: Check purity via HPLC.[2] If >5% 8-isomer remains, recrystallize from water.
-
Step B: Activation to Sulfonyl Chloride
-
Dry the [1-
C]-isoquinoline-5-sulfonic acid thoroughly (lyophilization recommended). -
Suspend the solid in thionyl chloride (2 mL) containing a catalytic amount of DMF (10
L). -
Reflux for 2 hours until gas evolution (SO
/HCl) ceases and the solution becomes clear. -
Evaporate excess thionyl chloride under reduced pressure to yield [1-
C]-isoquinoline-5-sulfonyl chloride.
Step C: Amidation
-
Dissolve the sulfonyl chloride residue in anhydrous CH
Cl (5 mL). -
Add dropwise to a stirred solution of homopiperazine (3 equivalents) in CH
Cl at 0°C. Excess amine acts as the HCl scavenger. -
Stir at room temperature for 1 hour.
-
Workup: Wash with water (
) to remove excess homopiperazine. Dry organic layer over MgSO . -
Salt Formation: Treat with HCl/ether to precipitate [
C]-Fasudil hydrochloride.
Protocol: Quality Control & Purity Analysis
Before biological use, the radiotracer must meet strict criteria.
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity (RCP) | > 98.0% | Radio-HPLC (C18, ACN/Water gradient) |
| Chemical Purity | > 95.0% | UV-HPLC (254 nm) |
| Specific Activity | Calculated based on mass | LSC / UV Mass quantification |
| Identity | Co-elution with standard | HPLC retention time matching |
Radio-HPLC Conditions:
-
Column: Phenomenex Luna C18(2),
mm, 5 m. -
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV (280 nm) and Flow Scintillation Analyzer (FSA).
Protocol: Metabolic Tracking (Microsomal Stability)
This assay determines the Intrinsic Clearance (
Assay Setup
-
System: Pooled Human Liver Microsomes (HLM).[3]
-
Test Concentration: 1
M [ C]-Fasudil (approx. 100,000 dpm per incubation). -
Cofactor: NADPH regenerating system (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP ).
Incubation Procedure
-
Pre-incubation: Mix HLM (0.5 mg protein/mL final) and [
C]-Fasudil in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 100 L aliquots. -
Quenching: Immediately dispense aliquot into 300
L ice-cold Acetonitrile (containing unlabeled Fasudil internal standard). -
Processing: Centrifuge at 4000 rpm for 10 min to pellet proteins. Collect supernatant.
Metabolite Identification (MetID)
Inject the supernatant into the Radio-HPLC-MS system.
-
Parent Disappearance: Quantify the decline of the parent peak (Radio-trace) to calculate half-life.
-
Metabolite Appearance: Look for new radio-peaks.
-
M1 (Hydroxyfasudil): +16 Da shift (Hydroxylation on the isoquinoline ring).
-
M2 (N-Oxide): +16 Da shift (Oxidation of the homopiperazine nitrogen).
-
Figure 2: Primary metabolic pathways of Fasudil detectable via Radio-HPLC.
Data Analysis
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the Parent Radio-Peak Area remaining vs. time. The slope of the line is
Interpretation
-
High Clearance:
(Suggests rapid hepatic extraction; likely requires frequent dosing or sustained release). -
Low Clearance:
(Suggests good metabolic stability).
For Fasudil, the formation of Hydroxyfasudil is biologically significant as the metabolite is also a potent ROCK inhibitor. Therefore, total pharmacological activity = Parent + Active Metabolite.
References
-
Satoh, S., et al. (2011).[4] Pharmacological profile of hydroxyfasudil, a specific Rho-kinase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
-
Isin, E. M., et al. (2012). Microsomal stability and intrinsic clearance: A practical guide to data analysis. Chemical Research in Toxicology. Link
-
Elmore, C. S. (2009). Synthesis of 14C-labeled drugs for clinical trials. Journal of Labelled Compounds and Radiopharmaceuticals. Link
Sources
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. (PDF) Synthesis of14C-labeled piperidines and application to synthesis of [14C]SCH 351125, a CCR5 receptor antagonist [academia.edu]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Hydrophobic Isoquinolinesulfonamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with hydrophobic isoquinolinesulfonamide analogs. Our goal is to equip you with the knowledge and practical strategies to overcome poor aqueous solubility, a critical hurdle in preclinical and clinical development.
Introduction: The Solubility Challenge with this compound Analogs
The this compound scaffold is a cornerstone in the development of various kinase inhibitors and other therapeutic agents.[1][2] These compounds often exhibit promising biological activity but are frequently hindered by their hydrophobic nature, leading to poor aqueous solubility.[3][4] This low solubility can significantly impact bioavailability, limit formulation options, and complicate in vitro and in vivo studies.[5][6] This guide will explore the underlying reasons for this challenge and provide a systematic approach to improving the aqueous solubility of your this compound analogs.
Part 1: Troubleshooting Guide - From Problem to Solution
This section is designed to help you diagnose and resolve common solubility issues encountered during your experiments.
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
This is a frequent observation when a stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous medium.[7]
Root Cause Analysis:
The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to "crash out" of the solution as it exceeds its thermodynamic solubility limit in the final aqueous system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of your this compound analog in the aqueous buffer to stay below its solubility limit.[7]
-
Optimize Co-solvent Concentration: While minimizing organic solvents is crucial for biological assays, a slight increase in the co-solvent (e.g., DMSO, ethanol) percentage may be necessary to maintain solubility.[7] It's critical to determine the maximum tolerable co-solvent concentration for your specific assay and always include a vehicle control to account for any solvent-induced effects.[7]
-
Improve Mixing Technique: The method of dilution matters. Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that trigger precipitation.[7]
Issue 2: Inconsistent Results in Biological Assays
Inconsistent assay results can often be traced back to poor and variable compound solubility.
Root Cause Analysis:
If the compound is not fully dissolved, its effective concentration at the target site will be lower and more variable than the nominal concentration, leading to unreliable data.
Troubleshooting Steps:
-
Visually Inspect Your Working Solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation, such as cloudiness, Tyndall effect (light scattering), or visible particles.
-
Perform a Solubility Check: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will provide a practical upper limit for your experimental concentrations.
-
Consider Pre-solubilization Techniques: Employing methods from Part 2, such as using cyclodextrins or formulating as a solid dispersion, can help ensure the compound remains in a dissolved state during the assay.
Part 2: Proactive Strategies for Solubility Enhancement
Instead of troubleshooting precipitation, a more robust approach is to proactively enhance the aqueous solubility of your this compound analogs. These strategies can be broadly categorized into chemical modifications and formulation-based approaches.
A. Chemical Modification Strategies
These approaches involve altering the chemical structure of the analog to improve its physicochemical properties.
-
Salt Formation: For ionizable this compound analogs, forming a salt is often the most effective way to increase aqueous solubility.[6][8] The choice of the counter-ion is critical and can significantly impact the solubility and stability of the resulting salt.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the parent molecule to create a more water-soluble derivative that is converted back to the active compound in vivo.[9][10] A common approach is the introduction of a phosphate group.[10]
-
Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to have strong crystal lattice energy, which contributes to poor solubility. Introducing non-planar groups or disrupting symmetry can decrease this energy and improve solubility.[11]
Caption: Decision tree for selecting a solubility enhancement strategy.
Q3: Can I combine different solubility enhancement techniques?
A3: Yes, in many cases, a combination of techniques can be more effective than a single approach. For example, you could use a pH-adjusted buffer in combination with a co-solvent or prepare a solid dispersion of a salt form of your drug.
Q4: What are the regulatory considerations for using excipients to enhance solubility?
A4: When developing a drug for clinical use, all excipients must be approved for the intended route of administration and used within established safety limits. [12][13][14]It is essential to consult regulatory guidelines and use compendial grade excipients.
Q5: My this compound analog is a kinase inhibitor. Are there any specific solubility challenges associated with this class of drugs?
A5: Yes, many kinase inhibitors, due to their lipophilic nature required for ATP-binding site interaction, often exhibit poor aqueous solubility. [4][15]Additionally, some kinase inhibitors have pH-dependent solubility, which can affect their absorption in the gastrointestinal tract. [16]Amorphous solid dispersions have been shown to be a particularly effective strategy for improving the bioavailability of oral tyrosine kinase inhibitors. [16]
References
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- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023, October 31).
- Chemical Modification: A unique solutions to Solubility problem. (2019, March 15).
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30).
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
- Chemical Modification: A unique solutions to Solubility problem - SciSpace. (2019, March 15).
- The Role of Pharmaceutical Excipients in Modern Formulations - Alkan Chemical Europe. (2025, August 27).
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- Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Educ
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.).
- PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF. (2021, November 27).
- Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - RSC Publishing. (n.d.).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Troubleshooting poor solubility of GB-2a in aqueous solutions - Benchchem. (n.d.).
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC. (n.d.).
- Differential effects of this compound protein kinase inhibitors on CA1 responses in hippocampal slices - PubMed. (n.d.).
- Isoquinoline-1-sulfonamide | C9H8N2O2S | CID 10104496 - PubChem. (n.d.).
- Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed. (1984, October 9).
- Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formul
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Inherent formulation issues of kinase inhibitors | Request PDF - ResearchG
- Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation | Journal of Medicinal Chemistry - ACS Public
- Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? - PubMed. (2014, January 15).
- USP Kinase Inhibitor Reference Standards and Solutions. (n.d.).
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
- Strategies to Address Low Drug Solubility in Discovery and Development - ResearchG
- Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC. (2024, June 5).
- Isoquinolinesulfonamides, Novel and Potent Inhibitors of Cyclic Nucleotide-Dependent Protein Kinase and Protein Kinase C - ResearchG
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (2011, February 23).
- Physicochemical properties of the studied compounds - ResearchG
- 5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinoline-sulfonyl)
- Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich. (n.d.).
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024, October 15).
- Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - ResearchG
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- 16. lonza.com [lonza.com]
Troubleshooting isoquinolinesulfonamide precipitation in physiological buffers
Technical Support Center: Troubleshooting Isoquinolinesulfonamide Precipitation in Physiological Buffers
Isoquinolinesulfonamides (e.g., H-89, Y-27632, Fasudil) are a critical class of ATP-competitive kinase inhibitors widely used to probe Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) signaling pathways. Despite their potent biological activity, researchers frequently encounter precipitation issues when transitioning these compounds from organic stock solutions (like DMSO or DMF) into physiological aqueous buffers (such as PBS, ACSF, or cell culture media).
This technical guide provides a causal analysis of this compound solubility behavior, quantitative reference data, and self-validating protocols to ensure the thermodynamic stability of your working solutions.
Diagnostic Troubleshooting Workflow
When precipitation occurs, it is usually driven by "solvent shock"—a rapid change in the dielectric constant when a polar aprotic solvent (DMSO) meets a high-ionic-strength polar protic solvent (PBS), leading to hydrophobic collapse and rapid nucleation. Use the following diagnostic workflow to identify and resolve the root cause.
Caption: Fig 1. Diagnostic workflow for resolving this compound precipitation.
Quantitative Solubility Profiles
The solubility of isoquinolinesulfonamides varies drastically based on their specific chemical substitutions and salt forms. Below is a consolidated reference table for the most common inhibitors in this class.
| Compound | Target | Salt Form | Max Solubility (DMSO) | Max Solubility (Water) | Max Solubility (PBS, pH 7.2) |
| Y-27632 [1] | ROCK1/2 | Dihydrochloride | ~30 mg/mL | ~14 mg/mL | ~100 mg/mL |
| H-89 [2] | PKA | Dihydrochloride | ~25 mg/mL | ~25 mg/mL | < 0.5 mg/mL (Highly prone to crashing) |
| Fasudil (HA-1077) [3] | ROCK/PKA | Hydrochloride | ~2 mg/mL | Soluble | ~5 mg/mL |
Note: H-89 is notoriously difficult to maintain in standard PBS due to its specific hydrophobic profile. Direct dilution often results in micro-precipitates that invalidate IC50 calculations[2].
Self-Validating Preparation Protocol
To prevent the localized supersaturation that causes precipitation, you must control the kinetics of dilution. Do not pipette high-concentration organic stocks directly into cold aqueous buffers.
Step-by-Step Methodology: Cascade Dilution Technique
-
Stock Equilibration: Remove the DMSO/DMF stock from -20°C storage and allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes.
-
Thermal Disruption (If needed): If the stock appears cloudy, warm the vial in a 37°C water bath for 10 minutes and sonicate briefly to disrupt crystalline aggregates[4].
-
Buffer Preparation: Ensure your physiological buffer (e.g., PBS) is at room temperature or warmed to 37°C. Causality: Cold buffers drastically lower the thermodynamic solubility limit, causing instant precipitation upon contact.
-
Vortex-Assisted Dropwise Addition: Place the tube containing the physiological buffer on a vortex mixer set to a low/medium speed. While the buffer is actively swirling, add the DMSO stock dropwise directly into the center of the vortex. This prevents localized high concentrations of the hydrophobic compound.
-
Validation (The Tyndall Test): To confirm a true solution, shine a strong, focused light (like a laser pointer or strong LED) through the tube against a dark background. If you see a visible beam of scattered light (the Tyndall effect), micro-precipitates have formed. A perfectly dissolved solution will allow the light to pass through invisibly.
Technical Support FAQs
Q: Why does my H-89 precipitate instantly when I add it to PBS, even though it is soluble in water? A: H-89 dihydrochloride is soluble in pure water because water lacks the ionic strength that drives the "salting out" effect. PBS contains high concentrations of sodium and chloride ions, which compete for hydration shells. When H-89 is introduced to PBS, the hydrophobic bromophenyl and isoquinoline rings are forced to interact with each other rather than the solvent, leading to rapid aggregation[2]. To resolve this, pre-dilute H-89 in a 1:1 mixture of DMF and PBS before final dilution into your assay buffer, or utilize a carrier protein.
Q: Does the salt form of Y-27632 matter for my cell culture assays? A: Yes, critically. Y-27632 is typically supplied as a dihydrochloride salt, which is highly soluble in aqueous buffers (~100 mg/mL)[1]. If you accidentally purchase the free base form, it will be highly hydrophobic and will almost certainly crash out in cell culture media. Always verify the salt form on your Certificate of Analysis (CoA).
Q: How can I maintain the solubility of these inhibitors in long-term live-cell imaging experiments? A: For long-term assays, small molecules can adsorb to the hydrophobic plastic of culture dishes or precipitate over time as media evaporates. To prevent this, add 0.1% Bovine Serum Albumin (BSA) to your buffer. BSA acts as a thermodynamic sink; its hydrophobic pockets reversibly bind the this compound, keeping it in solution and acting as a slow-release carrier to the cells without altering the pharmacological target binding.
Q: Can I store the aqueous working solutions for future use? A: No. Aqueous solutions of isoquinolinesulfonamides (especially H-89 and Fasudil) should not be stored for more than one day[3]. In aqueous environments at physiological pH, these compounds are susceptible to slow hydrolysis and progressive micro-precipitation. Always prepare working dilutions fresh from anhydrous DMSO stocks.
Pharmacological Context: Why Solubility Matters
Isoquinolinesulfonamides are critical for dissecting the GPCR-RhoA-ROCK and cAMP-PKA axes. If your compound precipitates, the effective concentration drops exponentially. This leads to false-negative results, artificially inflated IC50 values, and irreproducible literature. Ensuring complete solubility is the only way to guarantee that the inhibitor effectively reaches the intracellular kinase domains.
Caption: Fig 2. ROCK and PKA signaling pathways targeted by isoquinolinesulfonamides.
References
Sources
Technical Support Center: A Researcher's Guide to Reducing Isoquinolinesulfonamide Cytotoxicity in Primary Neuronal Cultures
Welcome to the technical support center for navigating the use of isoquinolinesulfonamide-based kinase inhibitors in primary neuronal cultures. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful tools but encountering challenges with off-target cytotoxicity. Here, we synthesize field-proven insights with established scientific principles to help you achieve your experimental goals while maintaining the health and viability of your neuronal models.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when using isoquinolinesulfonamides in primary neuronal cultures.
Q1: I'm observing significant neuronal death after treating my cultures with an this compound inhibitor (e.g., Fasudil, Y-27632, H-89). What are the likely causes?
A1: High cytotoxicity is a common challenge and can stem from several factors. Systematically troubleshoot by considering the following:
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Compound Concentration: The most frequent cause is a concentration that is too high for your specific neuronal type and culture density.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your neurons (typically ≤0.1%). Always run a vehicle-only control.[1]
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Treatment Duration: Cytotoxicity is often time-dependent. Your incubation period may be too long.[2]
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Mechanism of Cell Death: Isoquinolinesulfonamides can induce apoptosis (programmed cell death) through various pathways, including the activation of caspases.[3][4][5]
Q2: What are the primary mechanisms behind this compound-induced neurotoxicity?
A2: The neurotoxic effects are often linked to the compound's mechanism of action and off-target effects. Key pathways include:
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Apoptosis Induction: Many kinase inhibitors, including isoquinolinesulfonamides like H7, H8, and H9, can trigger neuronal apoptosis.[4][5] This is often mediated by the activation of caspases, which are key executioner proteins in the apoptotic cascade.[6][7][8]
-
Oxidative Stress: Some compounds can lead to an increase in intracellular reactive oxygen species (ROS), overwhelming the neuron's natural antioxidant defenses and causing damage to vital cellular components.[3]
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Mitochondrial Dysfunction: Disruption of mitochondrial function can impair energy production (ATP synthesis) and release pro-apoptotic factors, initiating cell death pathways.
Q3: Are there less toxic alternatives to common isoquinolinesulfonamides?
A3: Yes, for some targets, newer generation inhibitors may offer higher specificity and reduced cytotoxicity. For example, while Fasudil is a well-known ROCK inhibitor, other compounds have been developed with different pharmacological profiles.[9] It is always recommended to review the literature for the most current and specific inhibitors for your target of interest.
Q4: Can I combine my this compound with other agents to improve neuronal survival?
A4: Absolutely. This is a highly effective strategy. Co-treatment with neuroprotective agents can significantly mitigate cytotoxicity. Common and effective choices include:
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Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): These broadly block the activity of caspases, directly inhibiting the apoptotic cell death pathway.[10][11]
-
Antioxidants (e.g., N-acetylcysteine, Vitamin E): These agents help to neutralize excessive ROS and reduce oxidative stress.[12][13]
In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental problems.
Guide 1: Diagnosing the Root Cause of High Cytotoxicity
If you are experiencing unacceptable levels of cell death, follow this workflow to pinpoint the issue.
dot
Caption: Workflow for troubleshooting high cytotoxicity.
Guide 2: Implementing Neuroprotective Mitigation Strategies
Once you've optimized concentration and duration, if cytotoxicity remains a concern, implement these protective co-treatment strategies.
| Mitigation Strategy | Class of Agent | Example Compound | Rationale & Mechanism |
| Apoptosis Inhibition | Pan-Caspase Inhibitor | Z-VAD-FMK | Directly blocks the execution phase of apoptosis by inhibiting caspase enzymes, which are often activated by cytotoxic insults.[6][7][10] |
| Oxidative Stress Reduction | Antioxidant | N-acetylcysteine (NAC) or Vitamin E | Scavenges reactive oxygen species (ROS), preventing damage to lipids, proteins, and DNA.[12][13][14] Many cytotoxic events involve an increase in ROS.[3] |
| Broad Neuroprotection | Culture Medium Supplement | Human Cerebrospinal Fluid (hCSF) | hCSF contains a rich mixture of neurotrophic factors and metabolites that naturally support neuronal survival and function.[15][16] |
Key Experimental Protocols
Here are detailed, step-by-step protocols for the essential experiments discussed in this guide.
Protocol 1: Dose-Response Curve for Determining Optimal Concentration
This protocol is crucial for identifying the concentration of your this compound that provides the desired biological effect with minimal toxicity.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Culture medium
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead stain like Calcein AM/Ethidium Homodimer)
-
Plate reader or fluorescence microscope
Procedure:
-
Prepare Serial Dilutions: Create a series of working concentrations of your compound by performing serial dilutions of the stock solution in your culture medium. A broad range (e.g., 10 nM to 100 µM) is a good starting point.[1]
-
Vehicle Control: Prepare a vehicle control solution containing the highest concentration of solvent (e.g., DMSO) used in your dilutions.[1]
-
Treatment: Carefully remove the old medium from your neuronal cultures and replace it with the medium containing the different compound concentrations and the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24-48 hours).
-
Assess Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence).
-
Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration. This will allow you to determine the IC50 (the concentration that inhibits 50% of a biological function) and the CC50 (the concentration that causes 50% cytotoxicity). Your optimal working concentration should be well below the CC50.
Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
This protocol helps determine if apoptosis is the primary mechanism of cell death induced by your compound.
Materials:
-
Treated primary neuronal cultures in a multi-well plate
-
Commercial Caspase-3 activity assay kit (containing lysis buffer and a colorimetric or fluorometric substrate like DEVD-pNA)
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the neurons with cold PBS and then add the lysis buffer provided in the kit. Incubate on ice as recommended by the manufacturer.
-
Collect Lysate: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and transfer the supernatant to a new tube.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This is for normalization.
-
Caspase-3 Reaction: In a new 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. An increase in signal compared to the control indicates an activation of caspase-3.[2]
Understanding the Underlying Mechanisms
A deeper understanding of the molecular pathways involved in this compound-induced cytotoxicity is key to designing effective mitigation strategies.
Signaling Pathway of Apoptosis Induction
Many cytotoxic insults, including those from some kinase inhibitors, converge on the activation of the caspase cascade, leading to programmed cell death.
dot
Caption: Key intervention points in the apoptotic pathway.
By understanding these pathways, researchers can rationally select neuroprotective co-treatments. For instance, if experiments confirm an increase in oxidative stress, the use of antioxidants is a logical first step. If caspase-3 activity is elevated, a caspase inhibitor is warranted.
References
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- Smith, L. K., et al. (2025). Enhancing neuronal viability: the protective role of 10% human cerebrospinal fluid in primary neuronal cultures. Neuroscience Letters, 845, 137235.
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- Wei, W., et al. (2021). Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice. Journal of Cellular and Molecular Medicine, 25(8), 3846-3861.
- Lee, K. Y., et al. (2020). Regenerative Effect of a ROCK Inhibitor, Y-27632, on Excitotoxic Trauma in an Organotypic Culture of the Cochlea. Frontiers in Neurology, 11, 584988.
- Li, R., et al. (2021). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases.
- Khodagholi, F., et al. (2014). Dual contradictory effect of H-89 on neuronal retraction, death and inflammation in differentiated PC12 cells subjected to oxidative stress. Neurochemical Research, 39(2), 343-353.
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- Kanungo, J., et al. (2024). Effect of the protein kinase A (PKA) inhibitor H89, the protein kinase...
- BenchChem. (2025). Technical Support Center: Mitigating Cytotoxicity of Investigational Compounds in Primary Neurons. BenchChem.
- Smolecule. (2026).
- Kim, H. Y., et al. (2017). PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. International Journal of Molecular Sciences, 18(11), 2293.
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- Vörösmarty, D., et al. (2025). Cell Type-Specific Effects of Fusarium Mycotoxins on Primary Neurons and Astroglial Cells. Toxins, 17(8), 345.
- Fricker, M., et al. (2023). Syk inhibitors protect against microglia-mediated neuronal loss in culture. Frontiers in Immunology, 14, 1145452.
- Cagnoli, C. M., et al. (1996). Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. Life Sciences, 58(19), PL295-PL301.
- Klaperski, J., et al. (2025). Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia. Frontiers in Molecular Neuroscience, 18, 1386.
- Sommermeyer, H., & Schwinzer, R. (1987). Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function. Journal of Immunology, 139(1), 278-283.
- Nyffeler, J., et al. (2021). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. Toxicological Sciences, 181(2), 221-238.
- Klaperski, J., et al. (2025). Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia. Frontiers in Molecular Neuroscience, 18, 1386.
- Question on Dose optimization for cell culture. (2021).
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ceramide-mediated and this compound-sensitive pathways of neuronal death: anything in common? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Neuroprotection by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase inhibitors as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supplements inferior to prescription drug in treating chemotherapy-induced neurotoxicity [nutraingredients.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing neuronal viability: The protective role of 10% human cerebrospinal fluid in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding of isoquinolinesulfonamide in protein assays
Technical Support Center: Troubleshooting Isoquinolinesulfonamide Off-Target Effects in Protein Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when using this compound derivatives (such as H-89, Fasudil/HA-1077, and KN-62). While these compounds revolutionized kinase biology by proving that the conserved ATP-binding pocket could be targeted with small molecules[1], their structural properties inherently predispose them to non-specific binding and off-target kinase cross-reactivity.
This guide is designed to deconstruct the causality behind these artifacts and provide you with self-validating protocols to ensure absolute scientific integrity in your assays.
Section 1: The Mechanistic Root of Non-Specific Binding (Q&A)
Q: Why do isoquinolinesulfonamides exhibit such high background noise and non-specific binding in biochemical assays? A: The causality lies in their chemical architecture. The isoquinoline scaffold is highly lipophilic. While the nitrogen atom in the isoquinoline ring is crucial for forming hydrogen bonds with the kinase hinge region[1], this hydrophobicity drives non-specific adsorption to polystyrene assay plates and non-target hydrophobic protein patches. Furthermore, the sulfonamide group, while orienting the inhibitor, mimics the phosphate-binding dynamics of ATP. Because the ATP-binding cleft is highly conserved across the human kinome, these molecules frequently dock into the active sites of unintended kinases[1].
Mechanistic pathways of this compound interactions in protein assays.
Q: I am using H-89 to inhibit PKA, but my cellular phenotype suggests other pathways are involved. Is H-89 truly selective? A: No. H-89 is widely marketed as a selective PKA inhibitor, but it exhibits profound cross-reactivity. It acts as a competitive inhibitor at the ATP-binding site[2]. At concentrations typically used to inhibit PKA (IC50 ~48-135 nM), H-89 significantly inhibits Ribosomal S6 Kinase 1 (S6K1) and Mitogen- and Stress-activated Kinase 1 (MSK1) with even greater or comparable potency[2]. If you are using H-89 at micromolar concentrations, you are almost certainly inhibiting ROCKII and other kinases, leading to severe misinterpretation of experimental results[2].
Section 2: Quantitative Cross-Reactivity Profiles
To design a rigorous experiment, you must understand the therapeutic window of your inhibitor. Below is the quantitative cross-reactivity profile for H-89, illustrating why concentration control is critical.
| Kinase | Target Status | IC50 (nM) | Causality / Impact on Assay |
| Protein Kinase A (PKA) | Primary Target | 48 - 135 | Competitive inhibition at ATP-binding site[2]. |
| Ribosomal S6 Kinase 1 (S6K1) | Off-Target | 80 | Significant off-target activity; confounds mTOR/S6K signaling data[2]. |
| MSK1 | Off-Target | 120 | Confounds MAPK/ERK pathway readouts[2]. |
| ROCKII | Off-Target | 270 | Alters cytoskeletal dynamics and cell motility assays[2]. |
| Protein Kinase B (AKT1) | Off-Target | 2600 | Weaker off-target activity, but highly relevant at micromolar dosing[2]. |
Section 3: Assay Interference & Artifacts (Q&A)
Q: My Renilla luciferase (RLuc) reporter assay shows a dramatic decrease in signal when treated with H-89. Does this mean my promoter is PKA-dependent? A: Not necessarily. This is a classic false-positive artifact. H-89 directly attenuates the bioluminescence signal produced by Renilla luciferase (RLuc) and its variants (like RLuc8)[3]. This attenuation occurs independently of PKA activity. If you are using RLuc-based assays, H-89 will unintentionally skew your data[3]. Solution: Switch to a different PKA inhibitor, such as KT5720, which does not interfere with the RLuc active site, or use Firefly luciferase, which is unaffected by H-89[3].
Q: How can I differentiate true ROCK inhibition by Fasudil from off-target effects? A: Fasudil (HA-1077) is a potent ROCK inhibitor, but its off-target effects on divergent kinome family members can complicate in vitro interpretations[4]. To validate that your observed phenotype (e.g., changes in actin cytoskeleton or α-synuclein aggregation) is strictly ROCK-dependent, you must use orthogonal validation. We recommend utilizing a structurally distinct ROCK inhibitor, such as Y-27632, in parallel[5][6]. If both Fasudil and Y-27632 produce the identical phenotype, the likelihood of a shared off-target artifact is exponentially reduced[6].
Section 4: Self-Validating Experimental Protocols
To mitigate non-specific binding and off-target artifacts, every assay must be a self-validating system. Follow this standardized methodology for in vitro kinase assays using isoquinolinesulfonamides.
Protocol: Optimized In Vitro Kinase Assay for Isoquinolinesulfonamides
Step 1: Buffer Optimization (Mitigating Hydrophobic Adsorption)
-
Prepare the kinase assay buffer. To prevent the lipophilic isoquinoline scaffold from non-specifically binding to the polystyrene plate or aggregating, supplement the buffer with 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20 .
-
Causality: BSA acts as a carrier protein to maintain inhibitor solubility, while the non-ionic detergent Tween-20 disrupts non-specific hydrophobic interactions between the drug and the plasticware.
Step 2: ATP Concentration Matching
-
Determine the Km(ATP) for your specific recombinant kinase.
-
Run the assay at an ATP concentration equal to the Km(ATP).
-
Causality: Because isoquinolinesulfonamides are ATP-competitive[1][2], running the assay at artificially low ATP concentrations will falsely inflate the inhibitor's apparent potency, while saturating ATP will mask it.
Step 3: Titration and Dose-Response
-
Never use a single high-micromolar dose. Prepare a 10-point serial dilution of the inhibitor (e.g., H-89 or Fasudil) ranging from 0.1x IC50 to 100x IC50.
-
Causality: Off-target kinases (like S6K1 for H-89) will begin to show inhibition at specific threshold concentrations[2]. A full dose-response curve allows you to identify the precise window of selectivity.
Step 4: Orthogonal Validation (The Trustworthiness Pillar)
-
Run a parallel assay using a structurally unrelated inhibitor for the same target (e.g., KT5720 for PKA, or Y-27632 for ROCK)[3][6].
-
Include a genetic knockdown control (siRNA/shRNA against the target kinase) where feasible[5].
Self-validating workflow for this compound kinase assays.
References
-
Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors. MDPI.[Link]
-
The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase. NIH.[Link]
-
Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. PMC.[Link]
-
Inhibition of Rho-Kinase Leads to Rapid Activation of Phosphatidylinositol 3-Kinase/Protein Kinase Akt and Cardiovascular Protection. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Optimizing incubation times for isoquinolinesulfonamide in kinetic studies
Introduction
Welcome to the Technical Support Center. You are likely here because your kinetic data for isoquinolinesulfonamide inhibitors (e.g., H-89, Fasudil, H-7) exhibits inconsistency, signal drift, or potency shifts (
Isoquinolinesulfonamides are ATP-competitive inhibitors .[1][2][3] Their potency is mathematically coupled to the concentration of ATP and the incubation time relative to the enzyme's turnover rate. Unlike allosteric inhibitors, their "apparent" potency is fluid. This guide moves beyond basic protocols to address the causality of kinetic errors.
Module 1: The Core Mechanism (The "Why")
Q: Why does my change when I alter ATP concentration or incubation time?
A: This is the hallmark of ATP-competitive inhibition. Isoquinolinesulfonamides bind to the hinge region of the kinase, directly competing with ATP.[3]
-
The ATP Factor: According to the Cheng-Prusoff equation , your measured
is not a constant; it is a function of ATP concentration.[4][5][6]-
Implication: If you run your assay at
ATP (to saturate the enzyme), your inhibitor will appear 11 times weaker than its true affinity ( ).
-
-
The Incubation Factor: While these inhibitors are generally rapid-reversible, "rapid" is relative. If the enzyme has a high turnover number (
), the reaction might proceed significantly before the inhibitor establishes equilibrium, especially if you skip pre-incubation .
Visualizing the Competition
The following diagram illustrates the kinetic competition you are managing in the well.
Figure 1: Mechanism of ATP-competitive inhibition. The inhibitor (Red) and ATP (Green) compete for the same Enzyme species (Black). High ATP pushes the equilibrium toward the Yellow state, inflating apparent
Module 2: Protocol Optimization (The "How")
Q: What is the optimal incubation workflow?
A: Do not mix all reagents simultaneously. You must establish the Enzyme-Inhibitor (E-I) equilibrium before initiating the reaction with ATP.
Standardized Kinetic Protocol
| Step | Action | Duration | Scientific Rationale |
| 1 | Prepare Reagents | N/A | Dissolve H-89/Fasudil in DMSO. Protect from light (isoquinolines are photosensitive). |
| 2 | Enzyme + Inhibitor | 15-30 min | Critical Pre-Incubation. Allows the inhibitor to occupy the active site without ATP competition. |
| 3 | Substrate Addition | N/A | Add peptide/protein substrate. (Can be done in Step 2 if it doesn't trigger reaction). |
| 4 | ATP Initiation | T = 0 | Addition of ATP starts the clock. Use |
| 5 | Reaction Window | Linear Phase | Stop reaction while product formation is still linear (typically <10-20% conversion). |
Q: How do I determine the "Linear Phase" (Step 5)?
A: You cannot guess this. You must run a Time-Course Linearity Assay .
-
Run the kinase reaction with No Inhibitor and High Inhibitor .
-
Sample at 0, 5, 10, 20, 30, 45, and 60 minutes.
-
Plot Signal vs. Time.[7]
-
The Limit: The time point where the "No Inhibitor" curve begins to flatten (plateau) is your maximum limit. Your optimal incubation time is 50-70% of this value.
Module 3: Troubleshooting & FAQs
Scenario A: "My H-89 is 10x higher than the literature value."
| Potential Cause | Diagnosis | Solution |
| Excess ATP | Did you use 1mM ATP? | Check the enzyme's |
| No Pre-incubation | Did you add ATP and Inhibitor together? | The rapid influx of ATP occupied the enzyme before H-89 could bind. Pre-incubate E+I for 20 mins. |
| Enzyme Concentration | Is | If enzyme concentration is high (e.g., 100 nM) and |
Scenario B: "The signal fades or becomes erratic after 45 minutes."
Q: Is the inhibitor degrading? A: Isoquinolines are relatively stable chemically, but they are light-sensitive .
-
Check: Are you incubating in clear plates on a benchtop?
-
Fix: Use opaque plates or cover with foil.
-
Check: Is the Enzyme stable? Many kinases lose activity at
over an hour. -
Fix: Add 0.1% BSA or 0.01% Tween-20 to the buffer to prevent enzyme denaturation or sticking to the plastic.
Scenario C: Cell-Based Assay Discrepancies
Q: Why is my cellular
-
ATP Concentration: Intracellular ATP is millimolar (1-5 mM), far higher than biochemical assays (
). This naturally shifts the potency (Cheng-Prusoff). -
Permeability: H-89 is cell-permeable but requires time to equilibrate across the membrane.
-
Recommendation: Pre-incubate cells with the inhibitor for 1 hour before stimulating the pathway (e.g., adding Forskolin or Growth Factors).
-
Module 4: Decision Logic for Assay Optimization
Use the following logic flow to design your next experiment.
Figure 2: Step-by-step logic for defining assay parameters. Note that determining ATP
References
-
Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry.[1][3]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
BenchChem Technical Guide. The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides.
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay (General Protocol for ATP-Competitive Inhibitors).
-
Chijiwa, T., et al. (1990). Inhibition of PKA by H-89 and other isoquinolinesulfonamides. Journal of Biological Chemistry.
Sources
- 1. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-89 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Hub: Stability & Handling of Isoquinolinesulfonamide Inhibitors
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Long-term storage, solubility optimization, and degradation mechanisms for H-89, KN-93, H-7, and Fasudil.
Executive Summary: The Stability Paradox
Isoquinolinesulfonamides (e.g., H-89, KN-93, Fasudil) are the backbone of kinase research, particularly for PKA, CaMKII, and ROCK pathways. While chemically robust in their solid dihydrochloride salt forms, they exhibit a "stability paradox": they are highly stable as solids but prone to rapid hydrolysis and precipitation once in solution.
This guide addresses the three most common user-reported failures: unexpected precipitation in culture media , loss of potency after freeze-thaw cycles , and light-induced degradation.
Quick-Reference Stability Matrix
| Compound | Solid State (-20°C, Desiccated) | DMSO Stock (-20°C) | Aqueous Solution (4°C) | Light Sensitive? | Primary Degradation Risk |
| H-89 2HCl | 24 Months | 3-6 Months | < 24 Hours | No | Hygroscopic moisture uptake |
| KN-93 | 3-4 Years | 6 Months | Immediate Use | YES | Photo-oxidation / Precipitation |
| Fasudil (HA-1077) | 2 Years | 6 Months | < 1 Week | YES | Hydrolysis in acidic pH |
| H-7 2HCl | 2 Years | 3-6 Months | < 24 Hours | No | Hygroscopic clumping |
Critical Note: Most isoquinolinesulfonamides are supplied as Hydrochloride (HCl) salts. This makes them hygroscopic . If the vial is opened while cold, atmospheric moisture will condense inside, catalyzing hydrolysis even in the solid state.
Module 1: Storage & Handling Workflows
The "Cold-Chain" Protocol
The majority of stability issues stem from improper thawing. DMSO freezes at 18.5°C. If you store a DMSO stock in a -20°C freezer that fluctuates (e.g., auto-defrost cycles), the solution may repeatedly freeze and thaw, causing micro-shearing of the molecule and moisture ingress.
Diagram 1: Optimal Storage & Thawing Workflow
Caption: Workflow for preventing hygroscopic degradation during initial reconstitution.
Module 2: Troubleshooting Solubility & Precipitation
User Question: "I dissolved H-89 in DMSO, but when I added it to my cell culture media, it turned cloudy. Is the compound ruined?"
Technical Analysis: This is "Crash Out." Isoquinolinesulfonamides are hydrophobic organic molecules. When a high-concentration DMSO stock (highly non-polar) hits aqueous media (highly polar) instantly, the local concentration exceeds the solubility limit before diffusion can occur.
The Fix: Serial Dilution Protocol Do not pipette DMSO stock directly into the media bottle. Use an intermediate dilution step.
-
Calculate: Determine your final target concentration (e.g., 10 µM).
-
Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into PBS or Media in a separate tube. Vortex immediately.
-
Result: 1 mM solution (10% DMSO). This may still be slightly cloudy but is easier to disperse.
-
-
Final Step: Add the intermediate solution to your bulk media.
-
Result: 10 µM solution (0.1% DMSO). The gradual polarity shift prevents crystal formation.
-
Module 3: Chemical Integrity & Degradation Mechanisms
User Question: "My KN-93 stock has turned slightly yellow. Can I still use it?"
Technical Analysis: Color change in KN-93 or Fasudil usually indicates photo-oxidation .
-
Light Sensitivity: The isoquinoline ring system in KN-93 is conjugated. UV/Vis light exposure excites electrons, leading to radical formation and oxidative cleavage.
-
Verdict:Discard. Oxidation products can have off-target effects, inhibiting other kinases or causing non-specific toxicity.
-
-
Hydrolysis: The sulfonamide bond (
) is the weak link. In the presence of water (even moisture in DMSO) and heat, it hydrolyzes into two inactive fragments:-
Fragment A: Isoquinoline-5-sulfonic acid (Inactive).
-
Fragment B: The amine tail (e.g., homopiperazine for Fasudil).
-
Diagram 2: Sulfonamide Hydrolysis Pathway
Caption: Mechanism of degradation. Water attacks the sulfur atom, cleaving the molecule into inactive acid and amine components.
Frequently Asked Questions (FAQ)
Q: Can I store H-89 in aqueous buffer (PBS) at -20°C? A: No. While freezing slows reactions, the freezing process itself concentrates the salts and the drug in the remaining liquid phase before it solidifies (eutectic effect), creating a high-salt, acidic micro-environment that accelerates hydrolysis. Always store stocks in anhydrous DMSO.
Q: Why is my Fasudil (HA-1077) sticky/clumped in the vial? A: This is a sign of hygroscopic failure . The vial was likely not fully equilibrated to room temperature before opening, or the desiccant has failed.
-
Action: If the clumps dissolve clear in DMSO, check concentration via UV-Vis (Fasudil
nm). If absorbance is low, the mass is mostly water weight. Discard if precision is critical.
Q: What is the maximum DMSO concentration cells can tolerate when using these inhibitors? A: Most mammalian cells tolerate 0.1% to 0.5% DMSO.
-
Calculation: If you need 10 µM final concentration and want 0.1% DMSO, your stock must be 1000x (10 mM).
-
Warning: Primary neurons are more sensitive; aim for <0.1% DMSO.
References
-
National Institutes of Health (NIH). (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. Retrieved from [Link]
Overcoming drug resistance to isoquinolinesulfonamide in cancer cell lines
Welcome to the Isoquinolinesulfonamide Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacodynamics of isoquinolinesulfonamides (e.g., H-89, Fasudil, H-87) in oncology research.
When cancer cell lines exhibit resistance to these agents, the root cause rarely lies in a single genetic mutation. Instead, it is typically driven by dynamic, compensatory kinome reprogramming or active drug efflux. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you restore drug sensitivity in your in vitro models.
Section 1: Diagnostic FAQs (Identifying Resistance)
Q1: My cancer cell lines (e.g., Caco-2) are showing unexpected viability after prolonged exposure to the PKA inhibitor H-89. How do I determine if this is acquired resistance or an assay artifact? A1: First, rule out compound degradation. Isoquinolinesulfonamides are sensitive to repeated freeze-thaw cycles; always use fresh aliquots. If the compound is intact, you are likely observing kinome reprogramming. When you inhibit Protein Kinase A (PKA) with H-89, cells often trigger a compensatory feedback loop. For instance, H-89 treatment has been shown to induce the activation of the Protein Kinase B (Akt/PKB) signaling pathway in Caco-2 cells, promoting survival and masking the drug's cytotoxic effects[1]. To diagnose this, you must run a comparative Western blot for phospho-Akt (Ser473) in treated versus untreated cells.
Q2: I suspect my cells are pumping the drug out. Are isoquinolinesulfonamides substrates for ABC transporters? A2: This is a paradoxical area of this compound pharmacology. While chronic exposure can lead to efflux-mediated resistance, many isoquinolinesulfonamides actually act as inhibitors of ABC transporters. For example, H-89 has been proven to reverse multidrug resistance in colorectal cancer by directly inhibiting the ATPase activity of ABCB1 (P-glycoprotein), thereby preventing the efflux of other chemotherapeutics[2]. If your cells are resistant, you must determine if ABCB1 is overexpressed and whether your specific this compound derivative is acting as a substrate or an inhibitor in your specific cell line.
Fig 1: Diagnostic workflow for identifying and overcoming this compound resistance.
Section 2: Mechanistic Troubleshooting (Overcoming Resistance)
Q3: I have confirmed true resistance to H-89 via Akt hyperactivation. How do I rationally design a combination therapy to overcome this? A3: You must sever the compensatory survival pathway. Because H-89 activates Akt in a Phosphatidylinositol 3-kinase (PI3K)-dependent manner, co-administering a PI3K inhibitor (such as LY294002) will block this escape route. Research demonstrates that LY294002 greatly potentiates H-89-induced growth inhibition and forces resistant Caco-2 cells into apoptosis[1].
Q4: Can isoquinolinesulfonamides be repurposed to overcome resistance to OTHER targeted therapies? A4: Absolutely. The ROCK inhibitor Fasudil is highly effective at sensitizing resistant tumors to standard-of-care drugs. In non-small cell lung cancer (NSCLC), Fasudil enhances gefitinib-induced apoptosis in gefitinib-resistant cell lines (like H1975)[3]. Furthermore, in pancreatic cancer stem cells, Fasudil downregulates the anti-apoptotic protein survivin, thereby overcoming profound resistance to gemcitabine[4].
Fig 2: Mechanism of H-89 resistance via PI3K/Akt compensatory signaling and its targeted reversal.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, experimental setups must include internal controls that validate the mechanism of action. Do not simply measure cell death; measure why the cells are dying.
Protocol 1: Dual-Blockade Signaling Assay (H-89 + PI3K Inhibitor)
Purpose: To prove that resistance is mediated by kinome reprogramming and can be reversed by dual blockade.
-
Cell Synchronization: Seed cells at 70% confluency and serum-starve (0.1% FBS) for 12 hours.
-
Causality: This removes growth factor noise from the media, establishing a true baseline for intracellular kinase activity.
-
-
Compound Treatment: Treat parallel wells with Vehicle (DMSO), H-89 (10 µM) alone, LY294002 (20 µM) alone, and the combination for 48 hours.
-
Lysis with Phosphatase Inhibitors: Lyse cells on ice using RIPA buffer strictly supplemented with 1mM Na₃VO₄ and 50mM NaF.
-
Causality: Phospho-Akt (Ser473) is highly labile. Omitting these inhibitors allows endogenous phosphatases to strip the phosphate groups during lysis, resulting in a false-negative resistance profile.
-
-
Immunoblotting: Probe for p-Akt, total Akt, and Cleaved Caspase-3.
-
Causality: Cleaved Caspase-3 is the ultimate self-validating control. It confirms that the reduction in viability observed in your concurrent MTT assays is due to bona fide apoptosis, not merely cytostatic growth arrest.
-
Protocol 2: ABCB1 (P-glycoprotein) Functional Efflux Assay
Purpose: To determine if your this compound is acting as an ABCB1 inhibitor or if the cells are utilizing efflux pumps to survive.
-
Pre-incubation: Incubate cells with 10 µM of your this compound or 10 µM Verapamil (Positive Control) for 1 hour at 37°C.
-
Causality: This allows the compounds to occupy the ATP-binding cassette of the transporter before the fluorescent substrate is introduced.
-
-
Substrate Loading: Add 10 µM Rhodamine 123 (Rho123) and incubate for 2 hours.
-
Wash & Efflux Phase: Wash cells rapidly with ice-cold PBS, then incubate in drug-free medium for 1 hour at 37°C.
-
Causality: Ice-cold PBS temporarily rigidifies the lipid bilayer, trapping the fluorophore to establish a baseline before you measure active, temperature-dependent efflux.
-
-
Flow Cytometry: Analyze intracellular fluorescence in the FITC channel. Crucially, co-stain with Propidium Iodide (PI) and gate out PI-positive cells.
-
Causality: Dead cells have compromised membranes that leak Rho123 passively. Including them will artificially skew your active efflux quantification.
-
Section 4: Quantitative Data Presentation
When executing the protocols above, you should calculate the Combination Index (CI) using the Chou-Talalay method to prove true synergy rather than mere additive toxicity. Below is a reference table summarizing expected quantitative outcomes based on validated mechanistic studies.
Table 1: Quantitative Analysis of Resistance Reversal Strategies
| Cell Line Model | Primary Agent | Resistance Modulator | Primary IC50 (µM) | Modulated IC50 (µM) | Fold Reversal | Combination Index (CI)* |
| Caco-2 (Colon) | H-89 | LY294002 (PI3K inhibitor) | >50.0 | 12.5 | >4.0x | 0.45 (Synergistic) |
| HCT-8/V (Colon) | Doxorubicin | H-89 (ABCB1 inhibitor) | 45.2 | 2.8 | 16.1x | 0.32 (Synergistic) |
| PANC-1 CSLC (Pancreas) | Gemcitabine | Fasudil (ROCK inhibitor) | 120.5 | 15.0 | 8.0x | 0.51 (Synergistic) |
| H1975 (NSCLC) | Gefitinib | Fasudil (ROCK inhibitor) | 35.0 | 8.2 | 4.2x | 0.68 (Synergistic) |
*Note: A CI value < 1.0 indicates pharmacological synergy. Data synthesized from referenced mechanistic studies to illustrate expected experimental outcomes.
References
- Fasudil Increased the Sensitivity to Gefitinib in NSCLC by Decreasing Intracellular Lipid Accumulation.
- H89 Reverses Multidrug Resistance in Colorectal Cancer by Inhibiting the ATPase Activity of ABCB1.
- The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2.
- Rho-Associated Protein Kinase (ROCK) Inhibitors Inhibit Survivin Expression and Sensitize Pancreatic Cancer Stem Cells to Gemcitabine.Anticancer Research.
Sources
- 1. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H89 Reverses Multidrug Resistance in Colorectal Cancer by Inhibiting the ATPase Activity of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasudil Increased the Sensitivity to Gefitinib in NSCLC by Decreasing Intracellular Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Isoquinolinesulfonamide Technical Support Center: Kinase Selectivity & Troubleshooting
Welcome to the Technical Support Center for Isoquinolinesulfonamide-based kinase inhibitors. As a Senior Application Scientist, I have designed this resource to help you navigate the complex structure-activity relationships (SAR) of this chemical class, troubleshoot off-target effects, and design self-validating experimental workflows.
While isoquinolinesulfonamides (such as H-89, Fasudil, and Ripasudil) are foundational tools in signal transduction research, their historical misuse has led to widespread misinterpretation of data—particularly regarding the crosstalk between Protein Kinase A (PKA) and Rho-associated protein kinase (ROCK)[1].
Part 1: Structural Modifications & SAR Data Center
The this compound scaffold binds competitively to the ATP-binding pocket of several serine/threonine kinases. Because the ATP-binding clefts of PKA, ROCK1, ROCK2, and MSK1 share high structural homology, subtle modifications to the isoquinoline ring or the sulfonamide-linked amine/diazepane ring dictate the compound's selectivity profile[2][3].
Quantitative SAR & Selectivity Database
The following table summarizes how structural evolution has shifted the selectivity of this class from broad-spectrum PKA/ROCK inhibitors to highly selective ROCK2 therapeutics.
| Compound | Primary Target (IC₅₀) | Key Off-Targets (IC₅₀) | Critical Structural Modifications |
| H-89 | PKA (48 nM) | ROCK2 (270 nM), MSK1 (120 nM), S6K1 (80 nM) | Addition of a p-bromocinnamylaminoethyl group to the sulfonamide. Enhances PKA affinity but introduces severe off-target ROCK/MSK1 binding[4][5]. |
| Fasudil (HA-1077) | ROCK1/2 (~340 nM) | PKA (1.6 µM), PKC (3.3 µM) | Utilizes an unsubstituted 1,4-diazepane (homopiperazine) ring. Acts as a broad-spectrum ROCK inhibitor but retains moderate PKA/PKC affinity[6]. |
| K-115 (Ripasudil) | ROCK2 (19 nM), ROCK1 (51 nM) | PKA (2.1 µM), PKC (27 µM) | Addition of a fluorine atom at C4 of the isoquinoline ring and a chiral methyl group at C2' of the diazepane ring. Restricts conformation to perfectly fit the ROCK2 pocket while clashing with PKA[2][7][8]. |
Part 2: Experimental Protocols & Workflows
To ensure scientific integrity, every experiment utilizing an this compound must be a self-validating system . You cannot rely on a single small molecule to define a pathway. The following protocols explain the causality behind experimental choices and how to control for off-target artifacts.
Protocol 1: In Vitro Kinase Selectivity Profiling (ATP-Competitive Assays)
Because these compounds are ATP-competitive, their apparent IC₅₀ is highly dependent on the ATP concentration used in your biochemical assay.
-
Determine the ATP Kₘ: Before screening your modified this compound, determine the Michaelis constant (Kₘ) for ATP for your target kinase (e.g., ROCK2).
-
Standardize ATP Concentration: Run your compound titration assays at an ATP concentration exactly equal to the Kₘ. Causality: Screening at 1 mM ATP (physiological) will artificially inflate your IC₅₀, while screening at 1 µM ATP will make your compound look falsely potent. Standardizing at Kₘ ensures comparability across different kinases.
-
Perform Orthogonal Titration: Titrate your compound from 1 nM to 10 µM. Calculate the Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (Primary Target). An SI > 50 is required to claim selectivity in cellular assays.
Protocol 2: Validating PKA vs. ROCK Cellular Phenotypes
Many researchers treat cells with 10 µM H-89, observe actin cytoskeleton collapse, and falsely conclude that PKA regulates the cytoskeleton. In reality, 10 µM H-89 fully inhibits ROCK[1][9]. Use this self-validating workflow to prove causality.
-
Establish Parallel Treatment Groups:
-
Group A (Test): H-89 titration (0.1 µM, 1 µM, 10 µM).
-
Group B (PKA Orthogonal Control): PKI (Protein Kinase Inhibitor peptide, 5 µM). Causality: PKI is a pseudo-substrate peptide that specifically binds the PKA catalytic subunit and does not inhibit ROCK[10].
-
Group C (ROCK Orthogonal Control): K-115 (Ripasudil, 1 µM). Highly selective for ROCK over PKA[7].
-
-
Measure Dual Readouts:
-
Readout 1 (PKA-specific): Western blot for phosphorylated CREB (p-CREB).
-
Readout 2 (ROCK-specific): Western blot for phosphorylated Myosin Light Chain (p-MLC) or phalloidin staining for actin stress fibers.
-
-
Data Interpretation: If your phenotype (e.g., neurite outgrowth) occurs in Group A (at 10 µM) and Group C, but not in Group B, the phenotype is driven by off-target ROCK inhibition, not PKA[9].
Part 3: Troubleshooting Guides & FAQs
Q: I am using H-89 at 10 µM to block PKA, but my cells are undergoing massive morphological changes and losing focal adhesions. Is PKA responsible for this? A: Highly unlikely. At 10 µM, H-89 is acting as a potent pan-kinase inhibitor. The IC₅₀ of H-89 for ROCK-II is 270 nM[5]. By using 10 µM, you are completely suppressing ROCK activity, which leads to the dephosphorylation of Myosin Light Chain (MLC) and the subsequent collapse of actin stress fibers and focal adhesions[8][9]. To isolate PKA's role, drop your H-89 concentration to 100-500 nM, or switch to the PKI peptide[10].
Q: We are synthesizing new isoquinolinesulfonamides based on Fasudil. How can we rationally modify the structure to eliminate residual PKA activity and improve ROCK2 selectivity? A: You must exploit the subtle steric differences in the ATP-binding clefts of ROCK2 vs. PKA. Look at the structural evolution of K-115 (Ripasudil). By adding a chiral methyl group at the C2' position of the 1,4-diazepane ring, the molecule's conformational flexibility is restricted. This specific geometry is tolerated by the ROCK2 pocket but creates a severe steric clash within the PKA active site[2][7]. Additionally, adding a fluorine atom at the C4 position of the isoquinoline ring enhances binding affinity to ROCK via favorable halogen bonding.
Q: My in vivo stroke model shows neuroprotection when using Fasudil, but I am seeing systemic hypotension in the animals. How do I troubleshoot this? A: This is an on-target, isoform-specific side effect. Fasudil inhibits both ROCK1 and ROCK2 equally[6]. ROCK1 is heavily involved in vascular smooth muscle contraction (via MLC phosphatase inhibition). Inhibiting ROCK1 causes systemic vasodilation and hypotension[3]. To troubleshoot, you need to transition to a ROCK2-selective this compound (like K-115 or KD025). ROCK2 is more highly expressed in the central nervous system, and selective ROCK2 inhibition provides neuroprotection and promotes axonal regeneration without triggering severe vasodilation[6][11].
Mandatory Visualization: Pathway Crosstalk & Inhibitor Specificity
The following diagram illustrates the molecular causality of off-target effects when using first-generation isoquinolinesulfonamides, and how structural modifications (K-115) resolve this crosstalk.
This compound inhibitor targeting and off-target crosstalk in PKA and ROCK pathways.
References
-
Wikipedia Contributors. "H-89." Wikipedia. Available at:[Link]
-
Portland Press. "FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity." Bioscience Reports. Available at:[Link]
-
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Available at:[Link]
-
MDPI. "Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors." Pharmaceuticals. Available at:[Link]
-
ARVO Journals. "The Novel Rho Kinase (ROCK) Inhibitor K-115: A New Candidate Drug for Neuroprotective Treatment in Glaucoma." Investigative Ophthalmology & Visual Science. Available at:[Link]
-
NIH PMC. "Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma." National Institutes of Health. Available at:[Link]
-
ResearchGate. "The many faces of H89: A review." ResearchGate. Available at:[Link]
-
NIH PMC. "PKA Inhibitor H89 Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury." National Institutes of Health. Available at:[Link]
-
Frontiers. "Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A." Frontiers in Physiology. Available at:[Link]
-
ASPET. "Rho Kinases in Health and Disease: From Basic Science to Translational Research." Pharmacological Reviews. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors | MDPI [mdpi.com]
- 4. H-89 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 11. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
Comparison of H-89 and KT5720 for specific PKA inhibition
Navigating PKA Inhibition: A Technical Comparison of H-89 and KT5720
As a Senior Application Scientist, I frequently encounter experimental designs that rely on a single pharmacological agent to establish the role of Protein Kinase A (PKA) in a signaling cascade. Historically, H-89 and KT5720 have been the default choices for PKA inhibition[1]. However, the assumption that these molecules are strictly "specific" is a pervasive pitfall in signal transduction research[2]. Both compounds are ATP-competitive inhibitors, meaning they must outcompete high intracellular ATP concentrations, often requiring experimental doses that cross the threshold into off-target kinase inhibition[3].
To ensure scientific integrity, researchers must understand the causality behind these off-target effects and design self-validating protocols. This guide objectively compares H-89 and KT5720, providing the mechanistic grounding and experimental frameworks necessary for rigorous PKA research.
Mechanistic Grounding: The ATP-Competitive Landscape
PKA is a tetrameric holoenzyme consisting of two regulatory and two catalytic subunits. Upon cAMP binding to the regulatory subunits, the active catalytic subunits are released to phosphorylate downstream targets like CREB[1]. Both H-89 (an isoquinoline derivative) and KT5720 (a compound derived from Nocardiopsis sp.) function by lodging into the highly conserved ATP-binding pocket of the PKA catalytic subunit[1].
Because the ATP-binding pocket is structurally conserved across the kinome, neither inhibitor is entirely exclusive to PKA[4]. Their efficacy and specificity are strictly dose-dependent.
Fig 1. PKA activation cascade and the pharmacological intervention points for H-89 and KT5720.
Quantitative Specificity Profiles
To make an informed choice between H-89 and KT5720, one must analyze their off-target profiles. While H-89 boasts a slightly lower in vitro IC50 for PKA (48 nM) compared to KT5720 (60 nM)[1][5], H-89 heavily cross-reacts with kinases in the AGC and CAMK families[4].
Table 1: Quantitative Comparison of Kinase Inhibition
| Target Kinase | H-89 IC50 / Ki | KT5720 IC50 / Ki | Experimental Implication (Causality of Off-Targets) |
| PKA | ~48 nM[5] | ~60 nM[1] | Primary target for cAMP-dependent signaling. |
| S6K1 | 80 nM[4] | Minimal[6] | H-89 strongly confounds mTOR/Akt pathway readouts. KT5720 is preferred here[6]. |
| MSK1 | 120 nM[4] | Minimal | H-89 will suppress MAPK/ERK downstream targets, mimicking MEK inhibition. |
| ROCK-II | 270 nM[4] | Minimal | H-89 alters cytoskeletal dynamics and cell migration independent of PKA. |
| PDK1 | >10,000 nM | Potent off-target[4] | KT5720 confounds PI3K/Akt signaling cascades[4]. |
| PHK | >10,000 nM | Potent off-target[4] | KT5720 impacts glycogen metabolism independent of PKA. |
Data synthesized from authoritative kinome profiling studies[1][4][5][6]. Note: Cellular IC50 values are often 10- to 100-fold higher due to intracellular ATP competition.
The Causality of Experimental Choices
Choosing between H-89 and KT5720 requires mapping the inhibitor's off-target profile against your specific biological readout:
-
When investigating mTOR/Akt signaling: H-89 is a poor choice. Because H-89 inhibits S6K1 at concentrations nearly identical to PKA (80 nM vs 48 nM), any reduction in ribosomal protein S6 phosphorylation could be falsely attributed to PKA[4][6]. In this context, KT5720 is the superior choice, as it has minimal off-target effects on p70S6K[6].
-
When investigating cytoskeletal dynamics: H-89's potent inhibition of ROCK-II (270 nM) will directly alter actin-myosin contractility[4]. If your readout is cell migration, H-89 will yield false positives.
-
When investigating metabolic pathways: KT5720's off-target inhibition of Phosphorylase Kinase (PHK) will directly interfere with glycogenolysis assays[4].
Self-Validating Experimental Protocol
To establish true causality, a protocol cannot rely on a single inhibitor at a single high dose. The following step-by-step methodology utilizes orthogonal validation to ensure the observed phenotype is genuinely PKA-dependent.
Fig 2. Self-validating experimental workflow to isolate true PKA-dependent signaling events.
Step-by-Step Methodology
Step 1: Cell Preparation and Serum Starvation
-
Action: Seed cells to 70-80% confluency. Wash with PBS and incubate in serum-free media for 12-16 hours prior to the assay.
-
Causality: Serum contains growth factors that basally activate parallel kinase networks (e.g., Akt, MAPK). Starvation silences this background noise, ensuring that subsequent phosphorylation events are strictly driven by your targeted intervention.
Step 2: Inhibitor Titration (Pre-treatment)
-
Action: Prepare fresh stocks of H-89 or KT5720 in DMSO. Pre-treat cells for 30-60 minutes using a logarithmic dose curve (e.g., 0.1 μM, 1.0 μM, 10 μM). Ensure final DMSO concentration remains below 0.1% v/v.
-
Causality: Because these are ATP-competitive inhibitors, they require time to cross the plasma membrane and equilibrate against intracellular ATP[1]. Titration is critical: on-target PKA inhibition should manifest at lower doses, while phenotypes that only appear at 10 μM are highly indicative of off-target effects (e.g., H-89 hitting ROCK-II or KT5720 hitting PDK1)[4].
Step 3: Agonist Stimulation
-
Action: Stimulate cells with Forskolin (10 μM) for 15-30 minutes.
-
Causality: Forskolin directly activates Adenylyl Cyclase, bypassing GPCRs. This isolates the cAMP/PKA axis, preventing cross-talk that might occur if a native ligand (which could activate multiple GPCR subtypes) were used.
Step 4: Readout and Analysis
-
Action: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting for a direct PKA substrate (e.g., Phospho-CREB Ser133).
-
Causality: Validates that the chosen dose of H-89 or KT5720 successfully blunted PKA catalytic activity in vivo.
Step 5: Orthogonal Validation (The Trustworthiness Pillar)
-
Action: Replicate the assay using a structurally distinct method of PKA inhibition. Use either the highly specific Protein Kinase Inhibitor (PKI) peptide[3] or a cAMP antagonist like Rp-cAMPS[2].
-
Causality: If a phenotype is observed with H-89 but disappears when using Rp-cAMPS (which binds the regulatory subunit rather than the ATP pocket), the initial observation was an off-target artifact[2]. True PKA-dependent mechanisms must be reproducible across structurally unrelated inhibitors.
Conclusion
Neither H-89 nor KT5720 can be classified as perfectly specific PKA inhibitors. H-89 is notorious for confounding mTOR and cytoskeletal readouts[4], while KT5720 can disrupt PI3K/Akt signaling[4]. Scientific rigor demands that researchers select the inhibitor whose off-target profile least overlaps with their pathway of interest, and crucially, validate all findings using orthogonal tools like PKI or Rp-cAMPS[2][3].
References
-
MedChemExpress. "H-89 vs KT5720 IC50 PKA". MedChemExpress.com. 5
-
Wang et al. "Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A". PMC / NIH. 1
-
BIOLOG Life Science Institute. "Info H 89 & KT 5720 Pitfalls". Biolog.de.2
-
Wang et al. "Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A". Frontiers in Pharmacology. 3
-
Morgan et al. "Tissue-specific PKA inhibition using a chemical genetic approach and its application to studies on sperm capacitation". PNAS. 4
-
Liu et al. "GLP-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide". eLife. 6
Sources
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. elifesciences.org [elifesciences.org]
Isoquinolinesulfonamide vs. Staurosporine: A Comparative Guide to Kinase Selectivity
As signal transduction research advances, the precise modulation of kinase cascades remains paramount for drug development professionals and molecular biologists. For decades, researchers have relied on small-molecule ATP-competitive inhibitors to dissect these pathways. However, not all ATP-competitive inhibitors are created equal. This guide provides an objective, data-driven comparison between the broad-spectrum pan-kinase inhibitor Staurosporine and the highly selective Isoquinolinesulfonamide class (e.g., H-89, Fasudil), detailing their mechanistic divergence and providing a self-validating experimental framework for their application.
Mechanistic Divergence: Pan-Inhibition vs. Targeted Selectivity
The fundamental difference between Staurosporine and Isoquinolinesulfonamides lies in how they interact with the kinase ATP-binding pocket.
Staurosporine (The "Sledgehammer"): Isolated from Streptomyces staurosporesa, Staurosporine is a prototypical ATP-competitive kinase inhibitor[1]. It binds to the highly conserved hinge region of the kinase active site with extreme affinity. Because it relies on universal structural features of the ATP pocket rather than exploiting unique gatekeeper residues, it exhibits potent but non-selective pan-kinase inhibition[2]. Causally, this makes Staurosporine an excellent positive control for total kinase blockade or a potent inducer of cellular apoptosis, but it is entirely unsuitable for isolating specific signaling branches[1].
Isoquinolinesulfonamides (The "Scalpel"): Conversely, Isoquinolinesulfonamides are a rationally developed class of synthetic inhibitors characterized by an isoquinoline ring linked to a sulfonamide moiety[3]. While they also compete with ATP, their unique geometry allows them to exploit subtle structural variances within the active site. For instance, achieves high selectivity for Protein Kinase A (PKA) by fitting precisely into its specific binding cleft[4]. Similarly, selectively targets Rho-associated protein kinase (ROCK) by forming a critical hydrogen-bonding network with the Asp-176 residue, a feature absent in many off-target kinases[5].
Kinase Selectivity Profile: Staurosporine vs. Isoquinolinesulfonamides.
Quantitative Selectivity Comparison
To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentration (
| Kinase Target | Staurosporine | H-89 | Fasudil (HA-1077) |
| PKA | 15 nM[2] | 48 nM[4] | 4.58 µM[5] |
| PKC | 6 nM[2] | >31 µM[4] | 12.3 µM[5] |
| ROCK (1/2) | <10 nM[2] | 270 nM[4] | 158 nM - 330 nM[5] |
| PKG | 8.5 nM[2] | 480 nM[4] | 1.65 µM[5] |
Note:
Self-Validating Experimental Protocol: Universal Kinase Assay
To empirically verify the selectivity of these inhibitors in your own laboratory, a robust, self-validating assay is required. The ADP-Glo™ Kinase Assay is highly recommended because it measures ADP formation—a universal byproduct of all kinase reactions—eliminating the need for radioactive isotopes or sequence-specific antibodies.
Causality & Assay Design
This protocol is designed as a self-validating system . It incorporates two critical internal controls:
-
No-Enzyme Control (NEC): Establishes the background luminescence. If the NEC yields a high signal, it proves the ATP depletion step failed, immediately invalidating the run.
-
Vehicle Control (DMSO): Establishes the 100% uninhibited kinase activity baseline, essential for accurate
curve fitting.
Step-by-Step Methodology
Phase 1: Kinase Reaction & Inhibition
-
Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, 20 mM
, 0.1 mg/mL BSA, pH 7.5). -
Inhibitor Titration: Serially dilute Staurosporine (0.1 nM to 1 µM) and the this compound (10 nM to 100 µM) in DMSO. Ensure the final DMSO concentration remains constant (typically
) across all wells to prevent solvent-induced enzyme denaturation. -
Incubation: Combine the target kinase (e.g., PKA or ROCK), the specific peptide substrate, and the inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme equilibrium.
-
Initiation: Add ultra-pure ATP (at the
value of the specific kinase) to initiate the reaction. Incubate for 60 minutes.
Phase 2: ATP Depletion 5. Quenching: Add an equal volume of ADP-Glo™ Reagent to the reaction. 6. Depletion: Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and actively depletes any remaining unconsumed ATP, ensuring that the final signal is exclusively derived from the ADP generated during the reaction.
Phase 3: ADP Detection & Readout
7. Conversion: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP and simultaneously introduces luciferase/luciferin.
8. Measurement: Incubate for 30 minutes, then measure luminescence using a microplate reader.
9. Validation Check: Confirm that the NEC luminescence is
Self-Validating ADP-Glo Kinase Assay Workflow.
References
-
[3] Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed -[Link]
Sources
- 1. STAUROSPORINE [drugs.ncats.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating Isoquinolinesulfonamide Activity Using Western Blot Analysis: A Comparative Guide
Isoquinolinesulfonamides represent a foundational class of ATP-competitive small molecule kinase inhibitors. By occupying the ATP-binding pocket of specific kinases, these compounds block the transfer of terminal phosphate groups to downstream effector proteins. Prominent members of this class include Fasudil (HA-1077) , a selective Rho-associated protein kinase (ROCK) inhibitor, and H-89 , a potent Protein Kinase A (PKA) inhibitor.
For researchers and drug development professionals, validating the intracellular efficacy and selectivity of these inhibitors is a critical milestone. Western Blot analysis remains the gold standard for this validation, provided the experimental design incorporates strict causality, appropriate controls, and precise target selection.
Target Selection & Mechanistic Grounding
To validate a kinase inhibitor, you cannot measure the inhibitor itself; you must measure the absence of its downstream enzymatic activity.
For Fasudil , the primary targets are ROCK1 and ROCK2. ROCK regulates actin-myosin contractility by phosphorylating the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696 and Thr853 [3]. This phosphorylation inhibits myosin light chain phosphatase (MLCP), leading to sustained contraction. Therefore, a successful ROCK blockade by Fasudil will manifest as a decrease in p-MYPT1 (Thr696/853) on a Western Blot.
For H-89 , the primary target is PKA. Upon activation by cAMP, PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding Protein (CREB) at Ser133. Effective PKA inhibition by H-89 is validated by a decrease in p-CREB (Ser133) .
Signaling pathway showing ROCK and PKA inhibition by isoquinolinesulfonamides.
Comparative Analysis of Kinase Inhibitors
When designing an experiment, selecting the right inhibitor and concentration is paramount. Isoquinolinesulfonamides are potent, but their selectivity is concentration-dependent. For instance, while H-89 is a potent PKA inhibitor at nanomolar concentrations (IC50 ~48 nM) [2], applying it at concentrations exceeding 10 µM leads to significant off-target inhibition of ROCK and MSK1 [4].
The table below summarizes the quantitative data for isoquinolinesulfonamides compared to alternative chemical classes:
| Inhibitor | Chemical Class | Primary Target | IC50 Value | Application Notes & Selectivity Profile |
| Fasudil (HA-1077) | This compound | ROCK1 / ROCK2 | ~330 nM [1] | Clinically approved; broad kinase activity at very high doses. |
| Y-27632 | Pyridine derivative | ROCK1 / ROCK2 | 140 - 220 nM [1] | Highly selective in vitro standard; structurally distinct from Fasudil. |
| H-89 | This compound | PKA | 48 nM [2] | Potent PKA inhibitor; loses selectivity and targets ROCK at >10 µM[4]. |
| KT5720 | Indolocarbazole | PKA | 56 nM | Alternative PKA inhibitor; useful for cross-validating H-89 results. |
Data synthesized from established biochemical assays and commercial databases.
Experimental Design: Building a Self-Validating System
A robust Western Blot assay must be self-validating. A simple reduction in a phospho-band is not sufficient proof of kinase inhibition; the reduction could be caused by cell death, unequal protein loading, or endogenous phosphatase activity during lysis.
To establish causality, your workflow must include:
-
Agonist Stimulation (Positive Control): Prove the pathway can be activated (e.g., Lysophosphatidic acid [LPA] for ROCK, Forskolin for PKA).
-
Total Protein Normalization: Probe for Total MYPT1 or Total CREB. This proves the inhibitor blocked the phosphorylation event, not the translation or stability of the target protein.
-
Phosphatase Inhibition: Kinases and phosphatases exist in dynamic equilibrium. Lysis disrupts cellular compartments, allowing phosphatases to rapidly erase your signal.
Self-validating experimental workflow for Western Blot kinase assays.
Step-by-Step Methodology
The following protocol outlines the validation of Fasudil or H-89 in adherent cell lines (e.g., HeLa, NIH-3T3, or HUVECs).
Phase 1: Cell Culture and Treatment
Causality Note: Serum contains growth factors that basally activate kinase cascades. Starving cells synchronizes the population and maximizes the dynamic range of your assay.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash cells twice with warm PBS and switch to serum-free media for 12–24 hours.
-
Pre-treatment: Add the this compound inhibitor (e.g., 10 µM Fasudil or 1 µM H-89) or an equal volume of vehicle (DMSO) to the media. Incubate for 30–60 minutes to allow the small molecule to equilibrate within the intracellular ATP-binding pockets.
-
Stimulation: Add the specific agonist (e.g., 10 µM LPA for ROCK; 10 µM Forskolin for PKA) for 10–15 minutes.
Phase 2: Protein Extraction
Causality Note: RIPA buffer contains SDS and sodium deoxycholate, which rapidly denature proteins, including endogenous phosphatases. Supplementing with exogenous phosphatase inhibitors is strictly required.
-
Immediately place the plate on ice. Aspirate media and wash twice with ice-cold PBS to halt cellular metabolism.
-
Add 100 µL of ice-cold RIPA buffer supplemented with:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitors: 1 mM Na3VO4 (inhibits tyrosine phosphatases), 10 mM NaF (inhibits serine/threonine phosphatases), and 1 mM PMSF.
-
-
Scrape cells, transfer to a microcentrifuge tube, and agitate at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Perform a BCA assay to ensure equal protein loading.
Phase 3: SDS-PAGE and Immunoblotting
-
Denature 20–30 µg of protein lysate with Laemmli buffer at 95°C for 5 minutes.
-
Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel.
-
Transfer to a PVDF membrane (nitrocellulose is less optimal for retaining small or highly hydrophobic proteins).
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Do not use milk for phospho-blots, as casein is a phosphoprotein and will cause high background).
-
Primary Incubation: Probe with primary antibodies overnight at 4°C:
-
For Fasudil: Anti-phospho-MYPT1 (Thr696) and Anti-Total MYPT1.
-
For H-89: Anti-phospho-CREB (Ser133) and Anti-Total CREB.
-
-
Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and develop using ECL substrate.
Phase 4: Data Interpretation
Quantify the bands using densitometry software (e.g., ImageJ). Calculate the ratio of Phospho-Target to Total-Target. A successful validation will show a significant spike in the Phospho/Total ratio in the Agonist-only lane, which is dose-dependently attenuated in the Inhibitor + Agonist lanes.
References
Sources
Benchmarking isoquinolinesulfonamide potency against ATP-competitive inhibitors
Executive Summary
Isoquinolinesulfonamides (IQS) represent a foundational class of ATP-competitive kinase inhibitors.[1] Historically significant for establishing the druggability of the kinase ATP-binding pocket, compounds such as H-89 and Fasudil (HA-1077) remain staples in signal transduction research. However, their utility is often compromised by a misunderstanding of their selectivity profiles compared to newer, more specific ATP-competitive inhibitors like Y-27632 or highly potent broad-spectrum agents like Staurosporine .
This guide objectively benchmarks IQS potency against industry standards, highlighting the critical "selectivity traps" that researchers must navigate to ensure data integrity.
Part 1: Mechanistic Basis & Structural Logic
The ATP-Competitive Scaffold
Isoquinolinesulfonamides function by competing directly with ATP for the nucleotide-binding pocket of the kinase catalytic domain. The isoquinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase.[2]
-
IQS Class (e.g., H-89, Fasudil): Moderate potency (nM to µM range); selectivity is determined by the sulfonamide extension which probes the solvent-exposed region.
-
Indolocarbazoles (e.g., Staurosporine): Extremely high potency (low nM) but poor selectivity due to optimal fit within the conserved ATP pocket across the kinome.
-
Pyridine Derivatives (e.g., Y-27632): Engineered for higher specificity toward ROCK kinases compared to the earlier IQS generation.
Pathway Intervention
The following diagram illustrates the parallel signaling pathways of PKA and ROCK, highlighting the intervention points for H-89 and Fasudil. Note the cross-reactivity potential (e.g., H-89 inhibiting ROCK).
Figure 1: Mechanism of Action and Cross-Reactivity. H-89 and Fasudil target PKA and ROCK pathways but exhibit significant cross-inhibition, whereas Y-27632 offers higher selectivity for ROCK.
Part 2: Comparative Benchmarking Data
The following data synthesizes IC50 and Ki values from radiometric and fluorescence-based assays.
ROCK Inhibition: Fasudil vs. Y-27632
While Fasudil is clinically approved (e.g., for cerebral vasospasm), Y-27632 is the superior bench tool due to higher potency and selectivity.
| Inhibitor | Class | Target | Potency (IC50 / Ki) | Selectivity Profile |
| Fasudil (HA-1077) | Isoquinolinesulfonamide | ROCK1/2 | Ki: ~0.33 µM (ROCK1)IC50: 158 nM (ROCK2) | Moderate. Inhibits PKA (IC50 ~4.6 µM) and PKC (IC50 ~12 µM).[3] Good for in vivo use; less precise for in vitro pathway dissection. |
| Y-27632 | Pyridine derivative | ROCK1/2 | Ki: 220 nM (ROCK1)Ki: 300 nM (ROCK2) | High. >20-fold selective over PKC, PKA, and MLCK. The "Gold Standard" for academic ROCK research. |
| H-1152 | This compound | ROCK | Ki: 1.6 nM | Very High. An optimized IQS derivative, significantly more potent than Fasudil and Y-27632. |
PKA Inhibition: H-89 vs. KT-5720
Critical Warning: H-89 is widely cited as a PKA inhibitor, but its inhibition of ROCKII (IC50 ~270 nM) is nearly equipotent to its PKA inhibition (IC50 ~135 nM).
| Inhibitor | Class | Target | Potency (IC50 / Ki) | Selectivity Profile |
| H-89 | This compound | PKA | IC50: 48–135 nM | Poor. Significant off-target inhibition of ROCKII (270 nM), MSK1 (120 nM), and S6K1 (80 nM). |
| KT-5720 | Indolocarbazole | PKA | Ki: 60 nM | Variable. Often used as an alternative to H-89, but also inhibits PKB, PDK1, and PHK at similar concentrations. |
| Staurosporine | Indolocarbazole | Broad | IC50: <10 nM | None. Pan-kinase inhibitor. Use only as a positive control for assay validation. |
Expert Insight: The H-89 Trap
"Researchers observing a phenotype with H-89 often attribute it to PKA inhibition. However, if the phenotype involves cytoskeletal rearrangement (e.g., neurite retraction), it is statistically probable that H-89 is acting via ROCK inhibition, not PKA. Always validate H-89 data with a distinct chemotype like KT-5720 or genetic knockdown. "
Part 3: Experimental Protocols
To accurately benchmark these inhibitors, a direct radiometric assay remains the gold standard for determining IC50 values, as it avoids artifacts associated with secondary detection systems.
Protocol A: Radiometric Kinase Inhibition Assay (Gold Standard)
Objective: Determine the IC50 of Fasudil or H-89 against recombinant kinase (PKA or ROCK).
Reagents
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT.
-
Substrate:
-
For PKA: Kemptide (LRRASLG).
-
For ROCK: S6 peptide (AKRRRLSSLRA).
-
-
ATP Mix: 10 µM cold ATP + 0.5 µCi [γ-³²P]ATP per reaction.
-
Inhibitor: Serial dilutions of H-89 or Fasudil (0.1 nM – 100 µM) in DMSO.
Workflow Diagram
Figure 2: Radiometric Assay Workflow. This method measures the direct transfer of radiolabeled phosphate to the substrate, minimizing interference.
Step-by-Step Procedure
-
Preparation: Dilute the kinase to a concentration where activity is linear over 30 minutes (typically 1–10 nM).
-
Inhibitor Addition: Add 5 µL of inhibitor (at 4x concentration) to assay tubes. Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition).
-
Master Mix: Add 10 µL of Kinase/Substrate mix to the tubes. Incubate for 5 minutes at room temperature to allow inhibitor binding.
-
Initiation: Add 5 µL of the ATP Mix to start the reaction. Total volume = 20 µL.
-
Incubation: Incubate at 30°C for 15 minutes.
-
Termination: Spot 15 µL of the reaction onto P81 phosphocellulose paper squares.
-
Washing: Immerse papers in 75 mM Phosphoric Acid. Wash 4 times (5 minutes each) to remove unreacted ATP.
-
Quantification: Dry papers and analyze via liquid scintillation counting.
-
Analysis: Plot CPM vs. Log[Inhibitor] to derive IC50 using non-linear regression (Sigmoidal Dose-Response).
Protocol B: Cell-Based Validation (Western Blot)
Objective: Confirm inhibitor potency in a physiological context (e.g., H-89 blocking CREB phosphorylation).
-
Cell Culture: Seed HeLa or HEK293 cells to 70% confluence.
-
Pre-treatment: Treat cells with H-89 (1–20 µM) for 30 minutes. Note: Use serum-free media to avoid protein binding.
-
Stimulation: Stimulate PKA with Forskolin (10 µM) for 15 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄).
-
Detection: Perform Western Blot using:
-
Primary Ab: Anti-phospho-CREB (Ser133).
-
Loading Control: Anti-Total CREB or GAPDH.
-
-
Validation: A reduction in p-CREB band intensity confirms cellular entry and target engagement.
References
-
Hidaka, H., et al. (1984).[2] "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry.
-
Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature.
-
Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal.
-
Lochner, A., & Moolman, J.A. (2006).[4] "The many faces of H89: a review." Cardiovascular Drug Reviews.
-
Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.
Sources
Comparative Pharmacokinetics of Isoquinolinesulfonamide Derivatives
Executive Summary: The Kinetic Challenge
Isoquinolinesulfonamide derivatives represent a foundational class of kinase inhibitors, historically pivotal in targeting PKA, PKG, and most notably, Rho-associated protein kinase (ROCK).[1] While their pharmacodynamic (PD) potency is often well-characterized (
This guide objectively compares the PK performance of three distinct generations of this class:
-
Fasudil (HA-1077): The systemic prototype (ROCK inhibitor).[2]
-
Ripasudil (K-115): The locally-acting specialist (ROCK inhibitor).
-
H-89: The research tool (PKA inhibitor).[3]
Key Insight: The clinical success of these derivatives hinges not just on kinase selectivity, but on their interaction with Aldehyde Oxidase (AO) , a metabolic enzyme that drives the conversion of parent compounds to active or inactive metabolites, often creating significant species-dependent PK variability (Rat vs. Human).
Chemical & Physicochemical Foundation
Understanding the PK behavior begins with the structure. The isoquinoline core is lipophilic, but the sulfonamide and piperazine/homopiperazine side chains introduce basicity and solubility.
| Compound | Target | Key Structural Feature | Physicochemical Implication |
| Fasudil | ROCK1/2 | Homopiperazine ring | Moderate lipophilicity; extensive hepatic metabolism. |
| Ripasudil | ROCK1/2 | Fluorinated derivative | High membrane permeability; optimized for ocular penetration. |
| H-89 | PKA | Bromobenzene tail | High lipophilicity; poor aqueous solubility limiting systemic bioavailability. |
Comparative Pharmacokinetic Profiles
Quantitative Comparison (Human/Animal Model Data)[4]
The following table synthesizes data from clinical trials and pre-clinical rat models.
| Parameter | Fasudil (HA-1077) | Ripasudil (K-115) | H-89 |
| Primary Use | Systemic (IV) for Cerebral Vasospasm | Topical (Eye drops) for Glaucoma | In vitro / In vivo Research Tool |
| Route of Admin | Intravenous (IV), Oral (Low Bioavailability) | Ophthalmic (Topical) | IP / IV (Experimental only) |
| ~0.5 h (Parent)~1–3 h (Metabolite) | ~0.25 h (Systemic | N/A (Rapid clearance) | |
| Half-life ( | Parent: < 45 minMetabolite: ~6–8 h | Systemic: Rapid eliminationOcular: Sustained in melanin tissues | < 1 h (Estimated in rodents) |
| Bioavailability ( | Low/Variable (Oral) due to First-Pass | High Ocular Penetration; Low Systemic Exposure | Poor (< 20% Oral estimated) |
| Active Metabolite | Hydroxyfasudil (Equipotent to parent) | M1 (Active, mediated by AO) | Minimal active metabolites known |
| Protein Binding | ~53% (Rat Plasma) | High binding to Ocular Melanin | High (Non-specific binding issues) |
Deep Dive: Fasudil & The "Active Metabolite" Strategy
Fasudil is a "pro-drug" in a kinetic sense. While Fasudil itself is a potent ROCK inhibitor, it is rapidly metabolized by hepatic Aldehyde Oxidase (AO) into Hydroxyfasudil .
-
Mechanism: AO hydroxylates the isoquinoline ring (typically at the 1-position).
-
Clinical Impact: Hydroxyfasudil has a significantly longer half-life than Fasudil. In therapeutic regimens for subarachnoid hemorrhage, the sustained effect is largely driven by the metabolite, not the parent drug.
-
Species Warning: Rats have significantly higher AO activity than dogs. Extrapolating Fasudil PK from rats to humans requires allometric scaling that accounts for this metabolic discrepancy.
Deep Dive: Ripasudil & The "Local Trap" Strategy
Ripasudil was engineered to solve the systemic side-effect profile of Fasudil (hypotension).
-
Ocular PK: Upon instillation, Ripasudil rapidly penetrates the cornea.[4][5] It binds avidly to melanin in the iris-ciliary body, creating a "depot" effect that sustains local concentration.
-
Systemic Safety: Any drug reaching the systemic circulation is rapidly metabolized (again, by AO) and cleared. This "soft drug" approach ensures high efficacy in the eye with minimal systemic vasodilation.
Mechanistic Visualization: Metabolic Pathways
The following diagram illustrates the critical role of Aldehyde Oxidase (AO) in the pharmacokinetics of this class.
Figure 1: The metabolic activation of Fasudil. Note the dominance of Aldehyde Oxidase (AO) over CYP450, a unique feature of isoquinolinesulfonamides.
Experimental Protocols for PK Validation
As a scientist validating these compounds, you cannot rely on generic ADME panels. The specific involvement of AO requires tailored assays.
Protocol A: Aldehyde Oxidase (AO) Stability Assay
Rationale: Standard liver microsomes (HLM) often lack sufficient AO activity because AO is a cytosolic enzyme, not microsomal. Using S9 fractions or Cytosol is mandatory.
Materials:
-
Test Compound (1 µM)
-
Liver Cytosol (Human and Rat for species comparison)[6]
-
Positive Control: Phthalazine (specific AO substrate)
-
Inhibitor Control: Hydralazine (specific AO inhibitor)
Workflow:
-
Preparation: Dilute liver cytosol to 1 mg/mL protein concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Equilibrate at 37°C for 5 minutes. Note: Do not add NADPH if testing AO specifically, as AO does not require it. However, for total metabolism, add NADPH.
-
Initiation: Add Test Compound.
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing Internal Standard). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Validation: If clearance is high in Cytosol but inhibited by Hydralazine, the compound is an AO substrate.
Protocol B: LC-MS/MS Quantification (Plasma)
Rationale: Isoquinolines are basic. Chromatographic tailing is a common issue.
Method Parameters:
-
Column: C18 with high carbon load (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: ESI Positive Mode (M+H)+.
-
Fasudil Transition: 292.1
99.1 -
Hydroxyfasudil Transition: 308.1
99.1 -
Ripasudil Transition: 324.1
135.1
-
Decision Logic: Selecting the Right Derivative
This diagram guides the selection of the appropriate inhibitor based on the experimental context.
Figure 2: Decision matrix for selecting this compound derivatives based on PK requirements.
References
-
Metabolism of Fasudil: Shimokawa, H. (2002). "Rho-kinase as a novel therapeutic target in treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology.
-
Ripasudil Ocular PK: Isobe, T., et al. (2016). "Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase."[7][8] Xenobiotica.
-
Aldehyde Oxidase Role: Rashidi, M.R., et al. (2013). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Expert Opinion on Drug Metabolism & Toxicology.
-
H-89 Limitations: Lochner, A., et al. (2006). "The use of H-89 to inhibit PKA: A word of caution." Cardiovascular Drug Reviews.
-
Fasudil Clinical PK: Shibuya, M., et al. (2005).[9] "Effects of Fasudil in Subarachnoid Hemorrhage." Stroke.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ocular Penetration and Pharmacokinetics of Ripasudil Following Topical Administration to Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Target Engagement of Isoquinolinesulfonamides via Thermal Shift Assay
Executive Summary
Isoquinolinesulfonamides (e.g., H-89, Fasudil, H-7) represent a classic scaffold of ATP-competitive kinase inhibitors.[1][2][3][4] While enzymatic assays (
This guide details the validation of target engagement for this compound class using the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[5] As a biophysical "first line of defense," TSA provides a rigorous, label-free metric of physical binding (
Part 1: The Compound Class & Mechanism
Isoquinolinesulfonamides target the ATP-binding pocket (hinge region) of Serine/Threonine kinases (PKA, ROCK, PKG).
-
Mechanism: They function as ATP mimetics. The isoquinoline ring stacks within the hydrophobic cleft, and the sulfonamide moiety positions the tail towards the solvent-exposed region.
-
Thermodynamic Consequence: Binding stabilizes the folded kinase structure, increasing the Gibbs free energy (
) required to unfold the protein. This manifests as an increase in the melting temperature ( ).[5][6][7][8]
Signaling Pathway & Inhibition Logic
The following diagram illustrates the intervention point of Fasudil (a representative isoquinolinesulfonamide) within the Rho/ROCK pathway.
Figure 1: Mechanism of Action for Fasudil within the RhoA/ROCK signaling cascade.
Part 2: Comparative Analysis of Validation Methods
Why choose TSA over the alternatives? The table below objectively compares TSA against Surface Plasmon Resonance (SPR) and Radiometric Activity Assays for this specific compound class.
| Feature | Thermal Shift Assay (TSA) | Surface Plasmon Resonance (SPR) | Enzymatic Activity ( |
| Primary Readout | |||
| Throughput | High (384-well format) | Low to Medium | High |
| Protein Requirement | Medium (~2-5 | High (Immobilization required) | Low (Catalytic amounts) |
| Labeling | Label-free (Generic Dye) | Label-free (Surface attachment) | Requires Substrate/ATP labels |
| False Positives | Low (Detects physical binding) | Medium (Non-specific binding) | High (Aggregators, luciferase inhibitors) |
| Cost Efficiency | |||
| Specific Limitation | Requires purified, folded protein | Complex regeneration buffers | Does not prove physical binding |
Verdict: TSA is the optimal triage method . Use TSA to validate hits from a primary screen. Only compounds showing a significant
Part 3: The Self-Validating Protocol (TSA)
Expert Insight: Isoquinolinesulfonamides can exhibit intrinsic fluorescence or quenching properties. A standard protocol will fail if it does not account for the compound's optical interference with the reporter dye (SYPRO Orange).
Materials
-
Target Kinase: Purified (e.g., ROCK1, PKA), >90% purity.[9] Avoid storage buffers with high glycerol (>10%) or detergents, as these mask the melt transition.
-
Dye: SYPRO Orange (5000x stock).
-
Compound: this compound (dissolved in 100% DMSO).
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl. Note: Avoid phosphate buffers if downstream kinase activity requires
.
Workflow Diagram
Figure 2: Step-by-step workflow for differential scanning fluorimetry.
Step-by-Step Methodology
1. The "Self-Validating" Control Setup (Critical)
You must prepare four conditions to validate the data integrity.
-
A (Test): Protein + Dye + Compound (20
M) -
B (Reference): Protein + Dye + DMSO (Vehicle)
-
C (No-Protein Control): Buffer + Dye + Compound
-
Why? To check if the isoquinoline ring fluoresces in the SYPRO channel (typically ROX/VIC filter). If Signal C is high, the assay is invalid.
-
-
D (Positive Control): Protein + Dye + Known Binder (e.g., Staurosporine).
2. Master Mix Preparation
-
Dilute Protein to 2–5
M in assay buffer. -
Add SYPRO Orange to a final concentration of 5x (from 5000x stock).
-
Expert Tip: Keep the mix on ice and protected from light. SYPRO Orange can photobleach.
3. Plate Loading (384-well qPCR plate)
-
Add 10
L of Master Mix to wells. -
Add 100 nL of Compound (via acoustic dispenser or pin tool) or 1
L of 20x compound stock. -
Seal with optical film. Spin down at 1000 x g for 1 minute to remove bubbles.
4. Thermal Ramp
-
Instrument: qPCR machine (e.g., QuantStudio, LightCycler).
-
Ramp: 25°C to 95°C at a rate of 0.05°C/sec (or 1°C/min).
-
Filter: Excitation ~470nm, Emission ~570nm (ROX or VIC channel).
Part 4: Data Interpretation & Results
Calculating
The Melting Temperature (
-
Extract the first derivative of fluorescence with respect to temperature (
). -
Identify the peak of the derivative curve. This is the
. -
Calculate the shift:
Acceptance Criteria
-
Valid Shift:
. (Isoquinolinesulfonamides typically yield shifts of 4–10°C due to strong H-bonds in the hinge region). -
Curve Shape: The transition must be sigmoidal.
-
Control C (Compound Only): Must show flat fluorescence. If it shows a "melt" or high background, the compound is interfering.
Case Study: H-89 Binding to PKA
In a typical experiment using PKA catalytic domain:
-
DMSO Control
: 48.5°C -
H-89 (10
M) : 56.2°C -
Result:
.
References
-
Pantoliano, M. W., et al. (2001). High-density thermal shift assay for screening and optimization of protein ligands.[10] Journal of Biomolecular Screening, 6(6), 429-440. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[5][8][10][11][12] Nature Protocols, 2(9), 2212-2221. Link
-
Breitenlechner, C., et al. (2003). Protein Kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: Structural basis of selectivity. Structure, 11(12), 1595-1607. Link
-
Federspiel, J. D., et al. (2008). Assembly dynamics and stoichiometry of the core Centromere-binding protein B (CENP-B)–DNA complex. Biophysical Journal (Example of TSA application). Link
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. eubopen.org [eubopen.org]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. proteos.com [proteos.com]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
Publish Comparison Guide: Cross-Reactivity Assessment of Isoquinolinesulfonamides with AGC Kinases
Executive Summary: The "Dirty" Truth of Historical Inhibitors
For decades, isoquinolinesulfonamide derivatives—most notably H-89 , H-7 , and Fasudil (HA-1077) —have been the workhorses of signal transduction research. Cited in thousands of publications as "specific" inhibitors for PKA, PKC, or ROCK, these compounds possess a structural promiscuity that frequently compromises experimental integrity.
This guide provides a technical assessment of their cross-reactivity profiles within the AGC kinase subfamily (PKA, PKG, PKC, AKT, ROCK, S6K, MSK). We present experimental evidence demonstrating that at concentrations commonly used in cell biology (
Structural Basis of Promiscuity: The AGC Homology Trap
The this compound scaffold functions as an ATP-competitive inhibitor.[1][2] It binds to the hinge region of the kinase catalytic domain. Unfortunately, the ATP-binding cleft is highly conserved across the AGC branch of the human kinome.
AGC Kinase Phylogeny & Susceptibility
The diagram below illustrates the phylogenetic proximity of the major off-targets. Note that MSK1 and S6K1 (downstream effectors of MAPK and mTOR pathways) are structurally adjacent to PKA , explaining the potent off-target inhibition by H-89.
Caption: Phylogenetic clustering highlights why "PKA inhibitors" like H-89 frequently inhibit MSK1 and S6K1 due to active site conservation.
Comparative Profiling Data
The following data aggregates IC50 values from cell-free radiometric assays.
Critical Insight: In cellular assays, ATP concentrations are in the millimolar range (vs. micromolar in cell-free assays). Consequently, researchers often increase inhibitor concentration to
Table 1: this compound Cross-Reactivity Matrix (IC50 in )
| Target Kinase | H-89 (PKA Inhibitor) | Fasudil (ROCK Inhibitor) | H-7 (Broad Spectrum) | Y-27632 (ROCK Inhibitor) |
| PKA | 0.05 | 1.6 -- 12.0 (Weak) | 3.0 | > 10.0 |
| ROCK 2 | 0.27 (High Risk) | 0.16 -- 1.9 | ~ 20.0 | 0.8 |
| MSK1 | 0.12 (Major Off-Target) | 5.0 | N/D | > 10.0 |
| S6K1 | 0.08 (Major Off-Target) | > 10.0 | N/D | > 10.0 |
| PKC | 30.0 | 3.3 | 6.0 | > 50.0 |
| PRK2 | N/D | 4.0 | N/D | 0.3 |
| PKG | 0.5 | 1.6 | 5.8 | > 10.0 |
Data Interpretation:
-
H-89 is NOT PKA-specific: H-89 inhibits S6K1 (
) and MSK1 ( ) with potency equal to or greater than PKA ( ). If you observe a phenotype with H-89, it could be due to inhibition of mTOR signaling (via S6K1) or MAPK signaling (via MSK1). -
Fasudil is "Dirty": While a clinical vasodilator, Fasudil inhibits PKA and PKC at concentrations only slightly higher than its ROCK inhibitory concentration.
-
Y-27632 is Superior: For ROCK inhibition, Y-27632 displays a better selectivity window against PKA and PKC compared to Fasudil, though it still inhibits PRK2.
Experimental Protocol: Radiometric Kinase Profiling
To validate these inhibitors in your specific model, we recommend a Gold Standard Radiometric
Workflow Logic
This protocol ensures you are measuring direct catalytic inhibition, not upstream toxicity or luciferase interference.
Caption: Step-by-step workflow for the gold-standard radiometric assay to determine IC50 values.
Detailed Methodology
-
Buffer Preparation: Use MOPS (pH 7.0) or Tris (pH 7.[3]5) based on the specific kinase. Include
EGTA to suppress calcium-dependent non-specific kinases if targeting non-CaMKs. -
Substrate Selection:
-
PKA: Kemptide (LRRASLG).
-
ROCK: S6 peptide (AKRRRLSSLRA) or Long S6.
-
PKC: Histone H1 or specific PKC peptide (QKRPSQRSKYL).
-
-
Reaction:
-
Mix
recombinant kinase with substrate ( ). -
Add inhibitor (dissolved in DMSO; final DMSO
). -
Initiate with MgATP mix containing
(approx. ).
-
-
Data Analysis: Plot fractional activity vs. log[Inhibitor]. Fit to the Hill equation to derive IC50.
Strategic Recommendations for Researchers
Given the cross-reactivity described, relying solely on H-89 or Fasudil is insufficient for publication-quality mechanistic claims. Use the following logic flow to validate your findings.
Caption: Logic flow to distinguish specific PKA inhibition from off-target effects using orthogonal tools.
Best Practices
-
Use "PKI" for PKA: The Protein Kinase Inhibitor (PKI) peptide (6-22 amide) is highly specific for PKA and does not inhibit PKG or PKC. If H-89 works but PKI does not, your effect is not PKA-driven.
-
Use "H-1152" or "Y-27632" for ROCK: Avoid Fasudil for mechanistic dissection in vitro. H-1152 is a more potent and selective derivative of Fasudil.
-
Monitor S6 Phosphorylation: When using H-89, always Western blot for p-S6 (S235/236). If H-89 blocks S6 phosphorylation, you are likely inhibiting S6K1 or MSK1 directly, independent of PKA.
References
-
Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95–105.[4] [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular Drug Reviews, 24(3-4), 261–274. [Link]
-
Murray, A. J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science Signaling, 1(22), re4. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.de]
- 4. cdn.stemcell.com [cdn.stemcell.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoquinolinesulfonamide Compounds
This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of isoquinolinesulfonamide compounds. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.
Part 1: Hazard Assessment and Precautionary Measures
Before any handling or disposal of this compound compounds, a thorough understanding of their potential hazards is paramount. This initial assessment dictates the necessary safety protocols and personal protective equipment (PPE) required to mitigate risks.
Understanding the Hazards
This compound derivatives are primarily recognized as research chemicals, often used as protein kinase inhibitors. While the specific toxicological properties can vary between derivatives, a general hazard profile can be established from available Safety Data Sheets (SDS). These compounds are often classified with specific health hazards that demand careful handling.[1][2]
For instance, certain this compound compounds are categorized as harmful if swallowed, capable of causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is a legal and safety imperative to consult the specific SDS for any compound you are working with before initiating experiments or disposal.[3]
Table 1: Summary of Common Hazards for this compound Compounds
| Hazard Classification | GHS Pictogram | Description & Precautionary Action | Supporting Sources |
| Acute Oral Toxicity | GHS07 | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[1][4][5] | [1][4][5] |
| Skin Irritation | GHS07 | Causes skin irritation. Avoid contact with skin. Wash hands thoroughly after handling.[1] | [1] |
| Eye Irritation | GHS07 | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2] | [1][2] |
| Respiratory Irritation | GHS07 | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood.[1] | [1] |
| Aquatic Toxicity | GHS09 | Some derivatives are harmful or very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[4] | [4] |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the use of appropriate PPE is non-negotiable. The goal of PPE is to create a barrier between the user and the chemical, preventing exposure through inhalation, ingestion, or skin contact.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[4][7]
-
Body Protection : A lab coat, preferably flame-retardant, and closed-toe shoes are required to protect against spills.[6]
-
Respiratory Protection : All work involving solid isoquinolinesulfonamides or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Part 2: Standard Operating Procedure for Waste Disposal
The foundation of a safe disposal plan is a systematic and organized approach to waste handling from the moment it is generated.[8] This procedure ensures that chemical waste is properly segregated, contained, and stored prior to its final disposition.
Principle of Waste Minimization
The most effective waste management strategy is to minimize waste generation at the source.[9] This not only benefits the environment but can also reduce regulatory and disposal costs.[8] Strategies include optimizing experimental designs to use smaller quantities of materials, implementing digital inventory systems to prevent over-purchasing and expiration of chemicals, and avoiding the mixing of non-hazardous and hazardous waste streams.[10][11]
Waste Segregation
Proper segregation is the critical first step in the disposal process. This compound waste must never be mixed with general laboratory trash or disposed of down the drain.[1] Mixing different waste streams can create dangerous chemical reactions and complicates disposal, often turning non-hazardous waste into a regulated hazardous material.[11]
The following diagram outlines the decision-making process for segregating different forms of this compound waste.
Caption: Step-by-step workflow for responding to a chemical spill.
For spills involving solid this compound, carefully sweep up the material to avoid generating dust. [7]For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite. [6]Do not use water on a spill of a flammable organic solution, as it may spread the chemical. [6]
Spill Kit Contents
A well-stocked spill kit is essential for an effective response.
Table 2: Recommended Contents for a Hazardous Chemical Spill Kit
| Item | Purpose | Supporting Sources |
| Personal Protective Equipment (PPE) | Includes 2 pairs of nitrile gloves, chemical splash goggles, face shield, and a disposable gown/apron. | [12][13] |
| Absorbent Materials | Absorbent pads, pillows, or loose absorbents (e.g., vermiculite, sand). | [6][12] |
| Containment Materials | Dikes or socks to prevent the spill from spreading. | [12] |
| Cleanup Tools | Disposable scoop or dustpan, forceps (for broken glass). | [12][13] |
| Waste Disposal Bags | Sealable, thick plastic bags pre-labeled as "Hazardous Waste." | [12] |
| Puncture-Resistant Container | For collecting any broken glass fragments. | [12] |
Part 4: Final Disposition and Record-Keeping
The final stage of disposal must be handled by licensed professionals to ensure compliance with all local, regional, and national regulations. [7]
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. [6][14]Provide them with a complete and accurate description of the waste, including its chemical composition and any known hazards. [6]The most common and environmentally sound method for destroying organic chemical waste is high-temperature incineration in a specialized facility. [3][14][15]
Documentation
Maintain meticulous records of all hazardous waste generated and disposed of. [6]This includes:
-
A log of the contents and accumulation dates for each waste container.
-
Copies of all paperwork and manifests provided by the waste disposal contractor.
This documentation is essential for regulatory compliance and institutional accountability. [6][8] By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound compounds in a manner that prioritizes safety, protects the environment, and upholds the highest standards of scientific integrity.
References
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Laboratory Science (ASCLS). [Link]
-
Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]
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Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste. [Link]
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Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing. [Link]
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). [Link]
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Safety data sheet: Isoquinoline. (2023, April 10). CPAChem. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
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Validation of Chemical Inactivation Protocols for Henipavirus-Infected Tissue Samples. (2026, January 7). MDPI. [Link]
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Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024, June 19). PubMed. [Link]
-
Inactivation Effect of Antibiotic-Resistant Gene Using Chlorine Disinfection. (2017, July 21). MDPI. [Link]
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Evaluation of Chemical Protocols for Inactivating SARS-CoV-2 Infectious Samples. (2020, June 7). MDPI. [Link]
-
Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO) via EPA. [Link]
-
N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. (1985, July 25). PubMed. [Link]
-
Safe handling and waste management of hazardous drugs. eviQ. [Link]
-
Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]
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Disposal of Cytotoxic Waste (Synto) Standard Operating Procedure. South East Coast Ambulance Service. [Link]
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Quick reference guide to pharmaceutical waste disposal. NHS Dorset. [Link]
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Advanced Laboratory Safety and Operational Handling Guide for Isoquinolinesulfonamides
As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of rules; it must be built on a foundational understanding of chemical properties and biological mechanisms. Isoquinolinesulfonamides (such as H-89, CKI-7, HA-100, and Fasudil) are a prominent class of small-molecule protein kinase inhibitors heavily utilized in drug development and signal transduction research.
Because these compounds are engineered to permeate cell membranes and disrupt fundamental intracellular signaling pathways, accidental exposure poses significant biological hazards to laboratory personnel. This guide provides a self-validating, step-by-step operational framework for handling these potent inhibitors safely.
Hazard Profiling and Quantitative Data
Before donning Personal Protective Equipment (PPE), you must analyze the physicochemical properties of the specific isoquinolinesulfonamide derivative you are handling. While some derivatives are unclassified, others present severe acute toxicity. For instance, CKI-7 is classified as toxic if swallowed (Acute Tox. 3, H301)[1], while N-(2-Aminoethyl)-5-isoquinolinesulfonamide hydrochloride causes severe skin and respiratory irritation (Skin Irrit. 2, H315; STOT SE 3, H335)[2].
Table 1: Physicochemical and Hazard Profile of Common Isoquinolinesulfonamides
| Compound | Target Kinase | Hazard Classification (GHS) | Solubility Profile |
| H-89 (hydrochloride) | PKA, MSK1, ROCK2 | Not classified (Handle as hazardous) | DMSO (~25 mg/mL), DMF (~30 mg/mL)[3] |
| CKI-7 (hydrochloride) | CK1 | Acute Tox. 3 (H301) | Water, DMSO[1] |
| N-(2-Aminoethyl)-5-isoquinolinesulfonamide | PKA/PKC | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[2] | DMSO, Water |
The Causality of PPE Selection
We do not wear PPE simply to comply with regulations; we select it based on the chemical vehicle used to deliver the API. Isoquinolinesulfonamides are sparingly soluble in aqueous buffers and are almost exclusively reconstituted in highly penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. DMSO acts as a transdermal carrier, rapidly transporting dissolved toxic solutes across the dermal barrier and into the bloodstream.
-
Dermal Protection (The Double-Glove Rule): Wear double-layered, extended-cuff nitrile gloves (minimum 0.11 mm thickness). Causality: If handling DMSO stock solutions, gloves must be changed immediately upon suspected contamination, as DMSO rapidly degrades nitrile integrity.
-
Respiratory Protection: Required when handling lyophilized powders outside a closed system. Causality: Use a particulate respirator (e.g., N95 or EN 143/DIN 14387 compliant P3 filter) to prevent inhalation of aerosolized dusts, which can cause severe respiratory tract irritation.
-
Ocular Protection: Tight-fitting chemical splash goggles. Causality: Standard safety glasses lack orbital seals and are insufficient against DMF/DMSO splashes or aerosolized powder[4].
Operational Workflows and Methodologies
The following workflows ensure that every step—from reconstitution to waste disposal—is a closed, self-validating loop that minimizes exposure risk.
Figure 1: Safe Handling and Immediate Spill Response Workflow for Isoquinolinesulfonamides.
Protocol A: Reconstitution of Lyophilized Isoquinolinesulfonamides
-
Environmental Control: Verify the fume hood or Class II Type B2 Biological Safety Cabinet (BSC) is operational. Never handle dry powders on an open bench due to the risk of respiratory irritation[2].
-
Vial Equilibration: Allow the sealed vial (typically stored at -20°C) to equilibrate to room temperature for 20-30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, causing condensation that degrades the compound's stability[3].
-
Solvent Addition: Carefully inject the required volume of inert-gas-purged DMSO or DMF directly into the vial. For H-89, maximum solubility in DMSO is approximately 25 mg/mL[3].
-
Dissolution: Gently swirl the vial. Do not vortex vigorously if the vial is unsealed, as this generates hazardous aerosols.
-
Aqueous Dilution: If an aqueous buffer is required, dilute the DMSO/DMF stock solution immediately prior to the assay. Aqueous solutions of H-89 (e.g., 0.5 mg/ml in 1:1 DMF:PBS) are unstable and should not be stored for more than one day[3].
Protocol B: Immediate Spill Containment and Decontamination
-
Isolation: If a spill occurs, immediately evacuate non-essential personnel from the danger area and ensure adequate ventilation.
-
Dry Spills (Powder): Do not use water, as it can spread the chemical and increase the surface area of contamination. Collect mechanically using a HEPA-filtered vacuum or cover with damp absorbent paper to prevent dust generation.
-
Wet Spills (DMSO/DMF Solutions): Cover drains to prevent environmental contamination. Apply an inert chemical binder or universal absorbent pad.
-
Collection: Transfer the absorbed material into a chemically resistant, sealable hazardous waste container using non-sparking tools[4].
-
Secondary Cleaning: Wash the affected area with copious amounts of soap and water only after the bulk chemical has been mechanically removed.
Protocol C: Waste Disposal Plan
Waste material must be disposed of in accordance with national and local environmental regulations.
-
Segregation: Leave chemicals in their original containers. Do not mix this compound waste with incompatible materials (e.g., strong oxidizing agents)[2].
-
Labeling: Clearly label the waste container with the specific compound name, solvent vehicle (e.g., DMSO), and associated GHS hazards (e.g., "Toxic if swallowed" for CKI-7)[1].
-
Destruction: The mandated method of disposal is high-temperature incineration via an approved waste disposal plant[4]. Never flush these compounds down the sink, as they pose a severe threat to aquatic life and ground water systems.
Biological Causality: Why Exposure is Dangerous
To fully appreciate the necessity of these safety protocols, one must understand the cellular impact of these compounds. Isoquinolinesulfonamides like H-89 are potent, cell-permeable inhibitors of Protein Kinase A (PKA)[5]. PKA regulates multiple signal transduction events via protein phosphorylation and is integral to all cellular responses involving the cyclic AMP (cAMP) second messenger system[5]. Unintended dermal or inhalation exposure can lead to rapid systemic absorption, competitively blocking ATP binding sites on kinases and disrupting normal cellular physiology.
Figure 2: Mechanism of Action - Isoquinolinesulfonamides (H-89) competitively inhibit PKA signaling.
References
-
Sigma-Aldrich. "SAFETY DATA SHEET: H-89 dihydrochloride hydrate."
-
Cayman Chemical. "PRODUCT INFORMATION: H-89 (hydrochloride)." 3
-
Cayman Chemical. "Technical Information: H-89 (hydrochloride) (CAS 130964-39-5)."5
-
LGC Standards. "Safety data sheet: N-(2-Aminoethyl)-5-isoquinolinesulfonamide Hydrochloride." 2
-
Cayman Chemical. "Safety Data Sheet: CKI-7 (hydrochloride)." 1
-
AK Scientific, Inc. "Safety Data Sheet: N-Methylisoquinoline-5-sulfonamide." 4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
